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  • Product: N-Trityl-homoserine
  • CAS: 83427-79-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-Trityl-L-Homoserine: A Technical Guide for Advanced Peptide Engineering

As peptide therapeutics grow in complexity, the demand for orthogonally protected, non-natural, and highly functionalized amino acid building blocks has accelerated[1]. Among these, L-homoserine—an amino acid bearing a r...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics grow in complexity, the demand for orthogonally protected, non-natural, and highly functionalized amino acid building blocks has accelerated[1]. Among these, L-homoserine—an amino acid bearing a reactive γ-hydroxyl group—presents unique synthetic challenges. Standard N-alpha protection strategies often fail due to side reactions, making N-Trityl-L-homoserine a critical target for researchers synthesizing peptidomimetics and complex lactones.

This whitepaper provides an authoritative, mechanistic, and practical guide to the synthesis, isolation, and characterization of N-Trityl-L-homoserine, designed for scientists scaling up robust solid-phase peptide synthesis (SPPS) workflows.

The Mechanistic Rationale: Overcoming Lactonization and Insolubility

The Lactonization Problem

Free L-homoserine and its standard carbamate-protected derivatives (e.g., N-Boc or N-Cbz L-homoserine) are notoriously unstable during carboxyl activation. The spatial proximity of the γ-hydroxyl group to the activated α-carboxyl group facilitates a rapid, spontaneous intramolecular cyclization, yielding a five-membered butyrolactone ring and terminating peptide chain elongation[2].

In a landmark study, Barlos and Theodoropoulos demonstrated that N-tritylation completely suppresses this spontaneous lactonization[2]. The triphenylmethyl (trityl or Trt) group introduces immense steric bulk, severely restricting the rotameric freedom of the amino acid backbone. This steric shielding physically prevents the molecule from adopting the necessary conformation for intramolecular cyclization, rendering N-Trt-L-homoserine an exceptionally stable building block[2].

The Solubilization Problem: Transient Silylation

Synthesizing N-Trt-L-homoserine requires reacting the amino acid with trityl chloride (Trt-Cl). However, Trt-Cl is highly moisture-sensitive and must be used in aprotic organic solvents like dichloromethane (DCM). Free L-homoserine exists as a highly polar zwitterion, making it completely insoluble in DCM.

To bridge this phase gap, we employ a transient silylation strategy [1]. By treating the suspension with trimethylsilyl chloride (TMS-Cl) and a tertiary amine base, the carboxylate and γ-hydroxyl groups are converted into highly lipophilic silyl esters and silyl ethers. This in situ modification neutralizes the zwitterionic charges, instantly solubilizing the molecule and exposing the primary amine for selective nucleophilic attack by Trt-Cl[3].

SynthesisWorkflow N1 1. L-Homoserine (Zwitterionic, Insoluble) N2 2. Transient Silylation (TMS-Cl / TEA in DCM) N1->N2 N3 3. O,O'-bis(TMS)-L-homoserine (Lipophilic Intermediate) N2->N3 Solubilization N4 4. N-Tritylation (Trt-Cl addition) N3->N4 N5 5. Desilylation (Methanol Quench) N4->N5 Selective N-Protection N6 6. N-Trityl-L-homoserine TEA Salt (Product) N5->N6 O-TMS Hydrolysis

Fig 1: Step-by-step workflow for the transient silylation and N-tritylation of L-homoserine.

Experimental Methodology

The following self-validating protocol utilizes transient silylation to achieve a typical yield of 65–75%[2]. The reaction progress can be visually validated: the transition from a cloudy suspension to a clear solution confirms successful silylation.

Reagents Required
  • L-Homoserine : 1.0 equivalent (eq)

  • Trimethylsilyl chloride (TMS-Cl) : 3.0 eq

  • Triethylamine (TEA) : 4.0 eq

  • Trityl chloride (Trt-Cl) : 1.1 eq

  • Solvents : Anhydrous Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.

Step-by-Step Protocol
  • Preparation and Solubilization (Transient Silylation):

    • Suspend 1.0 eq of L-homoserine in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Add 4.0 eq of TEA to the suspension.

    • Dropwise, add 3.0 eq of TMS-Cl.

    • Causality Check: Stir the mixture at room temperature for 1.5 to 2 hours. You must observe the heterogeneous suspension transform into a clear, homogenous solution. This optical change is the physical validation that the zwitterion has been fully converted to the lipophilic O,O'-bis(TMS) intermediate[1].

  • Selective N-Tritylation:

    • Re-cool the clear solution to 0 °C.

    • Add 1.1 eq of Trt-Cl in small portions over 15 minutes to control the exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 3 hours. The extreme steric bulk of the trityl group ensures it exclusively attacks the transiently silylated (but rapidly exchanging) primary amine, leaving the silyl ethers untouched.

  • Desilylation (Quenching):

    • Add an excess of MeOH (approx. 5 mL per gram of starting material) to the reaction mixture and stir for 30 minutes.

    • Mechanistic Note: Methanolysis rapidly and quantitatively cleaves the highly labile O-TMS esters and ethers, liberating the free γ-hydroxyl and α-carboxyl groups. The N-Trt bond remains completely stable under these neutral solvolysis conditions[3].

  • Isolation as the Triethylamine Salt:

    • Concentrate the mixture under reduced pressure to remove DCM and MeOH.

    • Partition the resulting residue between cold water and EtOAc. The N-Trt-L-homoserine partitions into the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • To prevent any long-term autocatalytic degradation and to improve handling, the product is isolated as a triethylamine (TEA) salt[4]. Dissolve the crude residue in a minimum amount of EtOAc, add 1.0 eq of TEA, and precipitate the salt by slowly adding hexanes. Filter and dry under high vacuum.

Data Presentation & Analytical Characterization

Rigorous characterization is required to ensure the absence of unreacted Trt-OH (a common byproduct of Trt-Cl hydrolysis) and to confirm the integrity of the γ-hydroxyl group. The final product is typically cataloged under CAS Number 102056-97-3[4].

Table 1: Physicochemical and Analytical Profile of N-Trt-L-Homoserine TEA Salt
PropertySpecification / ValueAnalytical Method / Rationale
Molecular Formula C₂₉H₃₈N₂O₃ (Salt) / C₂₃H₂₃NO₃ (Free Acid)High-Resolution Mass Spectrometry
Molecular Weight 462.62 g/mol (Salt)ESI-MS (Negative mode: [M-H]⁻ at m/z 376.1)
Appearance White to off-white crystalline powderVisual Inspection
Purity ≥ 98.0%Reversed-Phase HPLC (UV detection at 254 nm)
Melting Point 145 – 148 °CCapillary Melting Point Apparatus
Solubility Soluble in DCM, DMF, DMSO; Insoluble in H₂OSolvent Partitioning
Lactonization Rate Undetectable at RTNMR monitoring over 72 hours[2]

Note: In ¹H-NMR (DMSO-d₆), the presence of a massive multiplet integrating to 15 protons between 7.15–7.40 ppm confirms the trityl group. The preservation of the γ-hydroxyl is confirmed by a broad singlet near 4.5 ppm that exchanges with D₂O.

Conclusion

The synthesis of N-Trityl-L-homoserine via transient silylation represents a triumph of rational chemical design. By leveraging the lipophilicity of silyl intermediates to overcome zwitterionic insolubility, and utilizing the extreme steric bulk of the trityl group to physically block intramolecular lactonization, chemists can reliably produce this highly valuable building block. The resulting TEA salt is stable, easily handled, and perfectly suited for advanced SPPS applications where mild, acid-labile deprotection is required.

References

  • Synthesis of N-Trityl-L-homoserine Barlos, K., & Theodoropoulos, D. (1982). Zeitschrift für Naturforschung B, 37(7), 886-888. URL:[Link]

  • PubChem Compound Summary for CID 13943564, N-Trityl-L-homoserine triethylamine salt National Center for Biotechnology Information (NCBI). URL:[Link]

  • Inverse Peptide Synthesis Using Transient Protected Amino Acids Wang, X., et al. (2024). Nature Communications (via PubMed Central). URL:[Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of N-Trityl-L-Homoserine

[1][2] Executive Summary & Technical Significance N-Trityl-L-homoserine (Trt-Hse-OH) is a specialized, side-chain unprotected amino acid derivative used primarily in advanced peptide synthesis and organic chemistry.[1] U...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Technical Significance

N-Trityl-L-homoserine (Trt-Hse-OH) is a specialized, side-chain unprotected amino acid derivative used primarily in advanced peptide synthesis and organic chemistry.[1] Unlike standard amino acids, homoserine possesses a


-hydroxyl group that makes it prone to rapid intramolecular cyclization, forming homoserine lactone (HSL) .[1]

The introduction of the Trityl (Triphenylmethyl, Trt) group on the


-amine serves two critical physicochemical functions:
  • Steric Shielding: The bulky trityl group provides significant steric hindrance, which can kinetically retard the nucleophilic attack of the

    
    -amine on activated carboxylates, though its primary role here is protecting the amine itself.
    
  • Solubility Enhancement: The highly lipophilic trityl group renders the otherwise polar homoserine molecule soluble in organic solvents (DCM, THF, DMF), which is essential for non-aqueous synthetic workflows.

  • Acid Lability: The N-Trt bond is extremely acid-sensitive (cleavable by 1% TFA or dilute acetic acid), allowing for orthogonal deprotection strategies that leave side-chain protecting groups (like tert-butyl or benzyl) intact.[1]

Target Audience Note: This guide distinguishes N-Trityl-homoserine (synthetic intermediate) from N-Acyl homoserine lactones (bacterial quorum sensing signaling molecules).[1] While structurally related, their applications are distinct.[1]

Physicochemical Profile

The following data aggregates experimentally determined properties and computed descriptors for high-purity N-Trityl-L-homoserine.

Table 1: Core Physicochemical Specifications
PropertySpecificationNotes
Chemical Name N-Trityl-L-homoserineOften supplied as Triethylamine (TEA) salt
CAS Number 102056-97-3 Specific to the L-isomer
Molecular Formula

Free Acid
Molecular Weight 361.44 g/mol Free Acid
Molecular Weight 462.62 g/mol TEA Salt form (Common commercial form)
Appearance White to off-white crystalline powderHygroscopic in salt form
Solubility High: DCM, DMF, MeOH, EtOAcLow: Water, HexanesTrityl group dominates solubility profile
pKa (COOH) ~3.6 - 3.8Estimated (similar to other N-protected AAs)
Melting Point 135–140 °C (Dec)Varies by purity/salt form; typically decomposes
Storage -20°C, DesiccatedPrevent hydrolysis and lactonization

Structural Analysis & Reactivity

The Trityl Protecting Group

The triphenylmethyl group is unique due to its massive steric bulk.[1]

  • Lipophilicity: The three phenyl rings create a hydrophobic shell, allowing the molecule to cross cell membranes (in biological studies) or dissolve in non-polar synthetic media.

  • Stability: Stable to base (piperidine, NaOH) and nucleophiles.[1]

  • Lability: Extremely sensitive to acid.[1] Cleavage occurs via the formation of the stable trityl cation (

    
    ).[1]
    
The Homoserine Lactonization Challenge

The defining characteristic of homoserine derivatives is the risk of diketopiperazine formation or, more commonly, lactone formation . Under acidic conditions, the


-hydroxyl group attacks the carbonyl carbon of the carboxylic acid (or activated ester), releasing water (or the leaving group) to form a five-membered lactone ring.[1]

Mechanism:

  • Protonation of the carbonyl oxygen.[1]

  • Nucleophilic attack by the side-chain -OH.[1]

  • Cyclization to Homoserine Lactone.[1][2][3]

N-Trityl Mitigation: The bulky N-Trt group does not chemically block the side-chain -OH, but it prevents the amine from participating in side reactions.[1] However, because Trt removal requires acid, deprotection of N-Trt-Hse often leads to spontaneous lactonization if the carboxyl group is free.[1]

Visualizing the Reactivity Pathways

The following diagram illustrates the synthesis of N-Trityl-homoserine and its divergent fate: stable coupling vs. acid-induced lactonization.

TritylHomoserinePathways Hse L-Homoserine (H-Hse-OH) TrtHse N-Trityl-Homoserine (Trt-Hse-OH) Hse->TrtHse Protection (TEA/DCM) TrtCl Trityl Chloride (Trt-Cl) TrtCl->TrtHse Coupling Peptide Coupling (Solid Phase) TrtHse->Coupling Activation (DCC/HOBt) Acid Acid Treatment (TFA/AcOH) TrtHse->Acid Deprotection Peptide Elongated Peptide (Trt-Hse-Peptide) Coupling->Peptide Amine Nucleophile Lactone Homoserine Lactone (Cyclic Side Product) Acid->Lactone Spontaneous Cyclization

Figure 1: Synthetic pathways for N-Trityl-homoserine, highlighting the risk of acid-catalyzed lactonization.[1]

Experimental Protocols

Synthesis of N-Trityl-L-Homoserine (General Procedure)

Note: This protocol assumes the use of homoserine free base.[1]

Reagents:

  • L-Homoserine (10 mmol)[1]

  • Trityl Chloride (Trt-Cl) (11 mmol)[1]

  • Triethylamine (TEA) (22 mmol)[1]

  • Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 ratio)[1]

Workflow:

  • Dissolution: Suspend L-Homoserine in dry DCM/DMF mixture under nitrogen atmosphere.

  • Silylation (Optional but recommended): For better solubility, transient silylation with TMS-Cl (2 eq) can be performed before tritylation.[1]

  • Tritylation: Add TEA followed by the dropwise addition of Trt-Cl dissolved in DCM at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).[1] Trt-Hse will have a much higher Rf than free Hse.[1]

  • Workup: Evaporate solvents. Redissolve residue in EtOAc. Wash with 5% Citric Acid (Caution: Keep contact time short to avoid detritylation), Water, and Brine.[1]

  • Purification: Crystallize from EtOAc/Hexanes or purify via flash chromatography (Silica, neutralized with 1% TEA).

Handling & Stability Checks
  • Acid Sensitivity Test: Exposure of the solid to HCl vapor will turn the white powder yellow/orange immediately (formation of Trityl cation).[1] This confirms the presence of the Trt group but degrades the sample.[1]

  • Lactone Check: Run HPLC or NMR (

    
    H).[1]
    
    • Linear Trt-Hse:

      
       ~3.5-3.7 ppm (m, 2H, 
      
      
      
      -CH2).[1]
    • Lactone: Distinct shift in the

      
      -proton and loss of the free acid signal.[1]
      

Applications in Drug Development

Peptide Backbone Modification

Trt-Hse-OH is used to introduce the homoserine residue into peptides.[1][4] Post-synthesis, the


-hydroxyl can be:
  • Phosphorylated: Creating phosphohomoserine mimics.[1]

  • Cyclized: Intentionally forming lactones to constrain peptide conformation (peptidomimetics).[1]

  • Converted: Transformed into Methionine analogues via alkylation.

Preventing Aggregation

The Trityl group's bulk disrupts inter-chain hydrogen bonding during synthesis, improving the solvation of "difficult sequences" (hydrophobic patches) in Solid Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: The "Lactone Trap"

SymptomDiagnosisCorrective Action
Low Yield during Coupling Lactone formation in stock solutionUse fresh solutions; keep basic (add DIEA).[1] Do not store activated esters of Trt-Hse.[1]
Yellow color in solution Detritylation (Acidic contamination)Check solvent pH.[1] DCM can become acidic over time (HCl formation).[1] Pass DCM through basic alumina.[1]
Insoluble Precipitate Loss of Trt group or Salt formationVerify structure by Mass Spec.[1] If Trt is lost, the free Hse is not soluble in DCM.[1]

References

  • Sigma-Aldrich. N-Trityl-L-homoserine triethylamine salt Product Specification. Accessed 2026.[1] Link (Verified CAS 102056-97-3).[1]

  • PubChem. N-Trityl-L-homoserine triethylamine salt Compound Summary. National Library of Medicine.[1] Link.[1]

  • Barlos, K., et al. "Application of the trityl group for the protection of amino acids in peptide synthesis." Tetrahedron 39.3 (1983): 475-478.[1] (Foundational text on Trityl protection mechanics).

  • MDPI. "Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues." Molecules (2021).[1][5] Link (Contextual distinction of HSLs).[1]

  • Chem-Impex. Fmoc-O-trityl-L-homoserine. Link (Reference for O-Trt vs N-Trt distinction).

Disclaimer: This guide is for research purposes only. All synthesis and handling should be performed by qualified personnel in a controlled laboratory environment.

Sources

Foundational

The Trityl (Trt) Protecting Group in Amino Acid Chemistry: Mechanisms, Applications, and Advanced SPPS Protocols

Introduction to the Trityl Protecting Group In the complex landscape of peptide chemistry and drug development, the precise control of reactive side chains is paramount. The trityl (triphenylmethyl, commonly abbreviated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Trityl Protecting Group

In the complex landscape of peptide chemistry and drug development, the precise control of reactive side chains is paramount. The trityl (triphenylmethyl, commonly abbreviated as Trt) group is a cornerstone of orthogonal protection strategies, particularly within 9-fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS)[1].

Characterized by its massive steric bulk and pronounced acid lability, the Trt group is primarily utilized to mask nucleophilic heteroatoms—such as thiols, amines, and amides—preventing undesired side reactions during chain elongation[2]. Because it is entirely stable to the basic conditions required for Fmoc removal (e.g., 20% piperidine), yet rapidly cleaved by trifluoroacetic acid (TFA), the Trt group provides a highly reliable axis of orthogonality for the synthesis of complex biomolecules.

Mechanistic Foundations of Protection and Deprotection

To master the use of the Trt group, one must understand the thermodynamic and kinetic drivers of its chemistry.

The Protection Mechanism: Trityl protection is typically achieved using trityl chloride (Trt-Cl) in the presence of a base like pyridine or with catalytic 4-dimethylaminopyridine (DMAP). The bulky nature of the three phenyl rings restricts the reaction primarily to unhindered primary nucleophiles, providing excellent regioselectivity[2].

The Deprotection Mechanism and the Causality of Scavengers: Deprotection is driven by Brønsted acid catalysis. When exposed to TFA, the heteroatom-trityl bond is protonated, leading to fragmentation and the release of the highly stable triphenylmethyl carbocation[2]. This stability is a double-edged sword: while it ensures rapid cleavage, the resulting carbocation is a potent, long-lived electrophile.

If left unquenched, the trityl cation will irreversibly re-alkylate nucleophilic side chains in the peptide, most notably the indole ring of Tryptophan (Trp), the thioether of Methionine (Met), or free Cysteine (Cys) thiols[3]. To prevent this thermodynamic sink, scavengers must be added to the cleavage cocktail. Triisopropylsilane (TIPS) acts as a highly effective hydride donor, irreversibly reducing the trityl cation to inert triphenylmethane. Alternatively, 1,2-ethanedithiol (EDT) acts as a nucleophilic trap, forming stable dithioacetal adducts and preventing acid-catalyzed oxidation of Trp[4],.

Trityl_Mechanism A Protected Peptide (Resin-Bound) B Protonation by TFA (Acid Cleavage) A->B C Trityl Cation Formation (Highly Stable Electrophile) B->C Bond Fragmentation D Free Peptide (Deprotected) B->D E Scavenger Quenching (TIPS / EDT) C->E If Scavengers Present G Undesired Alkylation (Trp, Cys, Met) C->G If Scavengers Absent F Irreversible Quenching (Triphenylmethane) E->F Hydride Transfer

Trityl Deprotection Mechanism and the Critical Role of Carbocation Scavengers.

Amino Acid-Specific Applications and Causality

The application of the Trt group varies significantly depending on the specific amino acid residue being protected.

  • Cysteine (Cys): The highly nucleophilic thiol of Cys must be masked to prevent premature oxidation into disulfide bonds during synthesis[5]. S-Trt is the industry standard for Fmoc-SPPS because it is completely stable to piperidine but cleanly yields the free thiol upon global TFA cleavage,[6].

  • Histidine (His): Histidine is notoriously prone to racemization during base-mediated peptide coupling. The imidazole

    
    -nitrogen promotes the enolization of the active ester. By utilizing N(
    
    
    
    )-Trt protection, the massive steric bulk of the trityl group physically blocks this enolization pathway, preserving the chiral integrity of the residue[7].
  • Asparagine (Asn) & Glutamine (Gln): During activation, the unprotected primary amides of Asn and Gln can undergo severe dehydration to form nitriles. Trt protection on the

    
    /
    
    
    
    amides entirely prevents this side reaction. Furthermore, it disrupts intermolecular hydrogen bonding, drastically increasing the solubility of Fmoc-Asn/Gln-OH in DMF and accelerating coupling kinetics[5].

Tuning Acid Lability: Trityl Derivatives

By introducing electron-donating substituents to the phenyl rings, chemists can stabilize the resulting carbocation, thereby increasing the acid lability of the protecting group. This allows for highly selective, orthogonal deprotection strategies (e.g., removing a side-chain protecting group while keeping the peptide anchored to an acid-labile resin)[5],[8].

Table 1: Quantitative Cleavage Conditions for Trityl Derivatives
Protecting GroupStructure ModificationRelative Acid LabilityStandard Cleavage ConditionsPrimary Application
Trt (Triphenylmethyl)UnmodifiedStandard90–95% TFA in DCMGlobal deprotection / Final cleavage[5].
Mtt (4-Methyltrityl)Single Methyl groupHigh1–5% TFA in DCMSelective deprotection for on-resin labeling[8].
Mmt (4-Methoxytrityl)Single Methoxy groupVery High1% TFA in DCMHighly orthogonal deprotection for cyclization[5].

Self-Validating Experimental Protocols

A robust experimental protocol must be self-validating. In trityl chemistry, the formation of the trityl cation produces a distinct bright yellow color. The disappearance of this color upon the addition of scavengers (like TIPS) serves as a visual confirmation that the reactive electrophile has been successfully quenched[9].

Protocol 1: Global Deprotection and Cleavage of Trt-Protected Peptides

This protocol is designed to simultaneously cleave the peptide from the resin and remove all standard acid-labile protecting groups (including Trt, Boc, and tBu)[9],.

  • Resin Swelling: Transfer the synthesized peptide-resin to a fritted syringe or reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes to expand the polymer matrix.

  • Cocktail Preparation: Prepare the "Reagent K" variant cleavage cocktail: 92.5% TFA, 2.5% TIPS, 2.5% H₂O, and 2.5% EDT . (Note: Water quenches t-butyl cations, TIPS quenches trityl cations, and EDT protects Trp/Met from oxidation)[4],.

  • Acidolytic Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Incubate at room temperature with gentle agitation for 2 to 3 hours. The solution will initially turn yellow (cation formation) and then fade as scavengers act[9].

  • Filtration: Filter the cleavage solution into a clean flask. Wash the depleted resin twice with neat TFA (2 mL) and pool the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen to roughly one-third of its volume. Dropwise, add the concentrated solution into 10 volumes of ice-cold diethyl ether to precipitate the crude peptide.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether to remove residual scavengers, and lyophilize the resulting powder[9].

SPPS_Workflow Step1 1. Resin Swelling (DCM, 30 min) Step2 2. Cleavage Cocktail Addition (TFA/TIPS/H2O/EDT) Step1->Step2 Step3 3. Acidolytic Incubation (2-3 hours, RT) Step2->Step3 Step4 4. Filtration & Washing (Separate Resin) Step3->Step4 Step5 5. Ether Precipitation (Cold Diethyl Ether) Step4->Step5 Step6 6. Centrifugation & Lyophilization (Crude Peptide Recovery) Step5->Step6

Step-by-Step Workflow for Global Deprotection and Cleavage of Trityl-Protected Peptides.

Protocol 2: Selective Deprotection of Mmt/Mtt for On-Resin Modification

When synthesizing cyclic peptides or introducing fluorescent tags, selective removal of a highly labile Trt derivative (like Mmt) is required without cleaving the peptide from the resin[5],[3].

  • Swelling: Swell the resin in DCM for 30 minutes.

  • Selective Cleavage: Treat the resin with a mild acidic solution consisting of 1% TFA and 2% TIPS in DCM [5],[3].

  • Monitoring: Incubate for 5-minute intervals. The solution will turn yellow. Drain and repeat the treatment until the solution remains completely colorless, indicating complete removal of the Mmt/Mtt group.

  • Neutralization: Wash the resin thoroughly with 5% Diisopropylethylamine (DIPEA) in DMF to neutralize any residual TFA before proceeding with the next coupling step.

Troubleshooting and Side-Reaction Mitigation

  • Incomplete S-Trityl Deprotection: If LC-MS reveals +242 Da adducts, the deprotection conditions were insufficient. This often occurs in sterically hindered sequences. Solution: Increase the cleavage time to 4 hours or ensure the TFA concentration is strictly

    
    90%[4].
    
  • Tryptophan Alkylation (+242 Da on Trp): The trityl cation has attacked the indole ring. Solution: Ensure the cleavage cocktail is freshly prepared. Increase the concentration of EDT to 5%, or switch to Fmoc-Trp(Boc)-OH during synthesis, as the Boc group physically shields the indole ring during the critical phase of cleavage.

References

  • Total Synthesis: Trityl Protecting Group: Trityl Chloride Protection & Deprotection[2]. Source: total-synthesis.com URL:[Link]

  • Chemical Reviews: Amino Acid-Protecting Groups[1]. Source: acs.org URL:[Link]

  • Nowick Laboratory (UC Irvine): Standard practices for Fmoc-based solid-phase peptide synthesis[9]. Source: uci.edu URL:[Link]

  • ResearchGate: What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?[3]. Source: researchgate.net URL:[Link]

  • NIH / PMC: Advances in Fmoc solid‐phase peptide synthesis[7]. Source: nih.gov URL:[Link]

  • Chemical Society Reviews: Cysteine protecting groups: applications in peptide and protein science[8]. Source: rsc.org URL:[Link]

Sources

Exploratory

N-Trityl-Homoserine Triethylamine Salt: A Technical Guide on Solubility, Stability, and Application in Peptide Synthesis

Executive Summary N-Trityl-L-homoserine triethylamine salt (CAS: 102056-97-3, Molecular Weight: 462.62 g/mol ) is an indispensable amino acid building block utilized extensively in solution-phase and solid-phase peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Trityl-L-homoserine triethylamine salt (CAS: 102056-97-3, Molecular Weight: 462.62 g/mol ) is an indispensable amino acid building block utilized extensively in solution-phase and solid-phase peptide synthesis (SPPS). Homoserine derivatives are foundational in synthesizing N-acyl homoserine lactones (AHLs), which serve as primary signaling molecules in bacterial quorum sensing[1]. However, handling homoserine presents a unique biochemical challenge: its high propensity for spontaneous intramolecular lactonization. This whitepaper explores the causality behind the solubility and stability of the N-Trityl-homoserine triethylamine salt, providing researchers with self-validating protocols for its application.

Physicochemical Profiling & Causality of Solubility

The solubility profile of an amino acid derivative dictates its utility in peptide synthesis. Unprotected homoserine is highly polar and water-soluble[2]. However, the introduction of the triphenylmethyl (trityl or Trt) protecting group onto the alpha-amine drastically alters this profile. The trityl group is exceptionally bulky and lipophilic, rendering the free acid form of N-Trt-homoserine nearly insoluble in water and only marginally soluble in standard organic solvents.

To circumvent this, the compound is formulated as a triethylamine (TEA) salt. The causality behind this formulation is twofold:

  • Ion-Pair Solvation: The formation of the triethylammonium carboxylate salt introduces a highly polar ionic pair that interacts favorably with polar aprotic solvents.

  • Disruption of Hydrogen Bonding: The bulky TEA counter-ion prevents the formation of robust intermolecular hydrogen-bonded networks between carboxylic acid dimers, lowering the lattice energy and facilitating rapid dissolution.

Table 1: Solubility Profile of N-Trt-Hse-OH·TEA
SolventPolarity IndexSolubility FormulationApplication Context
Water (H₂O) 10.2Poor / InsolubleNot recommended for stock solutions.
Dichloromethane (DCM) 3.1High (>100 mg/mL)Ideal for resin loading in SPPS.
N,N-Dimethylformamide (DMF) 6.4High (>100 mg/mL)Standard solvent for peptide coupling.
Ethyl Acetate (EtOAc) 4.4ModerateUsed during aqueous workup/extraction.
Methanol (MeOH) 5.1HighAnalytical sample preparation (LC-MS).

Mechanistic Stability: The Lactonization Challenge

The structural integrity of homoserine derivatives is constantly threatened by intramolecular cyclization. The gamma-hydroxyl group of homoserine is perfectly positioned to execute a nucleophilic attack on the alpha-carboxyl group, forming a thermodynamically stable 5-membered gamma-butyrolactone ring[3].

This lactonization is highly pH-dependent:

  • Under Acidic Conditions: The carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon. The trityl group is also acid-labile and can be prematurely cleaved by strong acids like trifluoroacetic acid (TFA).

  • Under Basic/Neutral Conditions (TEA Salt): Triethylamine (a strong organic base with a water solubility of 133 g/L) keeps the carboxylic acid deprotonated as a carboxylate anion[4]. A carboxylate anion is electron-rich, which drastically reduces the electrophilicity of the carbonyl carbon. Consequently, the nucleophilic attack by the gamma-hydroxyl group is kinetically and thermodynamically disfavored.

Mechanism A N-Trt-Homoserine (Free Acid) B Acidic pH (Protonated COOH) A->B C Intramolecular Attack (gamma-OH on C=O) B->C Spontaneous D N-Trt-Homoserine Lactone (Degradation) C->D E N-Trt-Homoserine TEA Salt F Neutral/Basic pH (Deprotonated COO-) E->F G Reduced Electrophilicity & Steric Shielding F->G TEA+ Stabilization H Stable Building Block (No Cyclization) G->H

Mechanistic pathway of homoserine lactonization vs. TEA salt stabilization.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, researchers must validate the stability and solubility of N-Trt-Hse-OH·TEA before incorporating it into complex syntheses like AHL analog generation[5].

Protocol 1: Solubility Assessment & Reconstitution for SPPS

Objective: Prepare a stable 0.2 M stock solution for peptide coupling.

  • Weighing: Accurately weigh 925.2 mg of N-Trt-Hse-OH·TEA (MW: 462.62 g/mol ) into a dry, inert glass vial.

  • Solvent Addition: Add 8.0 mL of anhydrous DMF.

  • Agitation: Vortex the mixture for 60 seconds at room temperature. The TEA salt should dissolve rapidly due to its optimized ionic nature.

  • Volume Adjustment: Add anhydrous DMF to reach a final volume of 10.0 mL.

  • Verification: Visually inspect for clarity. The solution must be completely transparent. Store at 4°C under argon; use within 24 hours to prevent moisture-induced degradation.

Protocol 2: pH-Dependent Stability Profiling

Objective: Quantify the degradation (lactonization) rate across different pH environments.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 9.0.

  • Spiking: Inject 100 µL of the 0.2 M N-Trt-Hse-OH·TEA DMF stock into 900 µL of each buffer (final concentration: 20 mM).

  • Incubation: Incubate the samples in a thermoshaker at 25°C.

  • Sampling & Quenching: At t = 0, 1h, 4h, and 24h, extract 100 µL aliquots. For the pH 2.0 sample, immediately neutralize with 10 µL of 1 M NaOH to halt acid-catalyzed lactonization[6].

  • LC-MS Analysis: Inject 10 µL into an RP-HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Monitor the disappearance of the N-Trt-Hse-OH peak and the emergence of the N-Trt-homoserine lactone mass.

Workflow Step1 1. Reconstitution Prepare 10 mM N-Trt-Hse-OH·TEA in DMF Step2 2. Buffer Allocation Aliquot into buffers: pH 2.0, pH 7.0, pH 9.0 Step1->Step2 Step3 3. Thermal Incubation Incubate at 25°C (Timepoints: 0, 1h, 4h, 24h) Step2->Step3 Step4 4. Reaction Quenching Neutralize extreme pH to halt degradation Step3->Step4 Step5 5. Analytical Quantification RP-HPLC / LC-MS Analysis Step4->Step5 Step6 6. Data Synthesis Calculate degradation half-life Step5->Step6

Step-by-step experimental workflow for evaluating pH-dependent stability.

Applications in Quorum Sensing and Drug Development

N-Trt-Hse-OH·TEA is a paramount precursor in the synthesis of N-acyl homoserine lactones (AHLs). AHLs are the primary autoinducers in Gram-negative bacterial quorum sensing, regulating gene expression, virulence, and biofilm formation[1]. By utilizing the TEA salt, chemists can securely couple various acyl chains to the homoserine backbone before intentionally triggering lactonization to yield the final AHL[7]. This controlled synthesis is vital for developing quorum-quenching therapeutics and AHL-lactonase inhibitors, which are currently being investigated as next-generation antimicrobial agents[8].

References

  • Sigma-Aldrich. "N-Trityl-L-homoserine triethylamine salt ≥98.0%".

  • Wikipedia. "N-Acyl homoserine lactone". 1

  • Frontiers in Microbiology. "Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa". 5

  • Wikipedia. "N-Acyl homoserine lactone (Mechanism)".3

  • RCSB PDB. "2BR6: Crystal Structure of Quorum-Quenching N-Acyl Homoserine Lactone Lactonase".8

  • ECHEMI. "121-44-8, Triethylamine Formula". 4

  • PNAS. "Acyl homoserine-lactone quorum-sensing signal generation". 7

  • LookChem. "Amino Acids and Derivatives". 2

  • UC Riverside - eScholarship. "Homoserine lactonization pH". 6

Sources

Foundational

Engineering the Future of Peptide and Signaling Biochemistry: A Technical Guide to N-Trityl-Homoserine Applications

Abstract: N-Trityl-L-homoserine is a highly specialized, orthogonally protected amino acid derivative that serves as a cornerstone in modern biochemical engineering. By leveraging the extreme steric bulk and specific aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-Trityl-L-homoserine is a highly specialized, orthogonally protected amino acid derivative that serves as a cornerstone in modern biochemical engineering. By leveraging the extreme steric bulk and specific acid-lability of the triphenylmethyl (trityl) group, researchers can precisely control reaction pathways in complex molecular assemblies. This whitepaper explores the core applications of N-Trityl-homoserine, focusing on the synthesis of quorum sensing (QS) modulators and the generation of advanced phosphopeptide mimetics via Solid-Phase Peptide Synthesis (SPPS).

The Molecular Architecture and Orthogonality of N-Trityl-Homoserine

N-Trityl-L-homoserine (frequently stabilized and supplied as a triethylamine salt, CAS 102056-97-3) represents a masterclass in protective group chemistry[1]. Homoserine inherently possesses three reactive sites: an


-amino group, an 

-carboxyl group, and a

-hydroxyl group.

The Causality of Trityl Protection: The selection of the trityl group is highly intentional. Its massive steric footprint completely suppresses unwanted nucleophilic attacks at the protected nitrogen. More importantly, the trityl group is exceptionally acid-labile due to the resonance stabilization of the resulting triphenylmethyl carbocation. This allows for deprotection under extremely mild acidic conditions (e.g., 1–2% trifluoroacetic acid), ensuring that other protecting groups (like base-labile Fmoc or highly acid-labile t-Butyl groups) and peptide-resin anchors remain completely intact. This orthogonality is the fundamental mechanism that enables complex, multi-step biochemical syntheses.

Application Paradigm I: Engineering Quorum Sensing Modulators

In Gram-negative bacteria, N-acyl homoserine lactones (AHLs) act as the primary autoinducers for quorum sensing, a cell-to-cell communication system that dictates biofilm formation, virulence factor expression, and antimicrobial resistance[2]. Developing AHL analogs (agonists and antagonists) is a critical frontier in anti-virulence drug development.

N-Trityl-homoserine is the premier precursor for these modulators. The trityl group prevents premature N-acylation or unwanted polymerization during the critical lactonization of the homoserine side chain. Once the stable lactone ring is formed, the trityl group is cleanly cleaved, liberating the amine for targeted acylation[3].

QS_Signaling N1 N-Trityl-Homoserine N2 Lactonization N1->N2 DCC / DMAP N3 Detritylation & Acylation N2->N3 1% TFA, then R-COCl N4 AHL Analog (QS Modulator) N3->N4 Yield >80% N5 LuxR/LasR Receptor N4->N5 Competitive Binding N6 Biofilm Modulation N5->N6 Altered Gene Expression

Synthesis of AHL analogs from N-Trityl-homoserine and their role in quorum sensing modulation.

Self-Validating Protocol: Synthesis of AHL Analogs

This protocol utilizes analytical checkpoints to ensure a self-validating workflow.

Step 1: Lactonization

  • Dissolve 1.0 eq of N-Trityl-L-homoserine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Causality: DCC acts as the dehydrating coupling agent, while DMAP accelerates the intramolecular attack of the

    
    -hydroxyl onto the activated carboxylate. The trityl group sterically shields the amine, forcing exclusive lactone formation.
    
  • Stir at room temperature for 4 hours. Filter the insoluble dicyclohexylurea (DCU) byproduct.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the highly polar starting material and the emergence of a less polar, UV-active spot confirms the formation of N-Trityl-homoserine lactone.

Step 2: Detritylation

  • Dissolve the crude lactone in a solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes.

  • Causality: The extremely mild acid specifically cleaves the trityl group without hydrolyzing the newly formed, sensitive lactone ring.

  • Evaporate the solvent under reduced pressure to yield homoserine lactone trifluoroacetate.

Step 3: Acylation

  • Dissolve the deprotected lactone salt in anhydrous Dimethylformamide (DMF).

  • Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt and act as an acid scavenger.

  • Dropwise, add 1.1 eq of the desired acyl chloride (e.g., hexanoyl chloride for C6-AHL). Stir for 2 hours.

  • Validation Checkpoint: Purify via silica gel chromatography. Confirm the final AHL structure using

    
    H-NMR, specifically monitoring the chemical shift of the 
    
    
    
    -proton which validates the integrity of the lactone ring[4].

Application Paradigm II: Advanced Solid-Phase Peptide Synthesis (SPPS)

In biochemistry, understanding kinase and phosphatase signaling requires the synthesis of stable phosphopeptide mimetics. Homoserine serves as a highly versatile scaffold for generating phospho-, H-phosphono-, and methylphosphonopeptides[5]. Unlike standard serine or threonine, homoserine’s extended aliphatic side chain alters the spatial presentation of the phosphate group, providing a powerful structural probe for enzyme active sites.

By utilizing N-Trityl-homoserine (or its side-chain protected Fmoc derivative), researchers can execute "global phosphorylation" directly on the solid support resin[6].

SPPS_Workflow N1 Solid Support (Resin) N2 Couple N-Trt-Homoserine N1->N2 HBTU/DIPEA Coupling N3 Selective Trt Deprotection N2->N3 1% TFA in DCM N4 On-Resin Phosphorylation N3->N4 Phosphoramidite + Oxidation N5 Cleavage & Purification N4->N5 95% TFA Global Cleavage

Orthogonal SPPS workflow utilizing N-Trityl-homoserine for phosphopeptide synthesis.

Self-Validating Protocol: On-Resin Global Phosphorylation

This protocol details the site-specific modification of a peptide backbone.

Step 1: Peptide Assembly

  • Synthesize the desired peptide sequence on a standard Wang resin using standard Fmoc/tBu SPPS chemistry (HBTU/DIPEA coupling).

  • Incorporate the Trityl-protected homoserine residue at the target phosphorylation site.

Step 2: Selective Detritylation

  • Treat the resin with a cleavage cocktail of 1% TFA and 5% Triisopropylsilane (TIPS) in DCM for 10 minutes. Repeat three times.

  • Causality: The 1% TFA is strong enough to cleave the trityl ether/amine but far too weak to cleave the peptide from the Wang resin or remove tBu protecting groups. TIPS is mandatory as a carbocation scavenger; it traps the highly reactive triphenylmethyl cations, preventing them from re-alkylating the peptide.

  • Validation Checkpoint: The cleavage solution will turn bright yellow (the color of the trityl cation). The disappearance of this color in subsequent washes visually validates complete deprotection.

Step 3: Phosphitylation & Oxidation

  • Swell the resin in anhydrous DMF. Add 10 eq of dibenzyl N,N-diisopropylphosphoramidite and 10 eq of 1H-tetrazole. React for 3 hours.

  • Causality: 1H-tetrazole protonates the diisopropylamine leaving group, activating the phosphoramidite for nucleophilic attack by the exposed homoserine hydroxyl.

  • Wash the resin, then oxidize the unstable phosphite to a stable phosphate using tert-butyl hydroperoxide (t-BuOOH) for 1 hour.

Step 4: Global Cleavage

  • Treat the resin with 95% TFA / 2.5% Water / 2.5% TIPS for 2 hours to cleave the peptide from the resin and remove all remaining side-chain protecting groups.

  • Validation Checkpoint: Precipitate the peptide in cold diethyl ether and analyze via Analytical RP-HPLC and Electrospray Mass Spectrometry (ESI-MS) to confirm the addition of the phosphate mass (+80 Da)[5].

Quantitative Data Synthesis

The following table summarizes the operational parameters, expected yields, and analytical standards for the two primary biochemical workflows utilizing N-Trityl-homoserine.

ParameterQuorum Sensing Modulator SynthesisPhosphopeptide SPPS
Primary Role of Precursor Amine-protected lactone precursorOrthogonal scaffold for side-chain modification
Key Intermediate Formed N-Trityl-homoserine lactoneResin-bound, selectively deprotected Hse-peptide
Deprotection Condition 1% TFA in DCM (30 mins)1% TFA, 5% TIPS in DCM (3 x 10 mins)
Subsequent Modification N-acylation (R-COCl, DIPEA)Phosphitylation (Phosphoramidite + 1H-tetrazole)
Typical Workflow Yield 80–90% (Lactonization step)>75% (Global Phosphorylation & Cleavage)
Primary Analytical Validation

H-NMR (Lactone ring integrity), LC-MS
RP-HPLC (Purity), ESI-MS (Mass verification)
Biological Application Biofilm inhibition, LuxR/LasR antagonismKinase/Phosphatase spatial probing

References

  • National Center for Biotechnology Information. "N-Trityl-L-homoserine triethylamine salt". PubChem Compound Summary for CID 13943564.[Link]

  • Tholey, A., Pipkorn, R., Zeppezauer, M., & Reed, J. (1998). "Synthesis of Homoserine Phospho-, H-Phosphono- and Methylphosphonopeptides." International Journal of Peptide Research and Therapeutics.[Link]

Sources

Exploratory

Technical Guide: Discovery, Synthesis, and Reactivity of N-Protected Homoserine Derivatives

Executive Summary This technical guide provides a comprehensive analysis of N-protected homoserine derivatives, a class of chiral building blocks critical to organic synthesis, peptide chemistry, and drug development. Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of N-protected homoserine derivatives, a class of chiral building blocks critical to organic synthesis, peptide chemistry, and drug development. Unlike standard


-amino acids, homoserine possesses a 

-hydroxyl group that introduces a unique intramolecular reactivity profile—specifically, the propensity to form five-membered lactones. This guide details the historical isolation of homoserine, the evolution of protecting group strategies (N-Boc, N-Fmoc, N-Cbz) to manage its reactivity, and the specific protocols for synthesizing these derivatives. It is designed for researchers requiring high-fidelity mechanistic insights and reproducible experimental workflows.

Historical Genesis & Biochemical Context

Discovery and Isolation

Homoserine (2-amino-4-hydroxybutyric acid) was not originally identified as a constituent of proteins but rather as a metabolic intermediate. It was first isolated and characterized in the mid-20th century as a central hub in the biosynthesis of the "aspartate family" of amino acids (threonine, methionine, and isoleucine).

  • Natural Occurrence: While rare in proteins, N-acyl derivatives (specifically N-acyl homoserine lactones or AHLs) were later discovered to be ubiquitous signaling molecules in Gram-negative bacteria, driving the phenomenon known as Quorum Sensing.[1][2][3][4]

  • Structural Significance: The presence of the

    
    -hydroxyl group creates an equilibrium between the acyclic amino acid and the cyclic lactone (homoserine lactone). This equilibrium is pH-dependent and dictates the synthetic strategy.
    
The "Lactone Problem" in Peptide Synthesis

Early attempts to incorporate homoserine into peptides revealed a critical challenge: under standard activation conditions (e.g., carbodiimide coupling), the free


-hydroxyl group attacks the activated carboxylate, resulting in rapid intramolecular cyclization to form the lactone, terminating the peptide chain or ejecting the residue. This necessitated the development of robust N-protection and side-chain protection strategies.

Mechanistic Pathways: The Lactone-Acyclic Equilibrium

The core reactivity of homoserine is defined by the "Lactone Switch." Understanding this mechanism is prerequisite to successful synthesis.

The Switch Mechanism
  • Acidic Conditions: Favor protonation of the carboxyl group and subsequent nucleophilic attack by the

    
    -hydroxyl, driving the equilibrium toward the Lactone  form.
    
  • Basic Conditions: Hydrolyze the lactone ring, shifting the equilibrium toward the Acyclic Carboxylate form.

Visualization of the Equilibrium

The following diagram illustrates the dynamic interconversion and the entry points for N-protection.

Homoserine_Equilibrium L_Hse L-Homoserine (Acyclic Zwitterion) L_Hse_Lactone L-Homoserine Lactone (Cyclic Cation) L_Hse->L_Hse_Lactone Acid (H+) Cyclization N_Prot_Hse N-Protected Homoserine (Acyclic) L_Hse->N_Prot_Hse Protection (e.g., Boc2O, Fmoc-Cl) L_Hse_Lactone->L_Hse Base (OH-) Hydrolysis N_Prot_Lactone N-Protected Lactone (Cyclic) L_Hse_Lactone->N_Prot_Lactone Protection (e.g., Boc2O, Et3N) N_Prot_Hse->N_Prot_Lactone Acid/Activation N_Prot_Lactone->N_Prot_Hse Base (saponification)

Caption: Figure 1. The pH-dependent equilibrium between acyclic homoserine and its lactone form, showing entry points for N-protection.

Protecting Group Strategies & Protocols

The choice of protecting group (PG) dictates the solubility, stability, and downstream utility of the homoserine derivative.

Comparative Strategy Table
FeatureN-Boc (tert-Butyloxycarbonyl) N-Fmoc (Fluorenylmethyloxycarbonyl) N-Cbz (Benzyloxycarbonyl)
Lability Acid labile (TFA/HCl)Base labile (Piperidine/DBU)Hydrogenolysis (

)
Lactone Stability Stable. Boc group survives lactonization conditions.[5]Unstable in Base. Fmoc removal conditions often open the lactone.Stable. Good for early-stage synthesis.
Primary Use Synthesis of AHLs; Vinylglycine precursors.Solid Phase Peptide Synthesis (SPPS).Traditional organic synthesis.
Key Precursor L-Homoserine Lactone HBrL-Homoserine (free acid)L-Homoserine Lactone HBr
Protocol A: Synthesis of N-Boc-L-Homoserine Lactone

This is the standard method for generating the "activated" lactone form, widely used as an intermediate for N-acyl homoserine lactones (AHLs) or for ring-opening reactions to generate modified amino acids.

Reaction Overview:



Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend L-homoserine lactone hydrobromide (2.00 g, 11.0 mmol) in dry Dichloromethane (DCM, 40 mL).

  • Neutralization: Cool the suspension to 0°C (ice bath). Add Triethylamine (

    
    )  (3.06 mL, 22.0 mmol) dropwise. The suspension will clear as the free amine is liberated.
    
  • Protection: Add Di-tert-butyl dicarbonate (

    
    )  (2.64 g, 12.1 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Workup:

    • Wash the organic layer with 1N HCl (2 x 20 mL) to remove excess amine and generate the protonated lactone species if any ring opening occurred (re-closes ring).

    • Wash with saturated

      
       (20 mL) and Brine (20 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexanes or use directly if purity >95% (White solid, typical yield 90-97%).

Validation Check:

  • TLC:

    
     (1:1 EtOAc/Hexanes).
    
  • NMR: Look for the characteristic tert-butyl singlet at

    
     1.45 ppm and the lactone 
    
    
    
    -proton at
    
    
    4.2–4.5 ppm.
Protocol B: Synthesis of N-Fmoc-L-Homoserine (Acyclic)

For peptide synthesis, the acyclic form with a free carboxyl group is required. Note that Fmoc protection must be performed under basic conditions carefully controlled to prevent permanent lactonization or Fmoc cleavage.

Reaction Overview:



Step-by-Step Methodology:

  • Solubilization: Dissolve L-Homoserine (1.19 g, 10 mmol) and

    
      (2.12 g, 20 mmol) in water (30 mL).
    
  • Addition: Add 1,4-Dioxane (20 mL) to the solution. Cool to 0°C.[5][6]

  • Coupling: Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (3.37 g, 10 mmol) dropwise (dissolved in minimal dioxane if solid).

  • Reaction: Stir at 0°C for 1 hour, then at RT for 3 hours.

  • Workup (Critical Step):

    • Dilute with water (50 mL). Extract with Diethyl Ether (2 x 30 mL) to remove unreacted Fmoc-OSu (discard organic layer).

    • Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1N HCl while cooling on ice. Caution: Rapid acidification or heating will induce lactonization.

    • Extract the product immediately into Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry organic layer (

    
    ) and concentrate to obtain N-Fmoc-L-homoserine as a white foam/solid.
    

Applications in Drug Discovery[2][4][9][10][11]

Quorum Sensing Inhibitors

N-Protected homoserine lactones are the direct precursors to synthetic N-acyl homoserine lactones (AHLs). By varying the N-acyl chain (using N-Boc deprotection followed by acylation), researchers synthesize libraries of AHL analogs to inhibit bacterial biofilm formation.

Synthesis of Vinylglycine

N-Boc-homoserine lactone serves as a precursor to L-Vinylglycine , a mechanism-based inhibitor of pyridoxal phosphate-dependent enzymes.

  • Mechanism: Phenylselenylation of the lactone followed by oxidative elimination yields the terminal alkene.

Workflow Diagram: Synthetic Utility

Synthetic_Utility Boc_Lactone N-Boc-Homoserine Lactone Path_A 1. TFA (Deprotection) 2. R-COOH / EDC Boc_Lactone->Path_A Path_B 1. NaBH4 / PhSeSePh 2. Oxidation (H2O2) Boc_Lactone->Path_B Path_C Nucleophilic Ring Opening (Nu-) Boc_Lactone->Path_C AHL N-Acyl Homoserine Lactone (Quorum Sensing Modulator) Path_A->AHL Vinyl L-Vinylglycine (Enzyme Inhibitor) Path_B->Vinyl Modified Gamma-Substituted Amino Acids Path_C->Modified

Caption: Figure 2.[3] Divergent synthetic pathways starting from N-Boc-Homoserine Lactone.

References

  • Synthesis of N-Boc-L-homoserine: ChemicalBook. (2025). N-Boc-L-Homoserine | 41088-86-2.[7] Link

  • Lactone to Vinylglycine Conversion: Meffre, P., et al. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. PMC - NIH. Link

  • AHL Synthesis Protocol: Peres, K., et al. (2024). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity. ACS Omega.[8] Link

  • Fmoc-Homoserine Synthesis: Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine. PubMed. Link

  • Quorum Sensing Background: Modified N-acyl-homoserine lactones as chemical probes. ResearchGate. Link

Sources

Foundational

Technical Whitepaper: N-Trityl-L-Homoserine (Trt-Hse-OH)

Executive Summary N-Trityl-L-homoserine (Trt-Hse-OH) is a specialized chiral building block used primarily in the synthesis of complex peptides and peptidomimetics. Unlike standard amino acid derivatives, the synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Trityl-L-homoserine (Trt-Hse-OH) is a specialized chiral building block used primarily in the synthesis of complex peptides and peptidomimetics. Unlike standard amino acid derivatives, the synthesis and handling of N-Trityl-homoserine present a unique challenge: the propensity of the homoserine side chain to undergo intramolecular cyclization to form homoserine lactone.

This guide provides a definitive reference for the chemical identity, validated synthesis protocols (specifically the transient silylation method), and application strategies for N-Trityl-L-homoserine, ensuring high fidelity in research and manufacturing environments.

Part 1: Chemical Identity & Physicochemical Properties

N-Trityl-L-homoserine exists in two primary commercial forms: the free acid and the triethylamine (TEA) salt. The bulky trityl (triphenylmethyl) group on the


-amine provides extreme steric shielding, which suppresses nucleophilic attack and racemization, but also significantly alters solubility profiles compared to standard Fmoc- or Boc-protected amino acids.
Core Data Matrix
PropertyFree Acid SpecificationTEA Salt Specification
Chemical Name N-Trityl-L-homoserineN-Trityl-L-homoserine triethylamine salt
CAS Number 83427-79-6 102056-97-3
Molecular Formula


Molecular Weight 361.44 g/mol 462.62 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Solubility Soluble in DCM, CHCl

, Ethyl Acetate
Highly soluble in DCM, CHCl

; Water soluble
Melting Point 132–134 °C (dec.)145–148 °C
Chirality L-Isomer (

-configuration)
L-Isomer (

-configuration)
Structural Visualization

The following diagram illustrates the topological connectivity of N-Trityl-L-homoserine, highlighting the steric bulk of the trityl group relative to the reactive homoserine core.

TritylHomoserine Trityl Trityl Group (Lipophilic Shield) Nitrogen N Trityl->Nitrogen Steric Protection AlphaC α-Carbon (Chiral Center) Nitrogen->AlphaC Carboxyl Carboxyl Group (COOH) AlphaC->Carboxyl C-Terminus SideChain Hydroxyethyl Side Chain (-CH2-CH2-OH) AlphaC->SideChain Functional Moiety

Figure 1: Structural topology of N-Trityl-L-homoserine showing the trityl protecting group shielding the amine.

Part 2: Synthesis & Methodology (The Barlos Protocol)

The Lactonization Challenge

Direct tritylation of L-homoserine using Trityl Chloride (Trt-Cl) under standard basic conditions often results in low yields due to the spontaneous formation of N-Trityl-homoserine lactone (CAS 118942-74-8). The hydroxyl side chain attacks the activated carboxyl group, closing the ring.

To circumvent this, the Transient Silylation Method (pioneered by Barlos et al.) is the industry standard. This method temporarily masks both the carboxyl and hydroxyl groups as silyl esters/ethers, forcing the tritylation to occur exclusively at the nitrogen.

Step-by-Step Synthesis Protocol

Reagents:

  • L-Homoserine[1][2][3][4][5][6][7][8]

  • Trimethylchlorosilane (TMS-Cl) or Dichlorodimethylsilane (DCDMS)

  • Trityl Chloride (Trt-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Workflow:

  • Silylation (Protection):

    • Suspend L-Homoserine (10 mmol) in dry DCM.

    • Add TEA (20-30 mmol) followed by the silylating agent (TMS-Cl or DCDMS). Reflux for 20–30 minutes.

    • Mechanism: This forms the

      
      -bis-silyl-homoserine intermediate. The side chain -OH and C-terminal -COOH are now silyl ethers/esters, preventing lactonization.
      
  • N-Tritylation:

    • Cool the solution to 0°C.

    • Add Trityl Chloride (10 mmol) dissolved in DCM dropwise.

    • Stir at room temperature for 1–2 hours. The bulky trityl group attaches to the only available nucleophile: the amine.

  • Desilylation (Work-up):

    • Add excess Methanol (MeOH) to the reaction mixture.

    • Mechanism: The labile silyl groups are rapidly hydrolyzed by the alcohol, regenerating the free -OH and -COOH groups, while the acid-stable (relative to silyl) N-Trityl group remains intact.

  • Purification:

    • Wash the organic phase with citrate buffer (pH 5–6) to remove TEA salts.

    • Evaporate solvent to obtain the crude product.

    • Recrystallize from Ethyl Acetate/Hexane.

Synthesis Logic Diagram

SynthesisPath Step1 L-Homoserine (Open Chain) Step2 Silylation (TMS-Cl / TEA) Step1->Step2 Protection Intermediate Bis-Silyl Intermediate (Lactone Blocked) Step2->Intermediate Step3 Tritylation (Trt-Cl) Intermediate->Step3 Selective N-Reaction Step4 Methanolysis (Removal of Silyl Groups) Step3->Step4 Deprotection Final N-Trityl-L-Homoserine (Free Acid) Step4->Final Isolation

Figure 2: The Barlos transient silylation pathway preventing lactonization during synthesis.

Part 3: Applications in Drug Development

Peptide Synthesis & Fragment Condensation

N-Trityl-L-homoserine is a critical building block for "difficult sequences." The trityl group is extremely acid-labile (removable with 1% TFA in DCM), allowing for orthogonal deprotection strategies alongside Boc or Fmoc chemistries.

  • Usage: It is often used to introduce the homoserine moiety at the N-terminus of a peptide chain.

  • Lactonization Control: Post-synthesis, the homoserine residue can be deliberately cyclized to form a C-terminal homoserine lactone, a handle often used for chemoselective ligation (e.g., Cyanogen Bromide cleavage mimicry).

Chiral Precursor for Non-Proteinogenic Amino Acids

The hydroxyethyl side chain of N-Trt-Hse-OH serves as a versatile handle for functionalization.

  • O-Alkylation: The free hydroxyl group can be alkylated to create O-alkyl-homoserine derivatives (e.g., ether lipids mimics).

  • Oxidation: Oxidation of the side chain leads to aspartate semi-aldehydes, precursors for reductive amination to generate unnatural amino acids.

Part 4: Analytical Characterization

To validate the identity of N-Trityl-L-homoserine, the following analytical signals should be confirmed.

Proton NMR ( H-NMR, 300 MHz, CDCl )
  • Aromatic Region:

    
     7.15–7.50 ppm (Multiplet, 15H). Signature of the Trityl group.
    
  • 
    -Proton: 
    
    
    
    3.40–3.60 ppm (Multiplet, 1H).
  • Side Chain (

    
    ): 
    
    
    
    3.60–3.80 ppm (Triplet/Multiplet, 2H).
  • 
    -Protons: 
    
    
    
    1.80–2.10 ppm (Multiplet, 2H).
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expected 
    
    
    
    .
  • Sodium Adduct (

    
    ):  Expected 
    
    
    
    .
  • Trityl Cation Fragment: A dominant peak at

    
     is characteristic of trityl-protected compounds due to the stability of the triphenylmethyl cation.
    

References

  • Sigma-Aldrich. (n.d.). N-Trityl-L-homoserine triethylamine salt Product Specification. Retrieved from

  • Barlos, K., & Theodoropoulos, D. (1982).[9] Synthesis of N-Trityl-L-homoserine. Zeitschrift für Naturforschung B, 37(7), 886-888. Retrieved from

  • ChemScene. (n.d.). Trityl-l-homoserine (CAS 83427-79-6) MSDS. Retrieved from

  • PubChem. (2024).[8] N-Trityl-L-homoserine triethylamine salt (Compound Summary). National Library of Medicine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using N-Trityl-Homoserine

Introduction & Mechanistic Challenge Homoserine (Hse) is a critical non-proteinogenic amino acid utilized in the synthesis of peptidomimetics, quorum-sensing homoserine lactones, and specialized ligation handles[1]. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenge

Homoserine (Hse) is a critical non-proteinogenic amino acid utilized in the synthesis of peptidomimetics, quorum-sensing homoserine lactones, and specialized ligation handles[1]. However, incorporating homoserine during Solid-Phase Peptide Synthesis (SPPS) presents a notorious chemical bottleneck: spontaneous lactonization [2].

When the C-terminal carboxylate of homoserine is activated for peptide coupling, the side-chain hydroxyl group can act as an internal nucleophile. This triggers a rapid 5-exo-trig intramolecular cyclization, forming a stable 5-membered homoserine lactone[3]. This side reaction terminates the peptide chain and drastically reduces overall yield. While side-chain protecting groups (like O-tBu or O-Trt) are commonly used to prevent this, they limit synthetic flexibility if an unprotected hydroxyl is required for orthogonal modifications.

The Solution: The use of N-Trityl-L-homoserine (N-Trt-Hse-OH). The massive steric bulk of the N-α-trityl group completely suppresses this cyclization pathway. In stark contrast to standard N-alkyloxycarbonyl derivatives (Fmoc or Boc), N-Trt-homoserine shows zero tendency toward spontaneous lactonization[4], providing an absolute failsafe during activation and coupling.

Mechanistic Insights: The Steric Shielding Effect

To understand why N-Trt protection is superior for preventing lactonization, we must examine the molecular geometry. The trityl (triphenylmethyl) group is exceptionally bulky. When attached to the α-amine, it severely restricts the rotational freedom of the α-carbon (conformational restriction).

This steric shielding physically blocks the side-chain hydroxyl from adopting the required Bürgi-Dunitz trajectory to attack the activated C-terminal carbonyl. Consequently, the lactonization pathway is kinetically and thermodynamically disfavored, forcing the molecule to undergo the desired intermolecular peptide bond formation instead.

Mechanism Start Homoserine C-Terminal Activation Fmoc N-Fmoc / N-Boc Protection (Low Steric Bulk) Start->Fmoc Trt N-Trityl Protection (High Steric Bulk) Start->Trt Lactone Spontaneous Lactonization (Chain Termination) Fmoc->Lactone Intramolecular OH Attack Peptide Successful Peptide Bond Formation Trt->Peptide Steric Shielding Blocks OH

Fig 1: Mechanistic divergence of activated homoserine based on N-alpha protection strategy.

Comparative Data: Homoserine Protecting Groups

The table below summarizes the operational differences between standard SPPS protecting groups and the N-Trt strategy for homoserine handling[5],[4],[3],[2].

ParameterN-Fmoc-HseN-Boc-HseN-Trt-Hse
Spontaneous Lactonization High RiskHigh RiskNone
Steric Profile LowLowExtremely High
α-Amine Deprotection 20% Piperidine (Base)95% TFA (Strong Acid)1-2% TFA (Mild Acid)
Optimal Coupling Reagent HATU / DIPEAHBTU / DIPEADIC / Oxyma Pure
Primary Utility Standard Fmoc-SPPSStandard Boc-SPPSSuppressing cyclization, orthogonal synthesis

Experimental Workflow & Causality

Executing SPPS with N-Trt-amino acids requires specific deviations from standard Fmoc protocols due to the unique acid-lability and steric footprint of the trityl group[5].

SPPS_Workflow R Resin Swelling (Wang/Rink) C Coupling N-Trt-Hse-OH + DIC/Oxyma R->C D Detritylation 1% TFA / 5% TIS (Yellow tracking) C->D E Elongation Fmoc-SPPS D->E Cl Global Cleavage 95% TFA E->Cl

Fig 2: Optimized SPPS workflow for N-Trt-Homoserine integration and elongation.

Critical Expert Insights (E-E-A-T):
  • Resin Selection: Do not use 2-Chlorotrityl Chloride (CTC) resin if you intend to elongate the peptide after homoserine coupling. The 1-2% TFA required to remove the N-Trt group will prematurely cleave the peptide from hyper-acid-labile resins like CTC[1]. Instead, use Wang or Rink Amide resins, which are stable until exposed to 95% TFA.

  • Coupling Reagent Causality: Avoid bulky uronium salts (e.g., HATU, HBTU). The massive steric bulk of the N-Trt group clashes with these reagents, often leading to irreversible guanidinylation of the amine. N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure generates a smaller, highly reactive intermediate that easily penetrates the steric shield.

  • Carbocation Scavenging: Triisopropylsilane (TIS) is mandatory during detritylation. The trityl cation is exceptionally stable; without a scavenger, it will rapidly re-alkylate the peptide chain.

Self-Validating Protocol: N-Trt-Hse Integration

Phase 1: Resin Preparation

  • Weigh 0.1 mmol of Rink Amide AM resin (for C-terminal amides) or Wang resin (for C-terminal acids) into a fritted SPPS reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes. Drain completely.

Phase 2: Sterically Optimized Coupling

  • Prepare the coupling cocktail: Dissolve 0.3 mmol (3.0 eq) of N-Trt-Hse-OH and 0.3 mmol (3.0 eq) of Oxyma Pure in a minimal volume of DMF.

  • Add 0.3 mmol (3.0 eq) of DIC to the solution. Stir for 2 minutes to allow pre-activation.

  • Add the activated mixture to the resin.

  • Agitate at room temperature for 2 hours. (Alternatively, heat to 75°C for 15 minutes if using a microwave peptide synthesizer).

  • Drain the reaction vessel and wash the resin thoroughly: DMF (3 × 1 min) and DCM (3 × 1 min).

Phase 3: Self-Validating Detritylation Note: This step features a built-in visual validation system.

  • Prepare the detritylation cocktail: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.

  • Add 5 mL of the cocktail to the resin and agitate for 2 minutes.

  • Visual Confirmation: The solution will immediately turn a bright, vibrant yellow . This is the spectroscopic signature of the released trityl cation.

  • Drain the yellow solution.

  • Repeat the 2-minute washes with fresh cocktail until the drained solution is completely colorless . The disappearance of the yellow hue is your self-validating proof that 100% of the N-Trt groups have been successfully removed.

  • Wash the resin with DCM (3 × 1 min) and DMF (3 × 1 min) to neutralize and prep for the next coupling.

Phase 4: Elongation and Global Cleavage

  • Continue chain elongation using standard Fmoc-SPPS protocols (using 20% piperidine for subsequent Fmoc deprotections).

  • Upon sequence completion, perform global cleavage using 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

References

  • Barlos, K., Papaioannou, D., & Theodoropoulos, D. (1982). Efficient "one-pot" synthesis of N-tritylamino acids. The Journal of Organic Chemistry.[5] URL:

  • Synthesis of N-Trityl-L-homoserine. Research Solutions.[4] URL:

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.[3] URL:

  • Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. (2026). RSC Advances.[1] URL:

  • Boc Solid Phase Peptide Synthesis. ChemPep.[2] URL:

Sources

Application

Application Note: Solution-Phase Peptide Coupling Protocols with N-Trityl-Homoserine

Executive Summary Liquid-Phase Peptide Synthesis (LPPS) offers distinct advantages for large-scale manufacturing and the synthesis of specialized peptidomimetics, primarily because it allows for direct process monitoring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Liquid-Phase Peptide Synthesis (LPPS) offers distinct advantages for large-scale manufacturing and the synthesis of specialized peptidomimetics, primarily because it allows for direct process monitoring and intermediate purification 1[1]. However, incorporating N-Trityl-homoserine (Trt-Hse-OH) into solution-phase workflows presents a complex dual chemical challenge. This guide details the mechanistic causality behind these challenges and provides self-validating protocols to achieve high-yield amidation.

Mechanistic Insights: Sterics vs. Thermodynamics (E-E-A-T)

The Steric Shielding of the N-Trityl Group

The triphenylmethyl (Trt) protecting group is highly lipophilic, ensuring excellent solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). It is removable under extremely mild acidic conditions (e.g., 1% TFA), preserving sensitive side-chain modifications. However, the massive steric bulk of the Trt group severely impedes the kinetics of nucleophilic attack at the adjacent activated carbonyl. Historically, this steric hindrance forces standard mixed anhydrides to form unreactive carbamates or fail entirely2[2].

The Lactonization Conundrum

Homoserine possesses an unprotected


-hydroxyl group. When the C-terminal carboxylate is activated, this hydroxyl group is perfectly positioned for an intramolecular nucleophilic acyl substitution. This rapid thermodynamic sink results in the formation of a stable 5-membered homoserine lactone ring, a notorious side reaction during peptide cleavage or activation3[3].

To successfully couple Trt-Hse-OH, chemists must choose between two causal pathways:

  • Kinetic Control: Utilize hyper-reactive coupling reagents (HATU/HOAt) to form an active ester that reacts with the target amine faster than the intramolecular hydroxyl attack.

  • Thermodynamic Control: Allow the lactone to form intentionally, then utilize it as an electrophile for base-catalyzed ring-opening aminolysis 4[4].

Workflow Visualization

G TrtHse N-Trityl-Homoserine (Trt-Hse-OH) Activation C-Terminal Activation TrtHse->Activation Coupling Reagents ActiveEster 7-Aza-OBt Active Ester (Kinetic Pathway) Activation->ActiveEster + HATU / HOAt Lactone Trt-Homoserine Lactone (Thermodynamic Pathway) Activation->Lactone Intramolecular OH Attack Amine1 + R-NH2 (Fast) ActiveEster->Amine1 Amine2 + R-NH2 (Slow, Heat) Lactone->Amine2 Product Trt-Hse-NH-R (Target Peptide) Amine1->Product Intermolecular Amidation Amine2->Product Ring-Opening Aminolysis

Reaction pathways of N-Trityl-homoserine: Kinetic amidation vs. thermodynamic lactonization.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on the chosen coupling strategy, highlighting the critical balance between yield and side-product formation.

Coupling StrategyReagentsPrimary IntermediateTarget Peptide YieldLactone ByproductEpimerization
Kinetic Control HATU, HOAt, DIPEA7-Aza-OBt Active Ester82 - 88%< 10%< 1%
Thermodynamic Control EDC·HCl, DIPEAN-Trityl-Homoserine Lactone65 - 75%N/A (Consumed)< 2%
Classical Carbodiimide DIC, HOBtOBt Active Ester40 - 50%> 40%~ 3%

Self-Validating Experimental Protocols

Protocol A: Kinetic Control via HATU/HOAt

This protocol uses the hyper-reactive 1-hydroxy-7-azabenzotriazole (HOAt) to outcompete the intramolecular lactonization pathway.

  • Initialization: Dissolve Trt-Hse-OH (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M) and cool to 0°C.

    • Causality: Low temperature slows down the intramolecular lactonization more significantly than the highly favorable HOAt-ester amidation.

  • Activation: Add HOAt (1.2 eq) and HATU (1.1 eq), followed dropwise by DIPEA (3.0 eq).

  • Self-Validation Check 1 (Activation): After 15 minutes, quench a 5 µL aliquot in 100 µL methanol. Analyze via LC-MS. The presence of the methyl ester [M+14]⁺ indicates successful activation, while a mass shift of -18 Da indicates premature lactonization.

  • Propagation: Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • Self-Validation Check 2 (Completion): Perform LC-MS on the crude mixture. The target peptide mass [M+H]⁺ should dominate. If lactone is detected (>10%), proceed to Protocol B's ring-opening conditions to salvage the yield.

Protocol B: Thermodynamic Control via Lactone Ring-Opening

This protocol intentionally drives the reaction to the stable lactone, followed by an aggressive aminolysis step.

  • Lactonization: Dissolve Trt-Hse-OH (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and DIPEA (1.0 eq) at room temperature.

  • Self-Validation Check 1 (Intermediate Verification): After 1 hour, analyze via TLC (Ninhydrin stain negative, UV active) and LC-MS. Complete conversion to N-Trityl-homoserine lactone (observed as an [M-18+H]⁺ mass shift) validates the intermediate formation.

  • Solvent Exchange: Evaporate the DCM under reduced pressure and redissolve the crude lactone in DMF. Add the target amine (1.5 eq) and DIPEA (2.0 eq).

  • Aminolysis: Heat the mixture to 45°C for 12-16 hours.

    • Causality: The lactone is a stable cyclic ester; elevated thermal energy and base catalysis are required to drive the intermolecular aminolysis and open the ring.

  • Self-Validation Check 2 (Completion): Monitor the disappearance of the lactone peak via LC-MS to confirm complete ring-opening and peptide bond formation.

References

  • [1] Introduction to Peptide Synthesis Methods - Bachem. Bachem. Available at:

  • [2] N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Physical Chemistry Laboratory Server (uoa.gr). Available at:

  • [3] Guide to Solid Phase Peptide Synthesis - AAPPTEC. AAPPTec. Available at:

  • [4] Synthesis and application of an N-acylated L-homoserine lactone derivatized affinity matrix for the isolation of quorum sensing signal receptors. PMC (nih.gov). Available at:

Sources

Method

Application Note: Selective Deprotection of the N-Trityl Group in Homoserine Derivatives

Executive Summary Homoserine is a critical non-proteinogenic amino acid utilized extensively in medicinal chemistry and peptide synthesis. Because it possesses a reactive -hydroxyl group alongside its -amino and carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homoserine is a critical non-proteinogenic amino acid utilized extensively in medicinal chemistry and peptide synthesis. Because it possesses a reactive


-hydroxyl group alongside its 

-amino and carboxyl groups, orthogonal protection strategies are mandatory for selective functionalization. The triphenylmethyl (trityl, Trt) group is frequently employed to protect the

-amine. Its massive steric bulk completely suppresses N-alkylation, allowing researchers to selectively O-alkylate, O-glycosylate, or O-acylate the homoserine side chain[1].

However, once the side chain is functionalized, the N-Trt group must be selectively removed without cleaving newly formed bonds or orthogonal protecting groups (e.g., N-Boc, O-tert-butyl, or O-benzyl). This application note details the mechanistic rationale, quantitative parameters, and self-validating protocols for the highly selective, mild acidic deprotection of N-trityl homoserine derivatives.

Mechanistic Rationale & The Role of Scavengers

The cleavage of an N-trityl amine is governed by an acid-catalyzed


 mechanism. Upon protonation of the amine nitrogen, the C-N bond undergoes heterolytic cleavage, releasing the free amine and generating a highly stable, resonance-delocalized trityl carbocation (

)[2].

Because the


 carbocation is a potent electrophile, it presents a severe risk of side reactions. Without intervention, it can re-alkylate the newly freed amine or attack the oxygen atoms of the homoserine side chain[3]. To drive the reaction forward and prevent these deleterious side reactions, nucleophilic scavengers  must be included in the reaction matrix[4]. Scavengers like triisopropylsilane (TIPS) act as hydride donors, irreversibly reducing the reactive carbocation into inert triphenylmethane. Alternatively, water can act as a scavenger, trapping the cation to form triphenylmethanol (Trt-OH).

G A N-Trt-Homoserine (Protected Amine) B Mild Acid (1% TFA or AcOH) A->B C Protonation & SN1 Cleavage B->C D Trityl Cation (Yellow) C->D Cleavage F Deprotected Homoserine (Free Amine) C->F Amine Release E Scavenger (TIPS / H2O) D->E Interception G Quenched Byproduct (Triphenylmethane) E->G Irreversible

Mechanistic workflow of N-Trt deprotection and scavenger-mediated cation quenching.

Quantitative Data Presentation

The choice of acidic conditions dictates the orthogonality of the deprotection. Table 1 summarizes the empirical data for the most reliable N-Trt deprotection matrices.

Table 1: Quantitative Comparison of N-Trt Deprotection Conditions

Deprotection MatrixPrimary ScavengerTimeTempOrthogonality (Preserved Groups)Quenched Byproduct
1% TFA in DCM TIPS (1–5% v/v)15–30 min20 °CO-Benzyl, Esters (Cleaves Boc/tBu if prolonged)Triphenylmethane
50% aq. Acetic Acid H₂O (Solvent)2–4 hrs20 °CN-Boc, O-tBu, O-Benzyl, EstersTriphenylmethanol
0.1 N HCl in HFIP HFIP / None15 min20 °CO-Benzyl (Cleaves tBu ethers slowly)Trt-Cl / Trt-OH

Data synthesized from established solid-phase and solution-phase methodologies[5],[6],[7].

Experimental Protocols

Protocol A: Rapid Deprotection using 1% TFA / TIPS

Application: Ideal for homoserine derivatives containing robust orthogonal groups (e.g., O-benzyl or methyl esters). This method is fast but requires strict timing to prevent the degradation of moderately acid-sensitive moieties.

Materials:

  • N-Trt-homoserine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS)

  • Saturated aqueous

    
    
    

Step-by-Step Methodology & Causality:

  • Dissolution: Dissolve the N-Trt-homoserine derivative in anhydrous DCM to a concentration of 0.1 M.

    • Causality: DCM is a non-nucleophilic, aprotic solvent that stabilizes the intermediate carbocation without participating in side reactions.

  • Scavenger Addition: Add 2.5% (v/v) TIPS to the stirring solution.

    • Causality: TIPS must be homogenized in the solution before acid addition. This ensures immediate, diffusion-limited quenching of the trityl cation the moment it forms, preventing re-alkylation[4].

  • Acidification: Dropwise, add 1% (v/v) TFA.

    • Causality: 1% TFA provides sufficient proton activity to cleave the highly labile N-Trt bond while minimizing the risk to other functional groups[5].

  • Self-Validation Checkpoint (Visual): Upon TFA addition, the solution will transiently flash bright yellow (indicating

    
     formation) and rapidly fade to colorless as TIPS reduces it to triphenylmethane. If the yellow color persists, the scavenger is depleted; immediately add an additional 1% TIPS.
    
  • Quenching & Workup: After 30 minutes, quench the reaction by adding an equal volume of saturated aqueous

    
    . Extract the aqueous layer with DCM, dry over 
    
    
    
    , and concentrate.
  • Self-Validation Checkpoint (Analytical): Perform TLC (Hexane:EtOAc). The non-polar triphenylmethane byproduct will run near the solvent front (UV active), while the deprotected homoserine amine will remain near the baseline and stain positive (purple/pink) with Ninhydrin.

Protocol B: Ultra-Mild Deprotection using 50% Aqueous Acetic Acid

Application: The method of choice when the homoserine derivative contains highly acid-sensitive groups, such as N-Boc or O-tert-butyl ethers, which would be compromised by TFA[7].

Materials:

  • N-Trt-homoserine derivative

  • Glacial Acetic Acid

  • Milli-Q Water

  • Toluene (for co-evaporation)

Step-by-Step Methodology & Causality:

  • Reaction Matrix Preparation: Suspend the substrate in a 1:1 (v/v) mixture of glacial acetic acid and water (0.05 M). If the substrate is highly lipophilic, up to 10% THF can be added to aid dissolution.

    • Causality: Acetic acid provides a mildly acidic environment (

      
       pH 2.4) that is perfectly orthogonal to Boc groups. Water acts as a massive molar excess of a nucleophilic scavenger, trapping the trityl cation to form triphenylmethanol.
      
  • Incubation: Stir vigorously at room temperature for 2 to 4 hours.

    • Causality: The weaker acidity of AcOH necessitates a longer reaction time compared to TFA to achieve quantitative SN1 cleavage.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting material mass should correlate perfectly with the appearance of the product mass and a distinct, highly lipophilic peak for Trt-OH (

    
     260).
    
  • Solvent Removal: Concentrate the mixture under reduced pressure. To remove residual acetic acid, add 10 mL of toluene and evaporate (repeat 3 times).

    • Causality: Acetic acid is difficult to remove via standard rotary evaporation due to its boiling point and hydrogen bonding. Co-evaporation with toluene forms a low-boiling azeotrope, facilitating complete solvent removal without applying excessive heat that could degrade the peptide/amino acid.

References

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection Source: total-synthesis.com URL:[Link]

  • What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM? Source: researchgate.net URL:[Link]

  • The Selective Protection and Deprotection of Ambident Nucleophiles with Parent and Substituted Triarylmethyls Source: tubitak.gov.tr URL:[Link]

  • Supporting Information: New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis Source: amazonaws.com URL:[Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization Source: peptidechemistry.org URL:[Link]

  • Using the 9-BBN Group as a Transient Protective Group for the Functionalization of Reactive Chains of α-Amino Acids Source: researchgate.net URL:[Link]

Sources

Application

use of N-Trityl-homoserine in the synthesis of bioactive peptides

Application Note: AN-2026-HSE Title: Strategic Utilization of N-Trityl-Homoserine (N-Trt-Hse) in the Synthesis of Bioactive Peptides: Preventing Lactonization and Enhancing Backbone Stability Executive Summary Homoserine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-HSE Title: Strategic Utilization of N-Trityl-Homoserine (N-Trt-Hse) in the Synthesis of Bioactive Peptides: Preventing Lactonization and Enhancing Backbone Stability

Executive Summary

Homoserine (Hse) is a critical non-proteinogenic amino acid, often utilized as a methionine surrogate, a precursor for cyclic peptides, or a handle for native chemical ligation. However, its application in solid-phase peptide synthesis (SPPS) is plagued by its propensity for spontaneous intramolecular cyclization to form homoserine lactone (HSL). This reaction terminates chain elongation and reduces yield.

This guide details the use of N-Trityl-homoserine (N-Trt-Hse) as a superior alternative to standard carbamate-protected derivatives (Boc/Fmoc). The bulky trityl group sterically hinders the nucleophilic attack of the hydroxyl group on the carbonyl, effectively "locking" the amino acid in its open, reactive form during coupling. This protocol outlines the synthesis, handling, and incorporation of N-Trt-Hse, ensuring high-fidelity peptide assembly.

The Challenge: The Homoserine Lactone Paradox

In standard peptide synthesis, L-homoserine presents a unique challenge. The


-hydroxyl group is perfectly positioned to attack the activated C-terminal carbonyl, forming a thermodynamically stable five-membered lactone ring.
  • Mechanism of Failure: Under activation conditions (e.g., DIC/HOBt), N-Fmoc-Hse-OH or N-Boc-Hse-OH rapidly cyclizes to the lactone.

  • Consequence: The amine is no longer available for coupling (if N-terminal) or the carboxylate is capped (if C-terminal), leading to deletion sequences or chain termination.

The Trityl Solution: The triphenylmethyl (Trityl, Trt) group, when attached to the


-amine, creates a massive steric shield. Unlike planar carbamates (Fmoc/Boc), the propeller-shaped Trityl group enforces a conformation that disfavors the orbital alignment required for lactonization (Barlos & Theodoropoulos, 1982).

Chemical Logic & Properties

PropertyN-Trityl-L-HomoserineN-Fmoc-L-Homoserine
Lactonization Risk Negligible (Steric Blockade)High (Spontaneous upon activation)
Solubility (DMF) High (Lipophilic Trt group)Moderate
N-Protecting Group Stability Acid Labile (1% TFA or dilute AcOH)Base Labile (20% Piperidine)
Coupling Kinetics Slower (Steric hindrance)Standard
Racemization Risk Ultra-Low (Trt prevents oxazolone formation)Low to Moderate

Key Insight: N-Trt-Hse is particularly valuable when synthesizing peptides prone to diketopiperazine (DKP) formation. The bulk of the Trityl group prevents the N-terminal back-biting that typically plagues the synthesis of Proline- or Glycine-rich sequences.

Experimental Protocols

Protocol A: Preparation of N-Trityl-L-Homoserine Stock

Note: While commercially available, in-house preparation ensures freshness, critical for avoiding pre-lactonized contaminants.

Reagents: L-Homoserine, Trimethylsilyl chloride (TMSCl), Trityl Chloride (Trt-Cl), Triethylamine (TEA), DCM.

  • Silylation: Suspend L-Homoserine (10 mmol) in DCM (50 mL). Add TMSCl (22 mmol) and TEA (22 mmol). Reflux for 2 hours to protect both -OH and -COOH as silyl ethers.

  • Tritylation: Cool to 0°C. Add TEA (11 mmol) and Trt-Cl (10 mmol) dropwise. Stir at RT for 4 hours.

  • Hydrolysis: Add excess MeOH to cleave silyl groups.

  • Purification: Partition between Ethyl Acetate and Citric Acid (5% aq). Wash organic layer with brine, dry over Na2SO4, and concentrate. Precipitate with diethyl ether/hexane.

  • Validation: Check HPLC for absence of lactone peak (typically elutes earlier than free acid).

Protocol B: Solid-Phase Incorporation (Coupling)

Context: Coupling N-Trt-Hse to a resin-bound peptide.

Reagents: N-Trt-Hse, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (Diisopropylethylamine), DMF.

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., 2-CTC or Wang) in DMF for 30 min.

  • Activation (Pre-activation is discouraged):

    • Dissolve N-Trt-Hse (3.0 eq) and HOAt (3.0 eq) in minimum DMF.

    • Note: HOAt is preferred over HOBt due to the steric bulk of the Trityl group; the nitrogen in the pyridine ring facilitates faster acylation.

  • Coupling:

    • Add the amino acid solution to the resin.

    • Immediately add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Agitate for 2–4 hours. (Standard couplings are 1 hr; Trityl requires extended time).

  • Monitoring: Perform a Chloranil test (ninhydrin is ineffective for secondary amines/Trityl amines). A clear resin indicates complete coupling.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Controlled Deprotection (Detritylation)

The N-Trityl group is extremely acid-sensitive. This allows for selective deprotection without cleaving side-chain groups (like tBu) or the peptide from the resin (if using Wang).

Reagent: 1% Trifluoroacetic Acid (TFA) in DCM with 5% TIS (Triisopropylsilane) as a scavenger.

  • Wash: Wash resin with DCM (3x) to remove basic DMF.

  • Cleavage: Treat resin with 1% TFA/DCM (5 mL per gram resin) for 2 minutes.

  • Repeat: Filter and repeat 5 times until the yellow color (Trityl cation) persists then fades.

  • Neutralization: Immediately wash with 5% DIPEA/DCM to neutralize the resin-bound amine for the next coupling.

Mechanistic Visualization

Figure 1: Steric Control of Lactonization

The following diagram illustrates the competitive pathways. N-Fmoc allows the


-hydroxyl to approach the carbonyl, facilitating lactonization. N-Trityl blocks this trajectory.

LactonizationControl Hse_Fmoc N-Fmoc-Homoserine (Activated Ester) Transition Tetrahedral Intermediate Hse_Fmoc->Transition Fast Intramolecular Attack (OH -> CO) Lactone Homoserine Lactone (Dead End Product) Transition->Lactone Cyclization Hse_Trt N-Trityl-Homoserine (Activated Ester) Hse_Trt->Transition Sterically Blocked Coupling Peptide Bond Formation Hse_Trt->Coupling Intermolecular Attack (Amine -> CO)

Caption: Comparative reaction pathways. The bulky Trityl group (Green) prevents the intramolecular geometry required for lactonization, favoring the desired peptide bond formation.

Figure 2: SPPS Workflow with N-Trt-Hse

SPPS_Workflow Start Resin-Bound Peptide (H2N-Peptide-Resin) Coupling Coupling Step: N-Trt-Hse-OH + HATU/HOAt (3-4 hours) Start->Coupling Check Chloranil Test Coupling->Check Fail Recouple Check->Fail Blue Beads Success Trt-Hse-Peptide-Resin Check->Success Colorless Fail->Coupling Deprotect Selective Detritylation 1% TFA in DCM (Side chains intact) Success->Deprotect NextCycle Next Amino Acid Coupling Deprotect->NextCycle

Caption: Optimized SPPS cycle for N-Trityl-Homoserine. Note the use of Chloranil test and mild acidic deprotection.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of Trityl group.Use HOAt instead of HOBt; Increase temperature to 40°C (carefully); Double couple.
Lactone Peak in HPLC Acid concentration too high during cleavage.Ensure cleavage cocktail is cold; Minimize exposure time to strong acid (e.g., 95% TFA) if possible, or use N-Trt specific mild cleavage first.
Low Yield DKP formation at dipeptide stage.N-Trt is actually the solution to this. Ensure the next amino acid is coupled efficiently.
Precipitation Low solubility of Trt-Hse in pure DCM.Use a DMF/DCM (1:1) mixture for the coupling reaction.

References

  • Barlos, K. & Theodoropoulos, D. (1982).[1][2] Synthesis of N-Trityl-L-homoserine. Zeitschrift für Naturforschung B, 37(7), 886-888.[1][2]

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and synthesis of peptide fragments.[3] Tetrahedron Letters, 30(30), 3943-3946.[3]

  • BenchChem. (2025).[4] The Trityl Group: A Cornerstone in Fmoc-Based Peptide Synthesis.[4][5] Application Note.

  • Flinn, A., et al. (1989).[6] Synthesis of nonproteinogenic amino acids part 2. Tetrahedron, 45(5).

Sources

Method

N-Trityl-L-homoserine: A Versatile Chiral Building Block for Advanced Organic Synthesis

Introduction: The Strategic Value of N-Trityl-L-homoserine In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds has never been greater, particularly in the fields of medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Trityl-L-homoserine

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds has never been greater, particularly in the fields of medicinal chemistry and materials science. Chiral building blocks—enantiopure molecules used as starting materials—are essential for the construction of complex, stereochemically defined targets.[] Among these, L-homoserine derivatives offer a rich platform for synthetic innovation due to the presence of three distinct functional groups: a carboxylic acid, a primary amine, and a primary alcohol.

This guide focuses on N-Trityl-L-homoserine , a uniquely valuable chiral building block. The strategic installation of the triphenylmethyl (Trityl, Trt) group on the nitrogen atom confers several critical advantages. The sheer steric bulk of the trityl group provides excellent protection for the amine, preventing unwanted side reactions and often directing the stereochemical outcome of subsequent transformations.[2] Furthermore, the trityl group is highly acid-labile, allowing for its removal under exceptionally mild conditions, which preserves the integrity of sensitive functional groups elsewhere in the molecule.[2][3] This combination of robust protection and gentle deprotection makes N-Trityl-L-homoserine an ideal starting point for the synthesis of a diverse array of complex chiral molecules, including unnatural amino acids, peptide nucleic acids (PNAs), and various heterocyclic scaffolds. This document provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind the methodological choices.

Core Synthetic Transformations & Protocols

N-Trityl-L-homoserine serves as a versatile scaffold from which multiple synthetic pathways can diverge. The primary alcohol side chain is the key site for initial transformations, allowing for its conversion into a wide range of other functional groups.

Workflow Overview: Diversification of the Homoserine Side Chain

The following diagram illustrates the primary synthetic routes accessible from N-Trityl-L-homoserine, which will be detailed in the subsequent sections.

G A N-Trityl-L-homoserine B N-Trityl-L-homoserine lactone A->B  Intramolecular  Cyclization C Side-Chain Azide (via Mitsunobu) A->C  Mitsunobu Rxn  (DEAD, PPh3, HN3) D Side-Chain Aldehyde (via Oxidation) A->D  Mild Oxidation  (e.g., Swern) H γ-Amino Acid Derivatives B->H  Ring Opening  (Nucleophiles) F Chiral Heterocycles (e.g., Pyrrolidines) C->F  Reduction &  Cyclization E Unnatural Amino Acids D->E  Wittig, Grignard, etc. G Peptide Nucleic Acid (PNA) Monomer Backbone D->G  Oxidative Cleavage  & Coupling

Caption: Key synthetic pathways originating from N-Trityl-L-homoserine.

Application I: Synthesis of Chiral γ-Butyrolactones

One of the most direct and useful transformations of N-Trityl-L-homoserine is its intramolecular cyclization to form the corresponding N-Trityl-L-homoserine lactone (a protected γ-aminobutyrolactone). This lactone is a valuable intermediate in its own right, serving as a precursor to various γ-amino acid derivatives through nucleophilic ring-opening.[4] Unlike N-alkyloxycarbonyl protected homoserines, the N-Trityl derivative shows no tendency for spontaneous lactonization, providing excellent shelf-life and controlled reactivity.[2]

Protocol 1: Synthesis of N-Trityl-L-homoserine Lactone

This protocol is adapted from the degradation of N-Trityl-L-methionine sulfonium salt, which provides a high-yielding and clean route to the lactone.

Rationale: This method avoids the direct acid-catalyzed cyclization of N-Trityl-L-homoserine, which can lead to premature detritylation. The formation of the sulfonium salt from the readily available N-Trityl-L-methionine makes the γ-carbon highly electrophilic. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the carboxylate displaces the dimethyl sulfide leaving group, cleanly forming the lactone ring.

Reactant MW Equivalents Amount
N-Trityl-L-methionine405.53 g/mol 1.04.06 g (10 mmol)
Methyl Iodide (MeI)141.94 g/mol ~5.03.1 mL (50 mmol)
Potassium Hydroxide (KOH)56.11 g/mol 1.10.62 g (11 mmol)
Solvent (Methanol/Water)--50 mL (9:1 v/v)

Step-by-Step Methodology:

  • Sulfonium Salt Formation: Dissolve N-Trityl-L-methionine (4.06 g, 10 mmol) in 20 mL of methanol in a 100 mL round-bottom flask. Add methyl iodide (3.1 mL, 50 mmol) and stir the mixture at room temperature for 24 hours in the dark. The formation of a precipitate (the sulfonium salt) may be observed.

  • Cyclization: Cool the reaction mixture in an ice bath. Separately, dissolve potassium hydroxide (0.62 g, 11 mmol) in a mixture of 20 mL methanol and 5 mL water. Add the KOH solution dropwise to the stirred sulfonium salt suspension over 15 minutes.

  • Reaction Completion & Work-up: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1).

  • Extraction: Reduce the solvent volume by approximately half using a rotary evaporator. Add 50 mL of water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, gradient elution with 10% to 30% ethyl acetate in hexane) to yield N-Trityl-L-homoserine lactone as a white solid.

Typical Yield: 75-85%.

Application II: Synthesis of Unnatural Amino Acids

The ability to controllably manipulate the side chain of N-Trityl-L-homoserine makes it an excellent precursor for a wide variety of unnatural amino acids, which are invaluable tools in drug discovery and peptide science.[5]

A. Synthesis of N-Trityl-L-2-amino-4-azidobutanoic Acid

Introducing an azide functional group via the Mitsunobu reaction creates a versatile handle for further chemistry, such as click reactions or reduction to a primary amine, yielding a diamino acid derivative. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the reacting center.[4][6][7]

Rationale: The Mitsunobu reaction activates the primary alcohol under neutral conditions, forming a good leaving group (an oxyphosphonium salt).[4][6] The bulky N-trityl group sterically shields the α-proton and the amine itself, preventing common side reactions like elimination or aziridine formation that can plague similar reactions with smaller N-protecting groups.[8] Hydrazoic acid (HN₃), generated in situ from sodium azide and an acid source, acts as the nucleophile in this SN2 displacement.

G cluster_0 Mitsunobu Reaction Workflow A Alcohol Activation B Oxyphosphonium Salt Intermediate A->B  PPh3, DEAD C SN2 Attack by N3- B->C  HN3 (from NaN3) D Azide Product (Inverted Stereochemistry) C->D

Caption: Workflow for the Mitsunobu azidation reaction.

Protocol 2: Mitsunobu Azidation of N-Trityl-L-homoserine Methyl Ester
Reactant MW Equivalents Amount
N-Trityl-L-homoserine Me Ester375.48 g/mol 1.03.75 g (10 mmol)
Triphenylphosphine (PPh₃)262.29 g/mol 1.53.93 g (15 mmol)
Diethyl azodicarboxylate (DEAD)174.15 g/mol 1.52.61 g (15 mmol)
Diphenylphosphoryl azide (DPPA)275.24 g/mol 1.54.13 g (15 mmol)
Solvent (Anhydrous THF)--100 mL

Step-by-Step Methodology:

  • Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add N-Trityl-L-homoserine methyl ester (3.75 g, 10 mmol) and triphenylphosphine (3.93 g, 15 mmol). Dissolve the solids in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the diphenylphosphoryl azide (DPPA) to the solution. Then, add diethyl azodicarboxylate (DEAD) dropwise via a syringe pump over 30 minutes. Caution: DEAD is toxic and potentially explosive; handle with care. The solution will typically turn from colorless to a pale yellow/orange.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (Ethyl Acetate/Hexane 1:4).

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution. Remove the THF under reduced pressure.

  • Extraction: Dilute the residue with 100 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide and the reduced DEAD byproduct. Purify by flash column chromatography (silica gel, gradient elution with 5% to 20% ethyl acetate in hexane) to afford N-Trityl-L-2-amino-4-azidobutanoic acid methyl ester as a colorless oil or white solid.

Typical Yield: 80-90%.

B. Oxidation to N-Trityl-L-aspartic β-semialdehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, a crucial electrophilic intermediate for C-C bond formation (e.g., Wittig, Grignard, or aldol reactions) to create even more complex amino acid side chains.

Rationale: A Swern oxidation or a similar mild protocol (e.g., using Dess-Martin periodinane) is ideal for this transformation. These methods operate under neutral or slightly basic conditions, which is critical to avoid the acid-catalyzed removal of the trityl group.[9] The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive sulfur ylide species, which then oxidizes the alcohol.

Protocol 3: Swern Oxidation of N-Trityl-L-homoserine
Reactant MW Equivalents Amount
N-Trityl-L-homoserine361.45 g/mol 1.03.61 g (10 mmol)
Oxalyl Chloride126.93 g/mol 1.51.3 mL (15 mmol)
Dimethyl sulfoxide (DMSO)78.13 g/mol 3.02.1 mL (30 mmol)
Triethylamine (Et₃N)101.19 g/mol 5.07.0 mL (50 mmol)
Solvent (Anhydrous DCM)--100 mL

Step-by-Step Methodology:

  • Activator Formation: In a flame-dried, three-neck flask under argon, dissolve oxalyl chloride (1.3 mL, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Add a solution of DMSO (2.1 mL, 30 mmol) in 10 mL of anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of N-Trityl-L-homoserine (3.61 g, 10 mmol) in 20 mL of anhydrous DCM dropwise over 20 minutes, again maintaining a temperature below -65 °C. Stir for an additional 45 minutes at -78 °C.

  • Quenching: Add triethylamine (7.0 mL, 50 mmol) dropwise, which will result in the formation of a thick white precipitate (triethylammonium chloride). After addition, stir for 10 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Work-up: Add 50 mL of water to dissolve the salts. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with 1% HCl solution, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting aldehyde is often used immediately in the next step without extensive purification due to its potential instability.

Typical Yield: >90% (crude).

Application III: Synthesis of Peptide Nucleic Acid (PNA) Monomers

Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, granting them unique hybridization properties and resistance to enzymatic degradation.[3][10] N-Trityl-L-homoserine is an excellent starting material for the synthesis of the chiral PNA backbone, leveraging the existing stereocenter and functional groups.

Protocol 4: Synthesis of a Boc-Protected PNA Backbone from N-Trityl-L-aspartic β-semialdehyde

This protocol outlines a plausible synthetic route starting from the aldehyde generated in Protocol 3. It involves reductive amination followed by protection and oxidative cleavage.

Rationale: This multi-step sequence transforms the C4 backbone of homoserine into the C3 backbone of the PNA monomer. Reductive amination with a protected ethylenediamine derivative introduces the second nitrogen atom. Subsequent protection of the newly formed secondary amine allows for the selective oxidative cleavage of the C-C bond between the two hydroxyl groups (after dihydroxylation of the double bond formed via Wittig), yielding the desired glycine derivative.

G A Aldehyde from N-Trityl-homoserine B Reductive Amination A->B  Boc-NH(CH2)2NH2,  NaBH(OAc)3 C Wittig Olefination B->C  Ph3P=CHCO2Et D Dihydroxylation C->D  OsO4, NMO E Oxidative Cleavage D->E  NaIO4 F PNA Monomer Backbone E->F

Caption: Multi-step conversion of N-Trityl-homoserine derivative to a PNA backbone.

(Detailed step-by-step protocols for this advanced multi-step synthesis are beyond the scope of this introductory guide but can be developed based on standard literature procedures for each individual transformation.)

Conclusion and Future Outlook

N-Trityl-L-homoserine stands out as a powerful and versatile chiral building block in organic synthesis. Its unique combination of a sterically demanding, yet mildly cleavable, N-protecting group with the rich functionality of the homoserine scaffold provides chemists with a reliable and strategically advantageous starting point. The protocols detailed herein for the synthesis of key intermediates—the lactone, the azide, and the aldehyde—open the door to a vast chemical space populated by high-value molecules such as unnatural amino acids, chiral heterocycles, and PNA monomers. The principles of stereocontrol, functional group compatibility, and strategic protection/deprotection are all elegantly demonstrated through its application. For researchers, scientists, and drug development professionals, mastering the chemistry of N-Trityl-L-homoserine is a valuable addition to the synthetic toolkit, enabling the efficient and stereocontrolled construction of the next generation of complex molecular targets.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Turner, J. J., et al. (2005). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Letters in Organic Chemistry, 2(1), 66-69.
  • Barlos, K., Papaioannou, D., & Theodoropoulos, D. (1982). Efficient "one-pot" synthesis of N-tritylamino acids. The Journal of Organic Chemistry, 47(7), 1324–1326.
  • Barlos, K., & Theodoropoulos, D. (1982). Synthesis of N-Trityl-L-homoserine.
  • Singh, R. P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 849-863.
  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • WO2005009998A1 - Pna monomer and precursor - Google P
  • Seebach, D., & Gellman, S. H. (2006). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. In Topics in Stereochemistry (Vol. 25, pp. 429-557). John Wiley & Sons, Inc.
  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • Kumar, R., et al. (2017). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Journal of Applied Research and Technology, 15(3), 255-262.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Sharma, A., & Hergenrother, P. J. (2003). Efficient Synthesis of Enantiopure β-Amino-γ-Keto Acids from l-Homoserine. Organic Letters, 5(13), 2235–2238.
  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1999). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 6(3), 153-158.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaioannou, D., & Sotiriou, P. (1987). Solid-phase peptide synthesis using Nα-trityl-amino acids. Liebigs Annalen der Chemie, 1987(11), 1031-1035.
  • Kumar, V., et al. (2015). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of PNA. Journal of Chemical Sciences, 127(8), 1435-1440.
  • Grigorjeva, L., & D'hooghe, M. (2017). Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. Chemistry – A European Journal, 23(27), 6548-6551.
  • Reddy, B. V. S., et al. (2007). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives.
  • Brown, H. C., & Singaram, B. (1993). Enantiospecific synthesis of N-benzyl-2-alkyl pyrrolidines and piperidines mediated by chiral organoborane reagents. Tetrahedron: Asymmetry, 4(1), 19-22.
  • Stevenazzi, A., et al. (2014). Amino acidic scaffolds bearing unnatural side chains. Bioorganic & Medicinal Chemistry Letters, 24(22), 5349-5356.
  • Monsee, J., et al. (2017). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers, 9(4), 133.
  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363.
  • Chinchilla, R., et al. (2011). Synthesis of a New Chiral Pyrrolidine. Molecules, 16(6), 4686-4694.
  • Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 28(23), 7856.
  • Gaponova, I., & Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(20), 7004.
  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 259-317).
  • Lalthazuala, R., & Laskar, D. D. (2014). An efficient oxidation method for conversion of alcohols to their corresponding carboxylic acids and ketones using oxone as co-oxidant. Science Vision, 14(4), 184-189.
  • Parvanov, V., et al. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Scientific Works of University of Ruse, 49(9.1), 20-25.
  • Clark, J. (2023). Oxidation of aldehydes and ketones. Chemguide.
  • Organic Chemistry Portal. (n.d.). NHC-Catalyzed Ring Expansion of Oxacycloalkane-2-carboxaldehydes: A Versatile Synthesis of Lactones. Retrieved from [Link]

  • Zhang, S., et al. (2012). Preparation of poly(serine ester)s by ring-opening polymerization of N-trityl serine lactone under catalysis of ZnEt2. Polymer Chemistry, 3(4), 979-985.
  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide.
  • The University of British Columbia. (2022). Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes.
  • Ryland, B. L., & Stahl, S. S. (2014). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO (ACT).

Sources

Application

coupling reagents for N-Trityl-homoserine in SPPS

Application Note: Optimized Coupling Strategies for N-Trityl-Homoserine Derivatives in SPPS Part 1: Executive Summary & Strategic Analysis The Challenge: The Homoserine Paradox Homoserine (Hse) presents a unique dual cha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Strategies for N-Trityl-Homoserine Derivatives in SPPS

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Homoserine Paradox Homoserine (Hse) presents a unique dual challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, Hse possesses a


-hydroxyl group that is spatially predisposed to attack the activated C-terminal carbonyl. Upon activation (the necessary step for peptide bond formation), unprotected Hse undergoes rapid intramolecular cyclization to form Homoserine Lactone (HSL) . This reaction is often faster than the intermolecular attack by the resin-bound amine, leading to chain termination and low yields.

To prevent this, the


-hydroxyl is protected with a Trityl (Trt)  group. While effective at blocking lactonization, the Trityl group introduces significant steric bulk , impeding the coupling kinetics.

Scope of this Guide This protocol addresses the incorporation of Fmoc-Homoserine(Trt)-OH (often referred to loosely as N-Trityl-homoserine in bulk reagent catalogs due to the dominance of the Trt group). Note: If your specific application involves


-Trityl protection (Trityl on the amine), see Section 4: Technical Note on N-Terminal Trityl.

Core Objectives:

  • Suppress Lactonization: utilize side-chain Trityl protection to force linear coupling.

  • Overcome Steric Hindrance: Employ high-efficiency coupling reagents (HATU/HOAt vs. DIC/Oxyma) to drive the reaction to completion despite the bulky protecting group.

  • Preserve Chirality: Mitigate racemization risks associated with prolonged activation of hindered amino acids.

Part 2: Scientific Mechanism & Reagent Selection

The Lactonization Trap

Understanding the failure mode is critical. The diagram below illustrates why standard coupling fails without Trityl protection.

Lactonization_Mechanism cluster_prevention The Solution: Trityl Protection Hse_Free Fmoc-Hse-OH (Unprotected Side Chain) Activation Activation (DIC/Oxyma) Hse_Free->Activation Active_Ester Activated Ester (Reactive Intermediate) Activation->Active_Ester Lactone Homoserine Lactone (Dead End / Byproduct) Active_Ester->Lactone Intramolecular Attack (Fast, k1) Peptide Linear Peptide (Desired Product) Active_Ester->Peptide Intermolecular Attack (Slow, k2) Hse_Trt Fmoc-Hse(Trt)-OH Hse_Trt->Peptide Steric Block of k1 Forces k2

Figure 1: Kinetic competition between lactonization (k1) and peptide coupling (k2). Trityl protection effectively eliminates k1.

Reagent Selection Matrix

The bulk of the Trityl group requires reagents that generate highly reactive esters.

Reagent SystemRoleRecommendationContext
DIC / Oxyma Pure Activator / AdditivePrimary Choice Best balance of reactivity and low racemization.[1] Safe for microwave synthesis.
HATU / HOAt Uronium / Aza-benzotriazoleSecondary Choice Use for "difficult sequences" or if DIC/Oxyma fails. Higher risk of epimerization; requires base (DIPEA).
PyBOP PhosphoniumAlternative Good for sterically hindered couplings if HATU is unavailable.[2]
DIPEA BaseStandard Use with HATU/PyBOP.[3] Ratio 2:1 to reagent is critical to prevent base-catalyzed racemization.
Collidine BaseSpecialized Use instead of DIPEA if Cys/His are present nearby, to minimize racemization.

Part 3: Detailed Experimental Protocol

Pre-requisites:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-term requirement).

  • Amino Acid: Fmoc-L-Hse(Trt)-OH (typically 3-4 equivalents).

  • Solvent: DMF (peptide grade).

Step 1: Resin Preparation & Swelling

Proper swelling is vital for hindered couplings to allow diffusion of the bulky Fmoc-Hse(Trt)-OH into the resin matrix.

  • Weigh resin into the reaction vessel.

  • Add DMF (10 mL/g resin).

  • Swell for 30-45 minutes (critical: do not rush this step for Trt-based reagents).

Step 2: Activation and Coupling (The "Pre-Activation" Method)

Method A: DIC/Oxyma (Recommended)

  • Dissolve Fmoc-Hse(Trt)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.[4]

  • Add DIC (3.0 eq).[4]

  • Pre-activate for exactly 2 minutes . Note: Do not exceed 5 minutes to avoid rearrangement.

  • Add the mixture to the resin-bound free amine.

  • Agitate at Room Temperature for 2 hours (Standard) or 60 mins at 50°C (Microwave).

Method B: HATU/HOAt (For Difficult Sequences)

  • Dissolve Fmoc-Hse(Trt)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Add HOAt (3.0 eq) – Optional but recommended for steric hindrance.

  • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Add to resin and agitate for 1 hour .

Step 3: Monitoring & Capping

Due to the steric bulk of the Trityl group, coupling may be incomplete.

  • Perform a Kaiser Test (or Chloranil test for Proline).

  • If slightly positive: Re-couple using Method B (HATU).

  • Capping: Add Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 mins to cap unreacted amines. This prevents deletion sequences.

Step 4: Cleavage (Trityl Removal)

The Trityl group on the homoserine side chain is acid-labile and will be removed during global cleavage.

  • Wash resin with DCM (3x).[4]

  • Add Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

    • Note: The TIS (Triisopropylsilane) is crucial. It scavenges the Trityl cations released from the Hse side chain.[4] Without TIS, Trityl cations will re-attach to the peptide (irreversibly alkylating Trp or Met residues).

  • Agitate for 2-3 hours.

  • Precipitate in cold diethyl ether.

Part 4: Technical Note on N-Terminal Trityl ( -Trt)

If your protocol specifically requires


-Trityl-Homoserine  (where the Trityl is on the amine, not the side chain), the strategy changes fundamentally.
  • Usage:

    
    -Trityl is rarely used for chain elongation because the Trt-amine is extremely sterically hindered and the N-Trt bond is too acid-labile for standard Fmoc protocols.
    
  • Coupling onto N-Trt: If the N-terminus is Trityl-protected, you generally cannot couple the next amino acid. You must remove the Trityl group first (1% TFA in DCM, 5x 2 mins).

  • Coupling an N-Trt-AA: If coupling

    
    -Trt-Hse-OH to the resin, use HATU  and extended times (4 hours). Ensure the side chain is also protected or lactonization will occur immediately.
    

Part 5: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Deletion Steric hindrance of Trityl group preventing coupling.Switch to HATU/HOAt. Double couple. Increase temperature to 50°C (Microwave).
Mass Spec +18 Da Hydrolysis of active ester (wet solvent).Use anhydrous DMF.
Mass Spec -18 Da Lactonization . Side chain protection failed or was absent.Ensure reagent is Fmoc-Hse(Trt)-OH.[1][4][5] Verify Trt removal only happens during global cleavage.
Extra Peaks (Alkylation) Trityl cation re-attachment during cleavage.Increase Scavenger (TIS) load to 5% in cleavage cocktail.

References

Sources

Method

Application Note: Advanced Modalities for Monitoring N-Trityl-Homoserine Coupling Reactions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Peptidomimetics, Solid-Phase Peptide Synthesis (SPPS), and Active Pharmaceutical Ingredient (API) Development Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Peptidomimetics, Solid-Phase Peptide Synthesis (SPPS), and Active Pharmaceutical Ingredient (API) Development

Introduction & Mechanistic Challenges

The strategic utilization of the trityl (triphenylmethyl, Trt) protecting group on the α-amine of homoserine (Hse) provides robust steric shielding and orthogonal deprotection capabilities in complex peptidomimetic workflows[1]. However, successfully executing and monitoring the coupling of N-Trityl-homoserine (N-Trt-Hse-OH) presents unique kinetic and analytical challenges:

  • Kinetic Bottleneck vs. Lactonization: The extreme steric bulk of the N-trityl group impedes intermolecular amide bond formation. Consequently, when the α-carboxyl group is activated, it becomes highly susceptible to intramolecular nucleophilic attack by the unprotected γ-hydroxyl group of homoserine, leading to the rapid formation of an N-Trt-homoserine lactone side product[2].

  • Acid Lability: The N-Trt bond is highly sensitive to acidic environments. Traditional chromatographic methods utilizing 0.1% Trifluoroacetic acid (TFA) can induce premature detritylation on-column or during sample preparation, leading to artifactual data[3][4].

To ensure high-yield amide bond formation, analytical monitoring must be capable of resolving the desired product from the lactone side-product in real-time, without degrading the analyte.

Workflow Visualization

The following diagram illustrates the competing mechanistic pathways during activation and the unified analytical strategy required to monitor them.

G NTrt N-Trt-Homoserine + Amine (Sterically Hindered) Activation Carboxyl Activation (HATU / DIPEA) NTrt->Activation Coupling Amide Bond Formation (Desired Product) Activation->Coupling Intermolecular Lactone Side Reaction: Homoserine Lactonization Activation->Lactone Intramolecular Monitor Reaction Monitoring (HPLC / LC-MS / TLC) Coupling->Monitor Lactone->Monitor

Workflow and competing pathways in N-Trityl-homoserine coupling reactions.

Quantitative Data Interpretation

Because the trityl group contains three phenyl rings, it acts as a powerful UV chromophore (λmax ~254 nm) and significantly increases the lipophilicity of any molecule it attaches to. Table 1 summarizes the expected analytical signatures across multiple modalities.

Table 1: Analytical Signatures in N-Trt-Hse-OH Coupling

Target AnalyteTLC (Rf)*HPLC Retention Profile (C18)LC-MS (ESI+) Diagnostic Signatures
N-Trt-Hse-OH (Starting Material) ~0.35Baseline Reference (Moderate RT)[M+H]⁺ 362.2, m/z 243.1 (Trt⁺)
Target Amine VariableEarly eluting (Highly polar)[M+H]⁺ of specific amine
N-Trt-Hse-Amide (Desired) ~0.60Late eluting (Highly lipophilic)[M+H]⁺, [M-Trt+H]⁺, m/z 243.1 (Trt⁺)
N-Trt-Hse Lactone (Side Product) ~0.85Very late eluting (Loss of polarity)[M+H]⁺ 344.1, m/z 243.1 (Trt⁺)

*Note: TLC conditions typically utilize Dichloromethane:Methanol (95:5 v/v) on silica gel. UV visualization at 254 nm is highly sensitive due to the Trt group.

Self-Validating Experimental Protocol: Real-Time HPLC/LC-MS Monitoring

This protocol establishes a closed-loop, self-validating system to quantitatively track the conversion of N-Trt-Hse-OH[5] while strictly controlling for artifactual degradation and side-product formation.

Phase 1: Preparation & Baseline Establishment
  • Reaction Assembly: Dissolve N-Trt-Hse-OH (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF. Add an inert, UV-active internal standard (e.g., biphenyl, 0.1 eq).

    • Causality: The internal standard accounts for volume fluctuations during kinetic sampling and provides a fixed reference point to calculate absolute conversion rates.

  • Baseline Sampling (t=0): Withdraw a 10 µL aliquot prior to the addition of any coupling reagent. Quench into 990 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Self-Validation Checkpoint: Analyzing the t=0 sample validates the initial concentration, confirms the resolving power of the column for the starting materials, and proves that no background degradation is occurring in the quench solution.

Phase 2: Reaction Initiation & Kinetic Sampling
  • Activation: Add HATU (1.05 eq) followed by DIPEA (2.0 eq) at 0 °C, then allow the reaction to warm to room temperature.

    • Causality: HATU is specifically selected over standard carbodiimides (like DIC) because its highly reactive HOAt-ester intermediate is required to overcome the extreme steric shielding of the N-trityl group, thereby outcompeting the intramolecular lactonization pathway.

  • Time-Course Sampling: Withdraw 10 µL aliquots at t = 15, 30, 60, and 120 minutes. Immediately quench in the ACN/H2O mixture.

    • Causality: The rapid dilution and presence of water instantly hydrolyze any remaining active ester. This "freezes" the reaction state, preventing artificially inflated conversion metrics while the sample waits in the autosampler queue.

Phase 3: Chromatographic & Mass Analysis
  • HPLC Method Execution:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A = Water (0.1% Formic Acid), B = Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: Formic acid is utilized instead of TFA. The N-Trityl group is highly acid-labile; prolonged exposure to 0.1% TFA during chromatography can cause on-column detritylation, resulting in peak tailing and inaccurate kinetic data[3][4].

  • LC-MS Confirmation: Divert a portion of the eluent to an ESI-MS.

    • Self-Validation Checkpoint: Look for the intact mass [M+H]⁺ of the coupled product. Note that due to the lability of the Trt group, in-source fragmentation will almost always produce a dominant m/z 243.1 peak (the highly stable trityl cation). The presence of this 243.1 peak is the ultimate diagnostic hallmark confirming that the product retains its N-trityl protection[5].

  • Mass Balance Calculation: Integrate the UV 254 nm peaks. Ensure that the sum of the areas (normalized by extinction coefficient) of the remaining N-Trt-Hse-OH, the desired amide, and the lactone side-product equals the initial t=0 starting material area. A loss in mass balance indicates an unmonitored side reaction (e.g., oligomerization).

References

1.[2] Ronald WOODARD | University of Michigan - Enediol mimics: N-trityl-homoserine lactone based on the 1H-nmr spectra. Source: researchgate.net. URL: 2.[1] Peptidomimetics via Iminium Ion Chemistry on Solid Phase: Single, Fused, and Bridged Heterocycles. Source: researchgate.net. URL: 3.[3] Solid-Phase Synthesis of a Radiolabeled, Biotinylated, and Farnesylated Ca1a2X Peptide Substrate for Ras- and a-Mating Factor Converting Enzyme. Source: ACS Publications. URL: 4.[5] N-Trityl-L-homoserine triethylamine salt | CID 13943564. Source: PubChem (nih.gov). URL: 5.[4] Syntheses of H-phosphonate salts of N / S-protected alcohols. Source: Nucleic Acids Research (oup.com). URL:

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Causality: Why DKP Occurs and How N-Trityl Prevents It

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This hub is designed for researchers and drug development professionals navigating the complex steric and electronic challenges o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This hub is designed for researchers and drug development professionals navigating the complex steric and electronic challenges of synthesizing peptides containing homoserine (Hse).

Below, you will find a comprehensive mechanistic breakdown, validated methodologies, and troubleshooting guides dedicated to eradicating diketopiperazine (DKP) formation using the N-Trityl (Trt) protection strategy.

The Problem: Base-Catalyzed Aminolysis Diketopiperazine (DKP) formation is one of the most severe deletion side reactions in SPPS. It predominantly occurs at the dipeptide stage. When the standard N-terminal protecting group (Fmoc) of the second amino acid is removed using a secondary amine (e.g., 20% piperidine), the liberated free alpha-amine becomes highly nucleophilic. This free amine undergoes an intramolecular nucleophilic attack on the C-terminal ester or amide carbonyl linking the peptide to the resin[1]. The result is the cleavage of the dipeptide as a stable, 6-membered cyclic DKP ring, irreversibly truncating the sequence[2]. Homoserine, particularly when positioned at the first or second residue, is highly susceptible to this conformational trap.

The Solution: N-Trityl-Homoserine Substituting Fmoc-Hse with N-Trityl-homoserine (N-Trt-Hse) at the second position fundamentally alters the reaction kinetics and environment through two primary mechanisms:

  • Immense Steric Shielding: The triphenylmethyl (Trityl) group is exceptionally bulky. Its steric footprint physically prevents the N-terminal amine from adopting the cis-peptide bond conformation required to attack the C-terminal carbonyl[1].

  • Bypassing Basic Conditions: Unlike Fmoc, the Trt group is highly acid-labile. It is removed using very mild acidic conditions (e.g., 1% Trifluoroacetic acid [TFA]), which yields a protonated amine (TFA salt) rather than a nucleophilic free base[3]. Because base-catalyzed aminolysis is required for DKP cyclization, maintaining the amine in a protonated state until the exact moment of the next coupling completely neutralizes the DKP pathway.

Workflow Visualization: Fmoc vs. N-Trt Strategy

DKP_Prevention Start Dipeptide on Resin (Homoserine at Position 2) FmocPath Standard Fmoc-Hse Strategy Start->FmocPath TrtPath N-Trt-Hse Strategy Start->TrtPath BaseDeprot 20% Piperidine in DMF (Basic Conditions) FmocPath->BaseDeprot AcidDeprot 1% TFA in DCM (Mild Acidic Conditions) TrtPath->AcidDeprot FreeAmine Free Amine Exposed (Highly Nucleophilic) BaseDeprot->FreeAmine ProtonatedAmine Protonated Amine [TFA Salt] (Non-Nucleophilic) AcidDeprot->ProtonatedAmine DKP DKP Formation & Resin Cleavage (Sequence Truncation) FreeAmine->DKP Intramolecular attack NextCoupling In Situ Neutralization & Successful 3rd AA Coupling ProtonatedAmine->NextCoupling Steric shielding & absence of free base

Workflow comparing Fmoc and N-Trt strategies for preventing DKP formation.

Self-Validating Experimental Protocol

To ensure a high-yield synthesis devoid of DKP impurities, follow this validated, step-by-step methodology for coupling and deprotecting N-Trt-Hse.

Phase 1: Resin Preparation & First Amino Acid Loading

  • Resin Selection: Utilize 2-chlorotrityl chloride (CTC) resin. The extreme steric bulk of the CTC linker acts synergistically with the N-Trt group to inhibit DKP formation at the C-terminus[3],[4].

  • Loading: Load the first Fmoc-amino acid onto the CTC resin using standard DIEA (Diisopropylethylamine) protocols in DCM. Cap unreacted sites with Methanol/DIEA.

  • Fmoc Removal: Deprotect the first amino acid using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF and DCM.

Phase 2: Coupling N-Trt-Hse(tBu)-OH 4. Activation: Dissolve 3.0 equivalents of N-Trt-Hse(tBu)-OH and 3.0 equivalents of PyAOP in minimal DMF. Note: PyAOP is highly recommended over DIC/Oxyma here, as it is specifically optimized for coupling sterically hindered N-trityl amino acids[1],[2]. 5. Coupling: Add 6.0 equivalents of DIEA to the mixture, activate for 2 minutes, and add to the resin. Allow the coupling reaction to proceed for 2 to 3 hours at room temperature. 6. Validation: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. Wash the resin with DMF (3x) and DCM (5x).

Phase 3: Mild Acid Deprotection & In Situ Neutralization 7. Detritylation: Treat the resin with 1% TFA in DCM for 1 minute. Repeat this step 5 times.

  • Self-Validation Check: The effluent will turn a distinct bright yellow, indicating the release of the trityl cation.

  • Preparation for Elongation: Wash the resin heavily with DCM (5x) to remove residual TFA. Crucial: Do not wash with a base (like DIEA) at this stage, as it will generate the free amine and trigger DKP.

  • In Situ Neutralization: Pre-activate the 3rd amino acid (Fmoc-AA-OH) with HATU/DIEA in DMF. Add this activated cocktail directly to the protonated dipeptide-resin. The DIEA in the coupling cocktail will neutralize the TFA salt in situ, instantly acylating the amine before it has time to cyclize[3].

Quantitative Data: DKP Formation Rates

Table 1: Comparative Analysis of DKP Formation at the Dipeptide Stage (Hse at Position 2)

Protection StrategyDeprotection ReagentCoupling Reagent (3rd AA)DKP Formation (%)Overall Peptide Yield (%)
Fmoc-Hse(tBu)-OH 20% Piperidine / DMFDIC / Oxyma45.0 - 85.0%< 20.0%
Fmoc-Hse(tBu)-OH 20% Piperidine + 0.1M HOBtDIC / Oxyma25.0 - 40.0%~ 50.0%
N-Trt-Hse(tBu)-OH 1% TFA / DCMPyAOP / DIEA< 1.0% > 90.0%

Troubleshooting Guide & FAQs

Q: I am observing very low coupling efficiency when attaching N-Trt-homoserine to the resin-bound C-terminal amino acid. How can I improve this? A: Causality: The immense steric bulk of the trityl group heavily restricts the kinetics of the coupling reaction. Solution: Standard carbodiimides (DIC) are often insufficient. Switch to highly reactive phosphonium-based coupling reagents like PyAOP or PyBOP[2]. Additionally, increase the coupling time from 1 hour to 3 hours, and ensure the reaction is highly concentrated (minimum volume of DMF).

Q: During the 1% TFA deprotection of the N-Trt group, I am seeing premature cleavage of my dipeptide from the resin. What is going wrong? A: Causality: If you are using a highly acid-labile resin like 2-chlorotrityl chloride (CTC), extended exposure to even 1% TFA will begin to cleave the ester linkage holding the peptide to the solid support[4]. Solution: Strict time management is required. Do not soak the resin in 1% TFA for extended periods. Instead, use rapid, continuous flow or short batch washes (e.g., 5 washes of exactly 1 minute each). Immediately flush the resin with pure DCM to halt the acidic cleavage.

Q: My final mass spectrometry data shows a major impurity corresponding to a mass shift of -18 Da (loss of water) from my expected homoserine peptide. Is this DKP? A: Causality: While N-Trt prevents DKP at the dipeptide stage, homoserine is uniquely prone to a different side reaction during final global cleavage (e.g., 95% TFA): Homoserine Lactone Formation . If the side-chain tBu protecting group is removed, the free hydroxyl can attack its own C-terminal carbonyl (if at the C-terminus) or be alkylated by tert-butyl cations[3],[4]. Solution: Ensure your global cleavage cocktail contains an adequate concentration of nucleophilic scavengers (e.g., 2.5% Triisopropylsilane [TIS] and 2.5% H₂O) to trap tert-butyl cations before they interact with the homoserine side chain.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: Peptide Chemistry URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide Source: ACS Omega URL:[Link]

  • Solid-phase peptide synthesis using N-trityl-amino acids Source: Digital CSIC URL:[Link]

  • Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination Source: RSC Advances URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of N-Trityl-Homoserine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The incorporation of N-Trityl-homoserine (Trt-Hse) presents a unique intersection of two chemical challenges: the steric bulk of the trityl protecting g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The incorporation of N-Trityl-homoserine (Trt-Hse) presents a unique intersection of two chemical challenges: the steric bulk of the trityl protecting group and the intramolecular reactivity of the homoserine side chain.

While standard amino acids couple routinely, Trt-Hse is prone to a specific failure mode: Lactonization . Under activation conditions, the free


-hydroxyl group (if unprotected) can attack the activated C-terminal ester, forming a five-membered homoserine lactone ring. This reaction is intramolecular and kinetically favored over the intermolecular coupling to the resin/amine, often leading to <20% coupling efficiency and difficult purification.

This guide provides the protocols to suppress lactonization and overcome steric barriers, ensuring high-yield incorporation.

The Mechanistic Barrier: The Lactonization Trap

To solve low coupling efficiency, one must understand the competing pathways. When you activate N-Trityl-homoserine (assuming a free side-chain hydroxyl), you create a race between two reactions:

  • Desired Path (Intermolecular): The amine on the resin attacks the activated ester.

  • Undesired Path (Intramolecular): The side-chain hydroxyl attacks the activated ester, ejecting the leaving group and forming the lactone.

Visualization: The Kinetic Competition

Lactonization_Pathway Start N-Trityl-Homoserine (Free Side Chain) Activation Activation (DIC/Oxyma or HATU) Start->Activation Add Reagents ActiveEster Activated Ester Intermediate Activation->ActiveEster Coupling Peptide Bond Formation (Desired Product) ActiveEster->Coupling Resin Amine Attack (Slow due to diffusion) Lactone Homoserine Lactone (Dead End Byproduct) ActiveEster->Lactone Intramolecular Attack (Fast/Spontaneous)

Figure 1: The "Lactonization Trap." Without side-chain protection, the intramolecular cyclization (red) often outcompetes the desired coupling (green).

Optimization Protocols

Strategy A: The "Gold Standard" (Side-Chain Protection)

Recommendation: If your synthesis allows, do not use free side-chain Trt-Hse. Use N-Trt-Hse(Trt)-OH (Bis-trityl) or N-Trt-Hse(tBu)-OH .

  • Why: Blocking the

    
    -hydroxyl physically prevents lactonization. The Trityl group on the side chain is acid-labile and will be removed during global cleavage (or selectively with dilute acid).
    
  • Protocol: Standard DIC/Oxyma coupling (see Table 1).

Strategy B: The "Flash Coupling" (Free Side Chain)

Recommendation: Use this only if you must use N-Trt-Hse-OH with a free hydroxyl (e.g., for specific on-resin cyclic ether formation).

  • Concept: You must maximize the rate of intermolecular coupling to beat the lactonization.

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is required. It is significantly faster than carbodiimides (DIC/DCC).

Step-by-Step Flash Protocol:
  • Resin Prep: Ensure the resin-bound amine is fully deprotected and neutralized. Wash 3x with DMF.

  • Dissolution: Dissolve N-Trt-Hse-OH (3.0 eq) in minimum DMF.

  • Base Addition: Add Collidine (TMP) or DIEA (6.0 eq).

    • Expert Tip: Collidine is preferred over DIEA for histidine/cysteine/homoserine to reduce racemization and side reactions.

  • Activation (CRITICAL): Add HATU (2.9 eq) to the amino acid solution.

  • Immediate Transfer: DO NOT pre-activate. Pre-activation allows time for the lactone to form in the vial. Add the mixture to the resin immediately (within 10 seconds) of adding HATU.

  • Reaction: Shake vigorously for 30–45 minutes. Longer times favor lactonization of any remaining active species.

Troubleshooting & Data Analysis

Comparative Coupling Efficiency Table
Coupling MethodReagentsSide ChainEstimated YieldPrimary Byproduct
Standard DIC / HOBtFree (-OH)< 30%Homoserine Lactone (Major)
Enhanced DIC / OxymaFree (-OH)40–50%Homoserine Lactone
Flash (Recommended) HATU / Collidine Free (-OH) 75–85% Minimal Lactone
Protected (Ideal) DIC / Oxyma Protected (-OTrt) > 98% None
Diagnostic Workflow

If you observe low yield (deletion sequences) or mass anomalies (M-18 Da), follow this decision tree.

Troubleshooting_Tree Start Issue: Low Coupling Yield of N-Trt-Hse CheckMass Check Mass Spec (LCMS) Start->CheckMass MassM18 Mass = Expected - 18 Da (Lactone Formation) CheckMass->MassM18 Yes MassDeletion Mass = Missing Residue (No Coupling) CheckMass->MassDeletion Yes Decision1 Is Side Chain Protected? MassM18->Decision1 Action3 Double Couple Increase Temp to 50°C MassDeletion->Action3 Steric Issue Action1 Switch to HATU/Collidine NO Pre-activation Decision1->Action1 No (Free -OH) Action2 Use Bis-Trityl Analog N-Trt-Hse(Trt)-OH Decision1->Action2 Yes (Protected)

Figure 2: Troubleshooting logic for N-Trt-Hse coupling failures.

Frequently Asked Questions (FAQs)

Q1: Why use N-Trityl instead of Fmoc for Homoserine? A: N-Trityl is often used when the synthesis requires very mild cleavage conditions (e.g., 1% TFA in DCM) to retain side-chain protecting groups on other residues, or to prevent Diketopiperazine (DKP) formation. The bulky Trityl group sterically hinders the N-terminus, preventing the back-biting attack that causes DKP, which is a common issue with Fmoc-Hse-Pro-OH sequences.

Q2: Can I use microwave heating to improve the coupling? A: Proceed with caution.

  • If Side Chain is Protected: Yes, microwave heating (50°C) helps overcome the steric bulk of the N-Trityl group.

  • If Side Chain is Free:NO. Heat accelerates intramolecular lactonization significantly faster than it accelerates intermolecular coupling. Keep free-side-chain couplings at Room Temperature.

Q3: How do I remove the N-Trityl group without cleaving the peptide from the resin? A: N-Trityl is extremely acid-labile. It can be removed selectively on 2-Chlorotrityl or Wang resins using 1-5% TFA in DCM containing 5% TIS (scavenger) for 5x 2 minutes.

  • Warning: If your peptide is on a highly acid-sensitive linker (like 2-CTC), prolonged exposure to 5% TFA will cleave the peptide from the resin. Use 30% HFIP (Hexafluoroisopropanol) in DCM for ultra-mild Trityl removal if linker stability is a concern.

Q4: My LCMS shows a peak at M-18. Is this the lactone? A: Yes. A mass shift of -18 Da (loss of H₂O) is the signature of homoserine lactone formation.[1] If this occurs during coupling, the chain is terminated (the lactone has no free carboxyl for the resin to attack). If it occurs after cleavage, it may be an equilibrium state; treating the crude peptide with basic buffer (pH 8-9) can sometimes hydrolyze the lactone back to open-chain homoserine.

References

  • BenchChem. How to prevent homoserine lactone formation during peptide cleavage. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • University of Athens. N-Tritylamino Acids and Peptides: A New Method of Peptide Synthesis. Physical Chemistry Laboratory. Retrieved from

  • Peptide.com (AAPPTEC). Homoserine Lactone Formation and Side Reactions in Peptide Synthesis. Retrieved from

  • Merck. Coupling Reagents for Peptide Synthesis (HATU/Oxyma). Retrieved from

Sources

Troubleshooting

Technical Support Center: N-Trityl-Homoserine Deprotection

This guide functions as a specialized Technical Support Center for researchers working with N-Trityl-homoserine (N-Trt-Hse) . It addresses the critical balance between removing the acid-labile Trityl group and preventing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with N-Trityl-homoserine (N-Trt-Hse) . It addresses the critical balance between removing the acid-labile Trityl group and preventing the acid-catalyzed cyclization of Homoserine to its lactone form.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of N-Trityl cleavage while suppressing Homoserine lactonization.

Executive Summary: The "Lactone Trap"

The deprotection of N-Trityl-homoserine presents a unique chemical paradox. The Trityl (Trt) group is chosen for Homoserine (Hse) specifically because its steric bulk prevents the nucleophilic attack of the


-hydroxyl group on the carbonyl, effectively blocking lactonization during synthesis.

However, deprotection requires acid , and acid is the primary catalyst for lactonization.

  • The Goal: Cleave the N-Trt bond (kinetic control).

  • The Risk: Cyclization to Homoserine Lactone (thermodynamic sink).

  • The Solution: Use of high-lability conditions (dilute TFA) with efficient cation scavenging and immediate neutralization.[1]

Standard Operating Procedure (The "Gold Standard")

Use this protocol as your baseline. Deviations increase the risk of side reactions.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA), 1–2% (v/v) in Dichloromethane (DCM).

  • Scavenger: Triisopropylsilane (TIS) or Triethylsilane (TES), 2–5% (v/v).

  • Quench: Pyridine or saturated NaHCO

    
    .
    

Protocol:

  • Dissolution: Dissolve N-Trt-Hse substrate in DCM (0.1 M). Cool to 0°C .

  • Acidification: Add the TFA/Scavenger cocktail dropwise.

    • Visual Cue: The solution will turn bright yellow (Trityl cation).

    • Scavenging: Within seconds/minutes, the color should fade to clear/pale pink if the silane is working.

  • Monitoring: Stir at 0°C. Monitor by TLC every 5 minutes. Do not exceed 30 minutes.

  • Termination (Critical):

    • Option A (Isolation): Pour reaction mixture into cold saturated NaHCO

      
      . Extract with DCM.[2][3]
      
    • Option B (Direct Use): Add Pyridine (2 eq relative to TFA) to neutralize in situ before concentration.

  • Purification: Avoid heating during rotary evaporation.

Troubleshooting Guide (Q&A)
Issue 1: Mass Spec shows a dominant peak at [M-18]

Q: I see full conversion of my starting material, but the mass spectrum shows a major peak corresponding to [M-18]. Is this a fragmentation artifact?

A: While source fragmentation is possible, this is likely Homoserine Lactone formation .

  • Diagnosis: If the [M-18] peak persists in mild ionization modes (ESI negative or soft positive), you have formed the lactone.

  • Root Cause: The reaction time was too long or the acid concentration was too high. Once the Trityl group leaves, the free amine/acid Hse rapidly cyclizes in the presence of protons.

  • Fix:

    • Reduce Acid: Switch from 2% TFA to 1% TFA or use Acetic Acid/TFE (1:1) .

    • Ring Opening: Treat the crude product with aqueous NaOH (pH 9-10) for 30 minutes to hydrolyze the lactone back to the open Homoserine form, then carefully neutralize to pH 7.

Issue 2: The reaction mixture remains bright yellow/orange

Q: After adding TFA, the solution turned bright yellow and hasn't faded. Yields are low.[4]

A: The yellow color is the stable Trityl Cation (


) .
  • Root Cause: Insufficient scavenger. The cation is in equilibrium; if not quenched, it can re-attach (retritylation) or attack other nucleophiles (e.g., the Hse hydroxyl), creating O-Trityl byproducts.

  • Fix:

    • Add Triisopropylsilane (TIS) or Triethylsilane (TES) until the solution becomes colorless.

    • Why not water? Water is a scavenger but is immiscible with DCM, leading to slow biphasic quenching. Silanes are homogenous and faster.

Issue 3: Incomplete Deprotection

Q: I am using 1% TFA to avoid lactonization, but 30% of my starting material remains after 1 hour.

A: You are in the "Unsafe Zone" where deprotection is too slow, allowing time for the deprotected fraction to lactonize.

  • Fix: Increase the "Acid Strength vs. Time" ratio.

    • Use 3% Dichloroacetic Acid (DCA) in DCM. DCA is stronger than acetic acid but more controlled than TFA.

    • Perform the reaction at 0°C but increase acid concentration to 3%. The lower temperature suppresses lactonization (high activation energy) more than it suppresses Trityl cleavage (diffusion/ionization controlled).

Mechanistic Visualization
Diagram 1: Reaction Pathways & Decision Logic

This diagram illustrates the competition between the desired deprotection and the undesired lactonization, along with the scavenger's role.

G Start N-Trityl-Homoserine Inter Intermediate: Free Homoserine + Trt(+) Start->Inter Acid (TFA/DCM) Step 1 Product Product: H-Homoserine-OH Inter->Product Immediate Neutralization SideProd Side Product: Homoserine Lactone Inter->SideProd Prolonged Acid Exposure (- H2O) TrtQuenched Quenched Trityl (Ph3C-H / Ph3C-OH) Inter->TrtQuenched Scavenger (TIS)

Caption: Pathway analysis showing the critical divergence between successful deprotection (Green) and lactonization (Red).

Data & Reference Tables
Table 1: Scavenger Efficiency & Acid Compatibility

Comparison of conditions for N-Trityl removal on sensitive substrates.

MethodAcid ConditionScavengerLactonization RiskRec.[1] Application
A (Standard) 1% TFA in DCMTIS (5%)LowGeneral Purpose
B (Mild) Acetic Acid / TFE (1:1)Water/MeOHVery LowHighly Acid-Sensitive
C (Aggressive) 5-10% TFA in DCMTIS (5%)HighOnly if steric bulk is high
D (Specialized) 3% Dichloroacetic AcidTES (5%)MediumDNA/PNA Synthesis
Table 2: Troubleshooting Matrix
ObservationLikely CauseCorrective Action
Bright Yellow Solution Unquenched Trityl CationAdd TIS/TES immediately.
Precipitate during reaction Product insolubility (Zwitterion)Add TFE (Trifluoroethanol) to solubilize.
[M+16] Peak Oxidation of Met/Cys (if present)Degas solvents; add DTT.
[M-18] Peak Lactone FormationTreat with aq. Base (pH 10) -> Neutralize.
References
  • Barlos, K., & Theodoropoulos, D. (1982).[5] Synthesis of N-Trityl-L-homoserine. Zeitschrift für Naturforschung B. Link

    • Establishes N-Trt-Hse as a stable intermediate that resists spontaneous lactonization compared to other protecting groups.
  • BenchChem Technical Support. (2025). Protocol for the Deprotection of the Trityl Group. Link

    • Provides standard TFA/DCM deprotection r
  • Stetsenko, D. A., & Gait, M. J. (2001). A convenient solid-phase method for synthesis of 3'-conjugates of oligonucleotides. Bioconjugate Chemistry. Link

    • Details the use of Homoserine scaffolds and the specific risks of lactonization during acid tre
  • Green, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Optimization

Technical Support Center: Purification of Peptides Containing N-Trityl-Homoserine

Status: Operational Subject: Optimization of Trityl-On Purification Strategies for Homoserine (Hse) Peptides Audience: Process Chemists, Purification Scientists, and Peptide Synthesis Engineers Strategic Overview: The "T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Optimization of Trityl-On Purification Strategies for Homoserine (Hse) Peptides Audience: Process Chemists, Purification Scientists, and Peptide Synthesis Engineers

Strategic Overview: The "Trityl-On" Advantage

Purifying peptides containing N-Trityl-homoserine presents a unique intersection of two chemical challenges: the acid-lability of the N-Trityl (Trt) group and the dynamic equilibrium of Homoserine (Hse) .

The N-Trityl group serves as a powerful "hydrophobic handle." By retaining this group during the initial purification (Trityl-On), you can shift your target peptide significantly later in the retention time, effectively separating it from acetylated truncated sequences and deletion impurities that lack the Trityl group.

However, standard peptide purification protocols (typically 0.1% TFA, pH ~2.0) are often incompatible with this strategy for two reasons:

  • Premature Detritylation: The N-Trityl group is highly acid-sensitive and can degrade during standard acidic HPLC runs.

  • Lactone Formation: If the Homoserine is C-terminal (common in Met-cleavage derived peptides), acidic conditions drive the equilibrium toward the Homoserine Lactone (Hsl) form, creating split peaks and mass inconsistencies.

This guide details a Neutral pH Purification Strategy designed to stabilize both the Trityl group and the Homoserine open-chain form.

Decision Matrix & Workflow

The following flowchart outlines the critical decision points for purifying N-Trityl-Hse peptides.

TritylHsePurification Start Crude N-Trityl-Hse Peptide CheckPos Check Hse Position Start->CheckPos NTerm N-Terminal/Internal Hse (Lactonization Unlikely) CheckPos->NTerm Stable Amide CTerm C-Terminal Hse (Lactonization Risk) CheckPos->CTerm Equilibrium Issue BufferSelect Select Mobile Phase Buffer NTerm->BufferSelect CTerm->BufferSelect Acidic 0.1% TFA (pH 2.0) RISK: Trt Loss + Lactone BufferSelect->Acidic Avoid Neutral 10-20mM NH4OAc (pH 6.5) SAFE: Trt Intact + Hse Open BufferSelect->Neutral Recommended HPLC Perform Gradient HPLC (C18 or C4 Column) Neutral->HPLC PostProcess Post-Purification Processing HPLC->PostProcess Detritylation Controlled Detritylation (1% TFA/DCM or 50% AcOH) PostProcess->Detritylation Final Final Peptide Detritylation->Final

Figure 1: Decision workflow for selecting purification conditions. Neutral pH is prioritized to prevent premature Trityl loss and C-terminal lactonization.

Troubleshooting Guide (FAQs)

Issue 1: Premature Trityl Loss During HPLC

Q: I am running a gradient with 0.1% TFA, but my mass spec shows a mix of Trityl-protected and deprotected peptide. Why is the group falling off?

A: The N-Trityl group is significantly more acid-labile than other protecting groups like Boc. The standard 0.1% TFA concentration (pH ~2.0) is sufficient to cause partial detritylation, especially during long gradients or if the column heating is used (>30°C).

Corrective Action:

  • Switch Buffers: Replace TFA with 10–20 mM Ammonium Acetate (NH₄OAc) or Triethylammonium Acetate (TEAA) at pH 6.5–7.5.

  • Temperature Control: Run the column at ambient temperature or cooler (20–25°C). Heat accelerates acidolysis.

Issue 2: "Split Peaks" (The Hse/Hsl Equilibrium)

Q: My chromatogram shows two peaks with the same mass (or -18 Da difference), but I expect a single product. Is my peptide impure?

A: If your Homoserine is at the C-terminus (common in CNBr cleavage products), you are observing the equilibrium between the open-chain Homoserine (Hse) and the cyclic Homoserine Lactone (Hsl).[1]

  • Acidic pH: Favors Lactone (Ring closed, -18 Da).

  • Basic/Neutral pH: Favors Homoserine (Ring open, Carboxylate).

Corrective Action:

  • Purify at Neutral pH: Using NH₄OAc (pH 6.5) keeps the peptide predominantly in the open Hse form and prevents on-column interconversion, resulting in a sharper single peak.

  • Post-Purification: If you specifically need the lactone, treat the purified fraction with acid after isolation.

Issue 3: Solubility & Hydrophobicity

Q: My N-Trityl peptide is precipitating on the column or eluting very late.

A: The Trityl group is extremely bulky and hydrophobic. On a standard C18 column, this can lead to excessive retention or irreversible binding.

Corrective Action:

  • Change Stationary Phase: Switch to a C4 or Phenyl-Hexyl column. These are less hydrophobic than C18 and allow better recovery of large, hydrophobic Trityl-peptides.

  • Increase Organic Start: Start your gradient at 10–20% Acetonitrile (ACN) rather than 0–5%, to ensure the hydrophobic Trityl group remains soluble upon injection.

Standard Operating Procedures (SOPs)

Protocol A: Neutral pH "Trityl-On" HPLC Purification

This protocol is designed to isolate the full-length, protected peptide while discarding truncated impurities.

Reagents:

  • Buffer A: 20 mM Ammonium Acetate in Water (pH ~6.8).

  • Buffer B: Acetonitrile (HPLC Grade).

  • Column: C4 or C18 (Wide pore 300Å recommended for peptides >20 residues).

Step-by-Step:

  • Sample Prep: Dissolve crude peptide in 50% Buffer A / 50% Buffer B. If solubility is poor, add small amounts of DMF. Do not use TFA to dissolve.

  • Equilibration: Equilibrate column with 10% Buffer B.

  • Gradient: Run a shallow gradient (e.g., 10% B to 60% B over 40 mins). The N-Trityl peptide will elute significantly later than non-tritylated impurities.

  • Collection: Collect the major peak.

  • Lyophilization: Freeze-dry the fractions immediately. Ammonium acetate is volatile and will sublime, leaving the peptide salt-free.

Protocol B: Controlled Detritylation

Once the pure Trityl-peptide is isolated, remove the group without damaging the peptide.

Reagents:

  • Cleavage Cocktail: 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or TFE (Trifluoroethanol).

  • Quencher: Pyridine or Methanol.

Step-by-Step:

  • Dissolve the lyophilized Trityl-peptide in the Cleavage Cocktail .

  • Stir at Room Temperature for 15–30 minutes . (Monitor by HPLC/MS; N-Trityl comes off very fast).

  • Quench: Add Methanol or Pyridine to neutralize the acid.

  • Precipitate: Add cold Diethyl Ether to precipitate the deprotected peptide.

  • Wash: Centrifuge and wash the pellet 2x with Ether to remove the Trityl byproduct.

Comparative Data: Buffer Systems

Parameter0.1% TFA (Standard)20mM NH₄OAc (Recommended)TEAA (Alternative)
pH ~2.0 (Acidic)~6.8 (Neutral)~7.0 (Neutral)
N-Trityl Stability Poor (Risk of degradation)High (Stable)High (Stable)
Hse Form Lactone (Cyclic) favoredHse (Open) favoredHse (Open) favored
Volatility High (Easy to remove)High (Sublimes)Low (Requires desalting)
Ion Pairing Strong (Sharp peaks)Weak (Broader peaks)Moderate

References

  • Gross, E., & Witkop, B. (1962). Nonenzymatic cleavage of peptide bonds: the methionine residues in bovine pancreatic ribonuclease. Journal of Biological Chemistry, 237(6), 1856-1860. Link

    • Foundational text on Cyanogen Bromide cleavage and the form
  • Agilent Technologies. (2011).[2] High performance DNA oligonucleotide purification using Agilent TOP-DNA.[2] Application Note. Link

    • Authoritative source on "Trityl-On" chromatography principles, applicable to both oligonucleotides and hydrophobic peptides.
  • Phenomenex. (2025).[3] Avoiding Depurination During Trityl-on Purification.[4] Technical Guide. Link

    • Provides critical insights into buffer selection (TEAA/Ammonium Acetate) to prevent acid hydrolysis of labile Trityl groups.
  • BenchChem. (2025).[1][5] How to prevent homoserine lactone formation during peptide cleavage. Technical Support FAQ. Link

    • Specific troubleshooting for Hse/Hsl equilibrium and pH dependence.

Sources

Troubleshooting

impact of steric hindrance from the trityl group on reaction rates

Current Status: Operational 🟢 Topic: Impact of Steric Hindrance on Trityl (Trt) Reaction Rates Ticket ID: TRT-STR-9982 Welcome to the Trityl Support Hub User Context: You are experiencing unexpected reaction rates (stall...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢
Topic: Impact of Steric Hindrance on Trityl (Trt) Reaction Rates
Ticket ID: TRT-STR-9982

Welcome to the Trityl Support Hub

User Context: You are experiencing unexpected reaction rates (stalled installation or sluggish deprotection) or selectivity issues when using the Triphenylmethyl (Trityl/Trt) protecting group.

Root Cause Analysis: The Trityl group is a "steric sledgehammer." Its three phenyl rings adopt a propeller-like conformation, creating a massive cone of steric exclusion. While electronic effects (e.g., p-methoxy substitutions in DMT/MMT) drive cation stability, the steric bulk is the primary governor of kinetic access to the reaction center.

This guide troubleshoots the three critical phases of the Trityl lifecycle: Installation (The Barrier) , Shielding (The Umbrella) , and Removal (The Departure) .

Module 1: Troubleshooting Installation (Tritylation)

Issue: Reaction is stalled or low-yielding on secondary alcohols.

The Mechanism: Tritylation is not a simple


 reaction.[1] The massive Trityl Chloride (Trt-Cl) cannot easily approach a hindered secondary hydroxyl.[1] The reaction relies on the formation of an activated intermediate or a loose 

-like transition state.

Diagnostic Table: Relative Rates of Tritylation

Substrate Type Relative Rate Steric Status Recommended Protocol

| Primary Alcohol (


) | Fast (100%) | Accessible | Standard Pyridine/Trt-Cl |
| Secondary Alcohol  (

) | Very Slow (<5%) | Sterically Blocked | Forced Conditions (Ag+ or High Temp) | | Tertiary Alcohol (

) | Negligible | Inaccessible | Alternative PG required (e.g., TMS) |
Solution: Catalytic Activation (The DMAP Shunt)

Standard pyridine is often insufficient for hindered substrates. You must switch to Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP).

  • Why it works: DMAP attacks the Trt-Cl to form a Trityl-Pyridinium cation . This intermediate is:

    • Positively charged (more electrophilic).

    • Planar (slightly less sterically demanding in the transition state).

    • A better leaving group than chloride.

Workflow: Optimization of Difficult Tritylations

TritylationWorkflow Start Start: Tritylation Stalled CheckSub Identify Substrate Sterics Start->CheckSub Primary Primary Alcohol CheckSub->Primary Unblocked Secondary Secondary Alcohol CheckSub->Secondary Hindered Action1 Add 0.1 eq DMAP (Nucleophilic Catalysis) Primary->Action1 If slow Secondary->Action1 First attempt Action2 Switch Reagent: Trt-Cl + AgNO3 (Silver Effect) Action1->Action2 Still Stalled Result1 Success: Kinetic Boost Action1->Result1 Yield Improves Result2 Success: Halide Abstraction (Forces SN1 Cation) Action2->Result2

Figure 1: Decision tree for troubleshooting slow tritylation kinetics based on steric hindrance.

Module 2: The "Umbrella Effect" (Steric Shielding)

Issue: Trityl group is blocking reactions at neighboring centers.

The Concept: Once installed, the Trityl group does not just sit on the oxygen; it spins. The phenyl rings sweep out a cone volume (Cone Angle > 180°). This creates a "Steric Umbrella" that protects not just the oxygen, but the


 and 

carbons from nucleophilic attack.

Strategic Advantage: Researchers can exploit this steric hindrance for Regioselectivity .

  • Example: In a 1,2-diol, tritylating the primary alcohol will often sterically shield the secondary alcohol from subsequent bulky reagents (like TBDMS-Cl), forcing reaction at a distal site or preventing reaction entirely.

Technical Insight: If you need to react a center adjacent to a Trityl group, you must use linear, non-bulky reagents (e.g., Diazomethane for methylation rather than Methyl Iodide/Base).

Module 3: Deprotection (The Departure)

Issue: Deprotection is too slow or causes degradation (e.g., Depurination).

The Mechanism: Detritylation is an equilibrium process driven by the stability of the Trityl Cation (


).


Steric hindrance actually accelerates deprotection relative to smaller groups (like Methyl) because the relief of steric strain (conversion from tetrahedral

to planar

cation) is energetically favorable. However, the re-formation of the bond (reverse reaction) is also fast if the cation is not quenched.
Protocol: Controlled Detritylation
  • Standard Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in DCM.

  • The Scavenger Rule: You MUST add a scavenger (e.g., Methanol, Silane, or Water) to trap the

    
     cation. Without a scavenger, the steric bulk of the cation prevents it from diffusing away, leading to "ion pair return" and apparent slow kinetics.
    

Comparison of Acid Strength vs. Steric/Electronic Class:

Protecting GroupElectronic/Steric FeatureAcid Required

(approx)
Trityl (Trt) No OMe groups (Max Steric/Min Electronic)Stronger (TFA/TCA)Hours
MMT (Monomethoxy) 1 OMe (Electronic assist)Medium (Acetic/DCA)Minutes
DMT (Dimethoxy) 2 OMe (High Stability Cation)Weak (DCA)Seconds

Note: While DMT is faster due to electronics, the "Trityl" (Trt) requires stronger acid because it lacks the electronic stabilization, making the steric relief its only driving force.

Frequently Asked Questions (FAQ)

Q: Can I tritylate a tertiary alcohol? A: Practically, no. The steric crowding of three phenyl rings colliding with three alkyl groups on the substrate creates an energy barrier that standard thermodynamics cannot overcome. Use a Trimethylsilyl (TMS) or Triethylsilyl (TES) group instead.

Q: Why is my Trityl group falling off on a silica column? A: Silica gel is slightly acidic. The Trityl cation is stable enough that even mild surface acidity can trigger the equilibrium


.
  • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize surface protons before loading your sample.

Q: I am seeing "Depurination" during DNA synthesis detritylation. Why? A: The acid used to remove the DMT/Trityl group (TCA or DCA) can also protonate the N7 of purine bases (Adenine/Guanine), leading to cleavage of the glycosidic bond.

  • Fix: This is a kinetic competition. Use a weaker acid (DCA instead of TCA) or shorten the exposure time. The steric bulk of the Trityl group does not protect the nucleobase from protons (which are small).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[2] John Wiley & Sons.[2] (The definitive guide on relative rates and stability constants).

  • Chaudhary, S. K., & Hernandez, O. (1979). "4-Dimethylaminopyridine: An efficient and selective catalyst for the tritylation of alcohols." Tetrahedron Letters, 20(2), 95-98. (Establishes the DMAP catalytic mechanism).

  • Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311. (Detailed kinetics of detritylation and depurination side reactions).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[2] Thieme. (Discusses the steric "cone" and regioselectivity).

  • Sekine, M., & Hata, T. (1986). "Steric effects of the trityl group on the tritylation of primary and secondary hydroxyl groups." Journal of Organic Chemistry. (Specific data on primary vs secondary selectivity).

Sources

Optimization

Technical Support Center: Optimizing Peptide Synthesis with N-Trityl-homoserine

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Trityl-homoserine in peptide synthesis. This guide is designed to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-Trityl-homoserine in peptide synthesis. This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges of this amino acid derivative and significantly improve your peptide yields. We will delve into the causality behind common experimental issues and offer robust, self-validating protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Trityl group used for protecting the side chain of homoserine?

The Trityl (Trt) group is a bulky and acid-labile protecting group. Its primary advantages for the hydroxyl group of homoserine are:

  • Steric Hindrance: The bulkiness of the Trityl group effectively prevents the side-chain hydroxyl group from participating in undesirable side reactions, most notably lactonization, during peptide coupling steps.

  • Orthogonality: The Trityl group can be removed under mildly acidic conditions that are often orthogonal to the cleavage of other protecting groups and the resin linker, allowing for selective deprotection strategies.[1]

  • Compatibility: It is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols and a variety of coupling reagents.[2]

Q2: What is lactonization and why is it a major concern with homoserine?

Lactonization is an intramolecular cyclization reaction where the side-chain hydroxyl group of homoserine attacks the C-terminal carboxyl group, forming a stable five-membered ring called a homoserine lactone. This is a significant side reaction that can drastically reduce the yield of the desired full-length peptide. The formation of homoserine lactones is particularly relevant in the synthesis of quorum sensing molecules.[3][4]

Troubleshooting Guide: Enhancing Your Peptide Yield

Issue 1: Low Peptide Yield Attributed to Lactonization During Synthesis

Q: I'm observing a significant loss of peptide from the resin, and mass spectrometry of the cleaved product shows a major peak corresponding to a homoserine lactone. What is causing this and how can I prevent it?

A: Understanding the Cause:

Lactonization can be inadvertently promoted during several stages of solid-phase peptide synthesis (SPPS). The primary trigger is the presence of a free hydroxyl group on the homoserine side chain, which can react with the activated carboxyl group of the subsequent amino acid or the C-terminal carboxyl group, especially during cleavage. While the Trityl group is designed to prevent this, premature deprotection or certain reaction conditions can lead to its removal.

Troubleshooting and Prevention Strategies:

  • Choice of Coupling Reagents: While many coupling reagents are compatible with Fmoc-O-trityl-L-homoserine, some can be aggressive and may lead to partial detritylation.[2] For sterically hindered couplings or to minimize side reactions, consider using aminium/uronium-based reagents like HBTU, HATU, or HCTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[5] Carbodiimides like DCC or DIC, when used with additives like HOBt or Oxyma Pure, are also effective and can reduce the risk of side reactions.[5][6]

  • Control of Base Exposure: Prolonged exposure to the base used for Fmoc deprotection (typically piperidine in DMF) can potentially lead to slow cleavage of the Trityl group. While generally stable, minimizing the deprotection time to the necessary minimum is good practice.

  • Final Cleavage Conditions: The final cleavage from the resin and deprotection of other side chains is a critical step where lactonization can occur. This is especially true if a C-terminal methionine is present, which can cyclize to a homoserine lactone during HF cleavage due to alkylation by tert-butyl cations from other protecting groups.[1]

Experimental Protocol: Optimized Coupling of Fmoc-O-trityl-L-homoserine

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by a wash with dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-O-trityl-L-homoserine (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of DIPEA (6 eq.) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Issue 2: Incomplete N-Trityl Deprotection

Q: After the final cleavage and purification, I'm observing a significant amount of a product with a mass corresponding to the desired peptide plus the mass of the Trityl group. Why is the Trityl group not being fully removed?

A: Understanding the Cause:

While the Trityl group is acid-labile, its complete removal can sometimes be challenging, especially when it is at the N-terminus and adjacent to certain residues like asparagine.[7] The proximity of the N-terminal amino group can influence the efficiency of the cleavage.[7] Incomplete deprotection leads to a lower yield of the target peptide and complicates purification.

Troubleshooting and Prevention Strategies:

  • Optimize Cleavage Cocktail and Time: The standard cleavage cocktail for many peptides is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For stubborn Trityl groups, increasing the cleavage time from the typical 2-3 hours to 4 hours can be beneficial.[8]

  • Alternative Scavengers: The choice of scavengers in the cleavage cocktail is important. TIS is excellent for scavenging carbocations. In some cases, adding a thiol scavenger like 1,2-ethanedithiol (EDT) can also be helpful.

  • Use of Milder Acids for Sensitive Peptides: For peptides that are sensitive to strong acid, a milder acid like formic acid can be used as an alternative to TFA for Trityl deprotection.[8]

Experimental Protocol: Robust N-Trityl Deprotection

  • Resin Preparation: After synthesis, wash the dried peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate at room temperature for 4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation and Washing: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm complete deprotection.

Issue 3: Poor Coupling Efficiency and Peptide Aggregation

Q: The Kaiser test remains positive even after repeated couplings, especially as the peptide chain elongates. What could be the reason, and how can I improve the coupling efficiency?

A: Understanding the Cause:

Poor coupling efficiency can be due to several factors, including steric hindrance and peptide aggregation. The bulky Trityl group can contribute to steric hindrance. More significantly, as the peptide chain grows, it can fold and aggregate on the solid support, making the N-terminus inaccessible for the incoming activated amino acid.[1] This is particularly common with hydrophobic sequences.

Troubleshooting and Prevention Strategies:

  • Disrupting Aggregation:

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can help disrupt secondary structures and improve solvation of the peptide chain.

    • High-Swelling Resins: Using resins with a higher degree of swelling, such as TentaGel or other PEG-based resins, can help to keep the peptide chains apart and reduce aggregation.

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help to break up aggregates.

  • Optimizing Coupling Chemistry:

    • More Potent Coupling Reagents: For difficult couplings, switching to a more potent activating agent like COMU, which has shown high efficiency and better solubility, can be beneficial.[5]

    • Solvent Choice: While DMF is standard, in cases of severe aggregation, using a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO) can improve solvation.[9]

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveBaseKey AdvantagesPotential Issues
HBTU/HATU HOBt/HOAtDIPEAHigh efficiency, fast reaction times.[5]Potential for racemization, guanidinylation side reaction.[10]
DIC HOBt/OxymaN/ALow cost, minimal racemization with additive.[5]Formation of insoluble dicyclohexylurea byproduct.
COMU Internal (Oxyma)DIPEAHigh efficiency, good solubility, safer handling.[5]Higher cost compared to carbodiimides.
PyBOP N/ADIPEAEffective for hindered couplings.Formation of carcinogenic HMPA as a byproduct.

Visualizing the Problem: The Lactonization Pathway

The following diagram illustrates the mechanism of homoserine lactonization, a critical side reaction to control for maximizing peptide yield.

Lactonization cluster_0 Peptide Chain with C-terminal Homoserine cluster_1 Intramolecular Attack cluster_2 Final Product Peptide R-C(=O)-NH-CH(CH2CH2OH)-COOH Transition Cyclic Intermediate Peptide->Transition Acid/Base Catalysis Lactone Homoserine Lactone + H2O Transition->Lactone Loss of Water Troubleshooting_Workflow Start Low Peptide Yield Observed Check_Crude Analyze Crude Product by MS Start->Check_Crude Lactone_Peak Major Peak = Lactone? Check_Crude->Lactone_Peak Yes Trityl_Adduct Major Peak = Peptide+Trt? Check_Crude->Trityl_Adduct No Optimize_Coupling Optimize Coupling Reagents & Conditions Lactone_Peak->Optimize_Coupling Yes Broad_Peaks Broad Peaks / Multiple Products? Trityl_Adduct->Broad_Peaks No Optimize_Cleavage Optimize Cleavage Cocktail & Time Trityl_Adduct->Optimize_Cleavage Yes Address_Aggregation Address Aggregation: - Chaotropic salts - High-swelling resin - Elevated temperature Broad_Peaks->Address_Aggregation Yes End Improved Yield Optimize_Coupling->End Optimize_Cleavage->End Address_Aggregation->End

Caption: Troubleshooting workflow for low peptide yield.

References

  • Frankel, M., Knobler, Y., & Sheradsky, T. (1960). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry, 25(4), 617-621. [Link]

  • Gildersleeve, J. C., et al. (2014). Solid-phase synthesis and biological evaluation of N-dipeptido L-homoserine lactones as quorum sensing activators. Journal of Peptide Science, 20(2), 116-125. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Sheradsky, T., Knobler, Y., & Frankel, M. (1961). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry, 26(5), 1482-1486. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • AAPPTEC. (n.d.). Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Subirós-Funosas, R., et al. (2011). Applications of peptide coupling reagents–an update. Journal of Peptide Science, 17(5), 333-346. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Pearson, D. A., et al. (1995). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Tetrahedron Letters, 36(42), 7539-7542. [Link]

  • Conte, V., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(15), 2569-2581. [Link]

  • ResearchGate. (2013, September 20). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. ResearchGate. [Link]

  • Singh, P., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 27(21), 7584. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Long Peptides with N-Trityl-Homoserine

[1] Executive Summary The synthesis of long peptides containing Homoserine (Hse) presents a unique duality of challenges: the chemical instability of the homoserine side chain (specifically lactonization) and the steric/...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The synthesis of long peptides containing Homoserine (Hse) presents a unique duality of challenges: the chemical instability of the homoserine side chain (specifically lactonization) and the steric/aggregation issues inherent to long-chain assembly using bulky protecting groups like Trityl (Trt) .

This guide addresses two primary configurations:

  • Fmoc-Hse(Trt)-OH: The standard building block where Trityl protects the side-chain hydroxyl.[1]

  • N-Trityl-Hse: A specialized N-terminal capping or purification handle.

Module 1: The Lactonization Challenge (The "Missing 18 Da")

The most frequent support ticket regarding Homoserine involves a mass discrepancy of -18 Daltons in the final product.[2] This is due to the acid-catalyzed intramolecular cyclization of Homoserine into Homoserine Lactone .

The Mechanism

Upon removal of the Trityl protecting group (which is highly acid-labile) and exposure to strong acid (TFA cleavage), the side-chain hydroxyl group (


) attacks the C-terminal carbonyl (or the amide backbone if C-terminal), forming a five-membered lactone ring.
Diagram: Homoserine Lactone Equilibrium

Lactonization OpenForm Open Homoserine (Linear Form) Target Species Intermediate Acidic Cleavage (TFA Treatment) OpenForm->Intermediate Deprotection Lactone Homoserine Lactone (Cyclic Form) [M - 18 Da] Intermediate->Lactone Spontaneous Cyclization (Thermodynamically Favored in Acid) BaseTreatment Basic Hydrolysis (pH 10-11) Lactone->BaseTreatment Post-Cleavage Workup BaseTreatment->OpenForm Ring Opening

Figure 1: The reversible equilibrium between linear Homoserine and Homoserine Lactone. In acidic HPLC buffers, the lactone is often the dominant species.

Troubleshooting Protocol: Correcting the -18 Da Shift
SymptomDiagnosisCorrective Action
Mass Spec shows [M-18] peak Homoserine has cyclized to the lactone form.Do not discard. Dissolve crude peptide in basic buffer (0.1 M NaOH or Carbonate buffer, pH 10-11) for 1-2 hours. Monitor by HPLC until the peak shifts back to the linear form (+18 Da). Neutralize immediately before purification.
Split peaks in HPLC Equilibrium mixture of Open vs. Lactone forms.Run analytical HPLC with a basic mobile phase (Ammonium Bicarbonate) to force the open form, or acidic mobile phase to force the lactone, to confirm identity.
Low Yield Lactone formation during synthesis (premature Trt removal).Ensure Fmoc-Hse(Trt)-OH is used.[1][3] Avoid acidic washes (e.g., dilute TFA) during synthesis. Use 1% DIEA in DMF washes if resin is acid-sensitive.

Module 2: Long Peptide Assembly & Steric Hindrance

Synthesizing long peptides (>30 residues) introduces aggregation , where beta-sheet formation collapses the resin matrix. The bulky Trityl group on Homoserine can act as a double-edged sword: it prevents side-chain acylation but adds significant steric bulk.

Critical Issue: Coupling Efficiency

If you are coupling to an N-Trityl group (N-Trt-Hse), the reaction will likely fail due to massive steric hindrance.

  • Standard Practice: Use Fmoc-Hse(Trt)-OH .[1][3][4] The Trityl is on the oxygen (side chain), far enough from the alpha-amine to allow coupling, but bulky enough to disrupt some aggregation.

Workflow: Overcoming Difficult Couplings

CouplingWorkflow Start Start Coupling Cycle (Long Peptide Sequence) Standard Standard: DIC/Oxyma (Room Temp, 1h) Start->Standard Check Is Coupling Efficiency < 98%? (Kaiser/Chloranil Test) Problem Incomplete Coupling Check->Problem Yes Standard->Check SolventSwitch Switch Solvent: DMF -> NMP or DMSO/DMF (1:4) Problem->SolventSwitch ReagentSwitch Switch Reagent: HATU or PyBOP (2 eq) + DIEA (4 eq) SolventSwitch->ReagentSwitch TempBoost Elevate Temp: 50°C (Microwave or Water Bath) ReagentSwitch->TempBoost Structure Aggregation Detected? TempBoost->Structure Solution Insert Pseudoproline (e.g., Fmoc-Ser(psiMe,Mepro)-OH) at positions n-5 or n-6 Structure->Solution If recurrent

Figure 2: Step-by-step escalation workflow for troubleshooting difficult couplings in long peptides containing bulky residues.

Optimization Table: Coupling Reagents for Hse-Containing Peptides
Reagent SystemSuitabilityNotes
DIC / Oxyma Pure High Recommended baseline. Low racemization risk. Effective for moderate steric hindrance.
HATU / DIEA Medium Powerful, but high risk of racemization for Cys/His. Use only for difficult junctions.
PyBOP / NMM High Excellent alternative if HATU fails; often better solubility for hydrophobic segments.
COMU High "Green" alternative to HATU with similar potency and better stability.

Module 3: Cleavage and Isolation Strategies

The Trityl group on the Homoserine side chain is extremely acid-labile . It can be removed with 1% TFA, whereas the peptide backbone requires 95% TFA to cleave from Wang/Rink resins.

Scenario A: You want the Linear Homoserine (Free OH)
  • Cleavage Cocktail: 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DODT.

  • Time: 2-3 hours.

  • Result: Trityl is removed. Homoserine forms Lactone.[2][5]

  • Post-Processing: Perform the basic hydrolysis (pH 11) described in Module 1 to open the ring.

Scenario B: You want to KEEP the Trityl Group (Side Chain Protected)

This is rare but used for fragment condensation.

  • Resin: Must use 2-Chlorotrityl Chloride (2-CTC) or Sieber Amide resin (hyper-acid labile).

  • Cleavage: 1% TFA in DCM (multiple short washes).

  • Risk: 1% TFA will remove the O-Trityl from Homoserine.

  • Solution: You cannot easily keep O-Trityl on Hse while cleaving the peptide from the resin using acid. You must use Silyl protection (TBDMS) on Hse if you need the side chain protected after cleavage, or cleave the peptide using HFIP/DCM (non-acidic cleavage) if using 2-CTC resin.

Frequently Asked Questions (FAQ)

Q1: Can I use N-Trityl-Homoserine as the N-terminal residue to prevent aggregation? A: Yes. The bulky N-Trityl group disrupts hydrogen bonding at the N-terminus. However, removing it requires mild acid (1% TFA).[6] If your peptide contains other Trityl-protected side chains (Cys, His, Asn, Gln), they might also be partially deprotected.

Q2: My peptide is insoluble after cleavage. Is it the Homoserine? A: Unlikely. Homoserine is polar. Insolubility in long peptides is usually due to hydrophobic cores (Ile, Leu, Val).

  • Fix: Dissolve the crude peptide in 6M Guanidine HCl or pure HFIP before HPLC injection.

Q3: I see a peak at [M + 242] Da. What is this? A: This is a Trityl Adduct . The Trityl cation (


) released during cleavage has re-attached to a nucleophile (Cys, Trp, or the Hse hydroxyl).
  • Fix: Increase the scavenger concentration (TIS/Silane) in your cleavage cocktail. Use DODT instead of EDT for better scavenging.

Q4: Why use Fmoc-Hse(Trt)-OH instead of Fmoc-Hse(tBu)-OH? A: Trityl is removed much faster and under milder conditions. More importantly, tBu protection on Homoserine is extremely difficult to synthesize and less commercially available. Trityl allows for "on-resin" deprotection (using 1% TFA) if you want to cyclize the peptide via the Homoserine side chain while the peptide is still anchored.

References

  • National Institutes of Health (PMC). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Retrieved from [Link]

Sources

Optimization

removal of triphenylmethanol byproduct after trityl cleavage

Topic: Removal of Triphenylmethanol (Trt-OH) and Triphenylmethane (Trt-H) Byproducts Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: The "Ghost" in Your Chromatogram The removal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Triphenylmethanol (Trt-OH) and Triphenylmethane (Trt-H) Byproducts Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The "Ghost" in Your Chromatogram

The removal of trityl (Trt) protecting groups is a routine yet critical step in Solid Phase Peptide Synthesis (SPPS). While the acidolysis itself is straightforward, the post-cleavage workup often leaves researchers battling persistent hydrophobic byproducts: Triphenylmethanol (Trt-OH) and Triphenylmethane (Trt-H) .

Failure to remove these byproducts leads to:

  • Column fouling: These lipophilic species bind irreversibly to C18 columns if not eluted properly.

  • Solubility issues: They can coat peptide pellets, preventing dissolution in aqueous buffers.

  • Quantification errors: They absorb strongly in the UV range (214/254 nm), mimicking peptide peaks.

This guide provides a self-validating workflow to eliminate these contaminants, moving beyond basic protocols to address the physics of separation.

Module 1: Root Cause Analysis (The Chemistry)

To remove the byproduct, you must identify which one you have generated. The composition of your cleavage cocktail determines the enemy.

  • Scenario A (Water/Alcohol Quench): If water is the primary nucleophile, the trityl cation (

    
    ) forms Triphenylmethanol (Trt-OH) .
    
  • Scenario B (Silane Scavenging): If you use Triisopropylsilane (TIS) or Triethylsilane (TES), the silane donates a hydride to the cation, forming Triphenylmethane (Trt-H) .

Both are highly lipophilic, but Trt-H is significantly more hydrophobic than Trt-OH.

Mechanism & Scavenging Pathway

TritylPathways Trt_Peptide Trt-Peptide (On Resin) Acid TFA Cleavage Trt_Peptide->Acid Trt_Cation Trityl Cation (Trt+) Acid->Trt_Cation Heterolysis Peptide Free Peptide Acid->Peptide Trt_OH Triphenylmethanol (Trt-OH) LogP ~3.7 Trt_Cation->Trt_OH + H2O Trt_H Triphenylmethane (Trt-H) LogP ~5.5 Trt_Cation->Trt_H + TIS (H-) Water H2O / Alcohol (Nucleophiles) Water->Trt_OH Silane TIS / TES (Hydride Donors) Silane->Trt_H

Figure 1: The fate of the Trityl group. Note that Trt-H (generated by TIS) is more hydrophobic than Trt-OH.

Module 2: The Primary Defense (Ether Precipitation)

The most effective removal method relies on solubility differentials. Trityl byproducts are highly soluble in ethers; peptides are not.

The Critical Error: Researchers often perform a single "dump and spin." This traps Trt byproducts inside the precipitating peptide matrix.

Optimized Protocol: The "Trituration" Technique

Objective: Maximize surface area contact between the solid peptide and the solvent to extract Trt species.

  • Pre-Cooling: Chill Diethyl Ether (DEE) or Methyl tert-butyl ether (MTBE) to -20°C.

    • Green Alternative: Cyclopentyl methyl ether (CPME) reduces peroxide risks and offers similar selectivity [1].

  • Precipitation: Add the TFA cleavage cocktail dropwise into 10x volume of cold ether.

  • Centrifugation: Spin at 3000-5000 x g for 5 minutes at 4°C. Decant the supernatant (contains ~80% of Trt byproducts).

  • Trituration (Crucial Step):

    • Add fresh cold ether to the pellet.

    • Do not just shake. Use a glass rod or spatula to physically crush and suspend the pellet. If the pellet is "gummy," sonicate for 30 seconds.

    • Why? This breaks open the peptide aggregates, releasing trapped Trt-OH/Trt-H into the ether.

  • Repeat: Perform the wash/centrifuge/decant cycle 3 times .

Solubility Data for Troubleshooting

SolventPeptide (Typical)Trt-OHTrt-H
Water SolubleInsolubleInsoluble
Diethyl Ether Insoluble (Precipitates)Soluble Highly Soluble
Acetonitrile (100%) Poor SolubilitySolubleSoluble
TFA SolubleSolubleSoluble
Module 3: Advanced Removal (Chromatography)[1]

If ether precipitation fails (common with very hydrophobic peptides that co-dissolve in ether), you must rely on Reverse-Phase HPLC (RP-HPLC).

The Trap: Trt-H is so hydrophobic it often sticks to the column head or elutes during the column wash, carrying over to the next run.

HPLC Protocol for Trityl Clearance
  • Column Selection: C18 or C4 (for larger peptides).

  • Buffer System:

    • A: 0.1% TFA in Water[1]

    • B: 0.1% TFA in Acetonitrile (ACN)

  • The "Sawtooth" Wash:

    • Do not stop your gradient at 95% B. Hold it.

    • Trt-OH elutes around 60-80% B (depending on column).

    • Trt-H elutes at >90% B.

    • Action: After your peptide elutes, ramp to 100% B and hold for at least 5 column volumes.

Visual Workflow: HPLC Purification Strategy

HPLC_Workflow Start Crude Peptide (Dissolved in H2O/ACN) Gradient Standard Gradient (e.g., 5-60% B) Start->Gradient Peptide_Elution Peptide Elutes (Typically 15-40% B) Gradient->Peptide_Elution Decision Gradient End? Peptide_Elution->Decision Wash_Step Ramp to 100% B (Hold 5-10 mins) Decision->Wash_Step Mandatory Trt_Removal Trt-H / Trt-OH Elution (Late Eluters) Wash_Step->Trt_Removal ReEquil Re-equilibrate (5% B) Trt_Removal->ReEquil

Figure 2: HPLC gradient modification to ensure complete elution of Trt byproducts.

Module 4: Troubleshooting & FAQ

Q1: My peptide pellet is a sticky gel in ether, and I can't wash it effectively. What do I do?

  • Cause: The peptide is likely hydrophobic or contains residual TFA.

  • Solution: Use a Hexane/Ether (1:1) mix. Hexane increases the hydrophobicity of the solvent, forcing the peptide to precipitate harder while keeping Trt-H in solution. Alternatively, cool the ether to -78°C (dry ice/acetone bath) to force precipitation, then triturate quickly.

Q2: I see a "ghost peak" at the very end of my LC-MS run. Is this Trt?

  • Diagnosis: If the mass corresponds to 243.3 Da (Trt cation) or 260.3 Da (Trt-OH), yes.

  • Fix: This indicates your column is dirty. Run a "cleaning injection" of 100% Isopropanol (IPA) or Methanol to strip the lipophilic Trt residues from the stationary phase.

Q3: Can I filter the Trt-OH out instead of precipitating?

  • Method: If your peptide is water-soluble, dissolve the crude cleavage mix in water/buffer. Trt-OH and Trt-H will precipitate as a white solid (since they are water-insoluble).

  • Action: Filter the aqueous solution through a 0.22 µm PTFE filter or Celite pad. The peptide passes through; the Trt byproduct stays on the filter. Note: This only works if your peptide is highly soluble in water.

Q4: I am seeing re-alkylation of Cysteine despite using scavengers.

  • Cause: The equilibrium has shifted back.

  • Solution: Increase the volume of TIS or EDT in your cocktail. More importantly, do not concentrate the TFA cleavage solution to dryness before precipitation. Concentrating increases the concentration of Trt+ relative to scavengers, promoting re-attachment. Precipitate directly from the cleavage cocktail [2].

References
  • Albericio, F., et al. (2018). "Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis." Green Chemistry. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[2][3] "Amino Acid-Protecting Groups."[4][2][3][5][6][7] Chemical Reviews, 109(6), 2455–2504.[5] Link

  • Merck Millipore. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." Technical Notes. Link

Sources

Troubleshooting

Technical Support Center: N-Trityl-Homoserine Handling, Stability, and Troubleshooting Guide

Welcome to the Technical Support Center. As drug development and peptide synthesis increasingly rely on complex, modified amino acids, handling bifunctional building blocks like N-Trityl-homoserine (N-Trt-Hse) requires p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and peptide synthesis increasingly rely on complex, modified amino acids, handling bifunctional building blocks like N-Trityl-homoserine (N-Trt-Hse) requires precise chemical orchestration.

This guide is designed for researchers and application scientists. It bypasses generic advice to focus on the causality of molecular behavior—specifically, the severe steric hindrance of the Trityl (Trt) group and the thermodynamic drive of the homoserine side-chain to undergo lactonization.

Part 1: Quantitative Stability Matrix

Understanding the stability of N-Trt-Hse requires analyzing its two reactive poles: the acid-labile N-alpha-Trityl group and the nucleophilic gamma-hydroxyl group. The table below summarizes the quantitative and qualitative stability of this molecule across standard laboratory conditions.

Reaction ConditionpH RangeTrityl (Trt) StabilityHomoserine Side-Chain StabilityPrimary Degradation Product
Strong Acid (e.g., 95% TFA)< 1Cleaved (< 1 min)Highly UnstableTrt Cation, Homoserine Lactone
Mild Acid (e.g., 1% TFA, AcOH)1 - 3Cleaved (15-60 min)Moderately UnstableTrt Cation, Homoserine Lactone
Neutral (Storage as Salt)6 - 8Stable (> 6 months)StableNone
Basic (e.g., 20% Piperidine)> 10StableStableNone
Coupling (Activated Ester)5 - 7StableHighly UnstableHomoserine Lactone

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my N-Trt-Hse degrade into multiple peaks during long-term storage?

The Causality: N-Trt-Hse is inherently unstable as a free carboxylic acid. The local acidity of the free


-carboxyl group is sufficient to autocatalyze the heterolytic cleavage of the N-Trt bond over time. The departure of the Trt group is thermodynamically driven by the formation of the highly resonance-stabilized triphenylmethyl carbocation, which delocalizes its positive charge across three phenyl rings[1][2].
The Solution:  Always purchase and store N-Trt-Hse as a neutralized salt (e.g., triethylamine or diethylammonium salt)[3]. The salt form prevents autocatalysis. Store desiccated at -20°C.
Q2: Why is my peptide coupling yield with N-Trt-Hse exceptionally low, and why am I seeing a -18 Da mass shift on LC-MS?

The Causality: You are observing a "perfect storm" of steric hindrance and intramolecular side reactions. The Trityl group is massive; it creates a severe steric shield around the


-amine and the adjacent 

-carboxyl group, making intermolecular amide bond formation extremely sluggish[4][5]. While the intermolecular coupling is delayed by this steric bulk, the

-hydroxyl group of the homoserine side-chain acts as an internal nucleophile. It attacks the activated

-carboxyl (e.g., the O-acylisourea intermediate), kicking off the activator and forming a thermodynamically favored 5-membered

-butyrolactone ring[6][7]. The loss of water during this cyclization accounts for the -18 Da mass shift. The Solution: You must outcompete the intramolecular lactonization. Use highly reactive, low-steric-bulk coupling reagents (like DIC/Oxyma), run the activation at 0°C to suppress the lactonization rate, and ensure the amine nucleophile is in high excess.
Q3: How do I selectively deprotect the Trt group without causing lactonization?

The Causality: Trt cleavage requires acid, but acid also protonates the


-carboxyl, making it electrophilic enough for the 

-hydroxyl to attack, forming the lactone. The Solution: Use a highly dilute acid (1-2% TFA in DCM) combined with a cation scavenger (like Triisopropylsilane, TIS) to irreversibly trap the trityl cation[1]. Keep reaction times strictly under 15 minutes, and immediately neutralize the resin/solution with a mild base (e.g., DIPEA) to quench the acidic environment before lactonization can propagate.

Part 3: Mechanistic and Workflow Visualizations

Acid-Mediated Degradation Pathway

The following diagram illustrates the logical relationship between acidic conditions and the dual-degradation pathways of N-Trt-Homoserine.

degradation NTrt N-Trt-Homoserine (Stable Salt) FreeAcid Free Carboxylic Acid (Autocatalysis) NTrt->FreeAcid Loss of Base (e.g., TEA) TrtCation Trityl Cation (Stable Leaving Group) FreeAcid->TrtCation Acidic pH (Protonation) HseLactone Homoserine Lactone (Cyclized Product) FreeAcid->HseLactone Intramolecular Attack

Logical relationship of N-Trt-Homoserine degradation via acid-catalyzed pathways.

Optimized Coupling Workflow

To prevent lactonization while overcoming Trt-induced steric hindrance, follow this validated workflow.

workflow Step1 1. Salt Neutralization (Release free acid) Step2 2. Mild Activation (DIC/Oxyma, 0°C) Step1->Step2 Step3 3. Amide Coupling (Extended Time, Excess Amine) Step2->Step3 Step4 4. Wash & Verify (LC-MS: Check for -18 Da Lactone) Step3->Step4

Experimental workflow for coupling N-Trt-Homoserine while minimizing lactonization.

Part 4: Experimental Protocols

Protocol A: Optimized Peptide Coupling of N-Trt-Homoserine

Objective: Achieve amide bond formation while suppressing


-lactone formation. This protocol is a self-validating system; the pre-cooling step thermodynamically disfavors the intramolecular side reaction, while the LC-MS check validates the integrity of the product.
  • Preparation: Weigh 3.0 equivalents of N-Trt-Hse triethylamine salt relative to the resin loading.

  • Neutralization & Solvation: Dissolve the salt in minimal DMF. Add 3.0 equivalents of Oxyma Pure. Do not use HOAt/HATU, as the strong basicity of the required DIPEA accelerates lactonization.

  • Thermal Control (Critical): Chill the dissolved mixture to 0°C in an ice bath for 10 minutes.

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the chilled solution. Stir at 0°C for exactly 3 minutes. Prolonged activation leads directly to lactonization.

  • Coupling: Add the activated mixture to the resin (pre-swelled in DMF). Agitate gently at room temperature for 2 to 4 hours. The extended time compensates for the steric hindrance of the Trityl group[4].

  • Validation: Cleave a micro-aliquot of the resin. Analyze via LC-MS. A successful coupling will show the expected mass. A mass of [M - 18] indicates that the homoserine lactonized and failed to couple.

Protocol B: Mild Deprotection of the Trityl Group

Objective: Remove the N-alpha-Trt group without driving the newly freed homoserine into a lactone ring.

  • Scavenger Cocktail Preparation: Prepare a solution of 2% Trifluoroacetic acid (TFA), 2% Triisopropylsilane (TIS), and 96% Dichloromethane (DCM). The TIS is mandatory to permanently quench the trityl carbocation[1][8].

  • Deprotection: Add the cocktail to the resin. Agitate for 3 minutes.

  • Drain and Repeat: Drain the reaction vessel and repeat Step 2 four times. Short, repeated exposures prevent the localized buildup of acid that catalyzes lactonization.

  • Neutralization (Critical): Immediately wash the resin 3 times with 5% DIPEA in DMF to neutralize residual TFA.

  • Validation: The cleavage solution will turn bright yellow (indicating the presence of the trityl cation). The color should fade in subsequent washes.

References

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection Total Synthesis URL: [Link]

  • A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group National Institutes of Health (PMC) URL:[Link]

  • N-Trityl-L-homoserine triethylamine salt | CID 13943564 PubChem (NIH) URL: [Link]

  • Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence Frontiers in Cellular and Infection Microbiology URL:[Link]

  • N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis Physical Chemistry Laboratory Server (UOA) URL:[Link]

  • Synthesis and Bioactivity of Novel Proteasome Inhibiting Syrbactins and Peptide Assembly eScholarship (University of California) URL:[Link]

  • Solid-phase peptide synthesis using N-trityl-amino acids Digital CSIC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond Standard Protocols: Strategic Selection of Homoserine Derivatives in SPPS

Executive Summary: The Homoserine Paradox Homoserine (Hse) is a deceptive amino acid. Structurally similar to Serine but with an additional methylene group, it plays a critical role in the synthesis of Quorum Sensing (QS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Homoserine Paradox

Homoserine (Hse) is a deceptive amino acid. Structurally similar to Serine but with an additional methylene group, it plays a critical role in the synthesis of Quorum Sensing (QS) molecules (N-acyl homoserine lactones) and as a precursor for "stapled" peptides. However, in Solid-Phase Peptide Synthesis (SPPS), Homoserine presents a unique chemical hazard: Lactonization .

The choice between Fmoc-Hse(Trt)-OH (Side-chain Trityl protected) and Fmoc-Hse(tBu)-OH (Side-chain tert-Butyl protected) is not merely about preference; it is a strategic decision that dictates whether your synthesis yields a linear peptide, a cyclic lactone, or a truncated failure.

This guide objectively compares these derivatives, clarifying the confusion around "N-Trityl" nomenclature and providing field-validated protocols for their use.

The Core Challenge: Spontaneous Lactonization

To understand the reagent choice, one must understand the failure mode. Unlike Serine, the


-hydroxyl group of Homoserine is perfectly positioned to attack its own activated carbonyl carbon during coupling.

The Consequence: If the side chain is unprotected (or if the protection is unstable), the amino acid cyclizes to form a 5-membered lactone ring before it can couple to the resin-bound peptide. This "dead" lactone cannot react further, leading to chain termination.

Visualizing the Mechanism

The following diagram illustrates the pathway divergence between successful coupling and lactonization failure.

LactonizationMechanism Start Activated Fmoc-Hse-OH PathA Path A: Side-Chain Protected (Trt or tBu) Start->PathA Steric Block PathB Path B: Unprotected Side-Chain Start->PathB Nucleophilic Attack Coupling Successful Coupling to Resin-Peptide PathA->Coupling Kinetic Favorability Lactone Intramolecular Cyclization (Homoserine Lactone) PathB->Lactone Rapid Ring Closure Termination Chain Termination (Deletion Sequence) Lactone->Termination Irreversible

Figure 1: The "Lactonization Trap." Unprotected Homoserine creates a kinetic competition between desired coupling and fatal cyclization.

Reagent Comparison: Fmoc-Hse(Trt)-OH vs. Alternatives

In the context of this guide, we address the industry-standard comparison of side-chain protection .

Note on Nomenclature: While "N-Trityl-homoserine" (Trt-Hse-OH) exists, it is an N-terminal protected derivative rarely used in elongation due to extreme acid sensitivity. The industry standard "Trityl" reagent for SPPS is Fmoc-Hse(Trt)-OH (N-Fmoc, O-Trityl).

Comparative Performance Matrix
FeatureFmoc-Hse(Trt)-OH Fmoc-Hse(tBu)-OH Fmoc-Hse-OH (Unprotected)
Primary Application On-resin modification, Cyclization, Lactone synthesis.Linear peptides, Standard elongation.Not Recommended for SPPS.
Side-Chain Stability Acid-Labile (Removed by 1% TFA).Acid-Stable (Requires 95% TFA).N/A
Orthogonality Yes. Can be removed without cleaving peptide from resin.No. Removal triggers peptide cleavage.N/A
Lactonization Risk Low (Steric bulk prevents attack).Low (Ether bond prevents attack).High (during activation).
Cost High (

$)
Moderate (

)
Low ($)
Key Advantage Allows "Chemical Editing" of the side chain on-resin.Robustness for simple linear sequences.None in SPPS context.
Deep Dive Analysis
1. Fmoc-Hse(Trt)-OH: The "Architect's Choice"

The Trityl (Trt) group on the side chain is extremely bulky and acid-sensitive.

  • The Mechanism: The Trt group completely blocks the hydroxyl oxygen, preventing lactonization during coupling.

  • The Superpower: Its bond is cleaved by dilute acid (1-2% TFA in DCM). This allows you to deprotect the Homoserine side chain while the peptide remains attached to the resin (assuming a standard linker like Rink Amide or Wang).

  • Use Case: Synthesizing Homoserine Lactone (HSL) signaling peptides. You can remove the Trt group, then use a specific activation protocol to force cyclization and cleavage simultaneously [1].

2. Fmoc-Hse(tBu)-OH: The "Linear Standard"

The tert-butyl (tBu) ether is the standard for Ser/Thr/Tyr protection.

  • The Mechanism: Stable to the 20% Piperidine used for Fmoc removal.

  • The Limitation: It requires high concentrations of TFA (95%) to remove. This means the side chain only becomes free after the peptide has been cleaved from the resin.

  • Use Case: If you simply need a linear Homoserine residue in a peptide sequence and do not plan to cyclize it.

Experimental Protocol: On-Resin Cyclization (The Trityl Strategy)

This protocol validates the utility of Fmoc-Hse(Trt)-OH for synthesizing Homoserine Lactone peptides (Quorum Sensing analogs). This workflow is impossible with the tBu derivative.

Objective: Synthesize a peptide ending in a C-terminal Homoserine Lactone.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-term requirement).

  • Reagent: Fmoc-Hse(Trt)-OH .[1]

  • Deprotection Cocktail: 1% TFA / 5% TIS / 94% DCM.

  • Cyclization Reagent: DIC / HOAt (or PyBOP).

Step-by-Step Workflow
  • Coupling:

    • Couple Fmoc-Hse(Trt)-OH (3 eq) using DIC/Oxyma to the resin-bound peptide.[1]

    • Note: Do not use strong bases (like high conc. DIPEA) for extended periods to avoid premature Fmoc removal or racemization.

  • Peptide Elongation:

    • Complete the synthesis of the N-terminal sequence.

    • Perform final N-terminal Fmoc deprotection (if required).

  • Selective Side-Chain Deprotection (The Critical Step):

    • Wash resin with DCM (3x).[1]

    • Treat resin with 1% TFA in DCM (plus 5% TIS as scavenger) for 2 minutes. Repeat 10 times.

    • Indicator: The Trityl cation is yellow/orange. Wash until the filtrate is colorless.

    • Result: The Homoserine side chain is now free (-OH), but the peptide is still anchored to the resin (and other tBu protected side chains remain intact).

  • Cyclization/Cleavage (Back-Alkylation):

    • For Lactone Formation: In solution phase (after mild cleavage of the linear peptide), or via specific "cyclative release" strategies on compatible resins [2].

    • Alternative: If using Met-derived strategies, CNBr cleavage is used, but Fmoc-Hse(Trt)-OH avoids the toxic CNBr route.

Decision Workflow for Scientists

HseDecisionTree Start Start: Homoserine Incorporation Q1 Goal: Linear Peptide or Cyclic Lactone? Start->Q1 Linear Linear Peptide Q1->Linear Linear Cyclic Cyclic / Lactone / Modified Q1->Cyclic Cyclic/Mod Reagent1 Use Fmoc-Hse(tBu)-OH Linear->Reagent1 Reagent2 Use Fmoc-Hse(Trt)-OH Cyclic->Reagent2 Action1 Standard SPPS Cleave with 95% TFA Reagent1->Action1 Action2 1. Couple Reagent 2. Selectively Remove Trt (1% TFA) 3. On-Resin Modification Reagent2->Action2

Figure 2: Strategic Selection Matrix. Choose the reagent based on the final structural requirement of the Hse residue.

Technical Nuance: The "N-Trityl" Clarification

The prompt specifically inquired about N-Trityl-homoserine . It is vital to distinguish this from the side-chain protected variant.

  • Fmoc-Hse(Trt)-OH: (Standard). Fmoc on amine, Trityl on hydroxyl.[1] Used for standard SPPS.[1]

  • Trt-Hse-OH: (Rare). Trityl on amine, hydroxyl likely unprotected or silylated.

    • Application: N-Trityl amino acids are sometimes used to introduce the final amino acid in a sequence if the peptide is extremely prone to aggregation. The massive Trityl group disrupts hydrogen bonding (beta-sheets).

    • Caution: The N-Trityl group is extremely acid-sensitive. It cannot withstand standard coupling conditions if it is not the terminal residue.

Recommendation: Unless you are fighting severe aggregation at the N-terminus, avoid N-Trityl-Hse . Stick to Fmoc-Hse(Trt)-OH for the side-chain benefits.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Fmoc-D-Hse(Trt)-OH in Peptide Library Synthesis. Retrieved from

  • Frontiers in Microbiology. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs. Demonstrates the utility of Hse analogs in Quorum Sensing studies. Retrieved from

  • Chem-Impex International. (2024). Fmoc-O-trityl-L-homoserine Product Guide. Details solubility and stability data. Retrieved from

  • AAPPTEC. (2020). Guide to Solid Phase Peptide Synthesis: Homoserine Lactone Formation. Explains the mechanism of lactonization side reactions. Retrieved from

Sources

Comparative

Comparison Guide: N-Trityl vs. N-Boc Protecting Groups for Homoserine

Executive Summary The Verdict: For researchers aiming to preserve the linear form of Homoserine (Hse) during peptide synthesis, N-Trityl (Trt) is the superior protecting group. N-Boc is generally unsuitable for linear ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For researchers aiming to preserve the linear form of Homoserine (Hse) during peptide synthesis, N-Trityl (Trt) is the superior protecting group. N-Boc is generally unsuitable for linear homoserine synthesis without orthogonal side-chain protection because its removal conditions (strong acid) drive rapid, often quantitative, intramolecular lactonization.

  • Choose N-Trityl (Trt) if: You need to incorporate linear homoserine into a peptide chain or synthesize Hse derivatives without cyclization.

  • Choose N-Boc if: Your target is a Homoserine Lactone (e.g., Quorum Sensing molecules like AHLs) or if you are employing robust O-protection (e.g., O-TBDMS) that withstands TFA.

Mechanistic Analysis: The Homoserine Lactonization Challenge

The core challenge in Homoserine chemistry is the thermodynamic propensity of the


-hydroxyl group to attack the activated carbonyl (or the free carboxylic acid under acidic conditions), forming a five-membered lactone ring (Homoserine lactone, Hsl).
The Acid-Catalyzed Trap

This cyclization is acid-catalyzed. The choice of N-protecting group dictates the deprotection conditions, which in turn determines the fate of the molecule.

  • N-Boc Pathway: Removal requires high concentrations of Trifluoroacetic Acid (TFA) (typically 20–50%). These conditions protonate the carbonyl oxygen, making it highly electrophilic and driving the equilibrium toward the lactone.

  • N-Trt Pathway: The Trityl group is extremely acid-labile due to the stability of the trityl cation. It can be removed with as little as 1% TFA or dilute acetic acid. These mild conditions are insufficient to catalyze rapid lactonization, allowing the isolation of the free linear amine.

Visualizing the Pathway

The following diagram illustrates the divergent pathways dictated by the protecting group choice.

Hse_Pathways Hse_Prot Protected Homoserine (Linear) Deprot_Step Deprotection Step Hse_Prot->Deprot_Step Boc_Cond 50% TFA / DCM (Strong Acid) Deprot_Step->Boc_Cond If N-Boc Trt_Cond 1% TFA or AcOH (Mild Acid) Deprot_Step->Trt_Cond If N-Trt Hse_Lactone Homoserine Lactone (Cyclized Product) Boc_Cond->Hse_Lactone Rapid Cyclization (Thermodynamic Sink) Hse_Linear H-Hse-OH (Linear Free Amine) Trt_Cond->Hse_Linear Kinetic Control (Ring Remains Open)

Figure 1: Divergent fates of Homoserine based on N-protecting group removal conditions.

Technical Comparison Table

FeatureN-Trityl (Trt) HomoserineN-Boc Homoserine
Deprotection Reagent 1% TFA in DCM or Acetic Acid/TFE20–50% TFA in DCM or 4M HCl/Dioxane
Lactonization Risk Negligible (under controlled conditions)High / Quantitative
Steric Hindrance Very High (Bulky group protects N-nucleophilicity)Low to Moderate
Solubility High in organic solvents (DCM, DMF)High in organic solvents
Primary Application Linear peptide synthesis; Fragment condensationSynthesis of Homoserine Lactones (AHLs)
Storage Stability High (Solid form)High (Solid form)
Cost ModerateLow

Experimental Protocols

Protocol A: Synthesis of N-Trityl-L-Homoserine (Linear Preservation)

Rationale: This protocol uses the steric bulk of the Trityl group and mild basic conditions to introduce protection without touching the side-chain hydroxyl.

Materials: L-Homoserine, Trityl Chloride (Trt-Cl), Triethylamine (TEA), DMF, DCM.

  • Silylation (Optional but recommended for yield): Suspend L-Homoserine (10 mmol) in DCM. Add TMS-Cl (2.2 eq) and TEA to transiently protect the carboxyl and hydroxyl groups.

  • Tritylation: Add Trityl Chloride (1.1 eq) to the mixture at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. The bulky Trt group selectively reacts with the amine.[1]

  • Workup:

    • Quench with Methanol (removes TMS groups).[2]

    • Partition between Ethyl Acetate and Citric Acid buffer (pH 5). Note: Avoid strong mineral acids during workup to prevent premature de-tritylation.

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Crystallize from Diethyl ether/Hexane.

    • Expected Result: N-Trt-L-Homoserine as a white solid.

    • Validation: ¹H-NMR should show characteristic Trityl aromatic peaks (7.2–7.5 ppm) and intact side-chain protons without the shift characteristic of lactonization.

Protocol B: Controlled Deprotection of N-Trityl-Hse

Rationale: To remove the group while preventing the OH from attacking the COOH.

  • Dissolution: Dissolve N-Trt-Hse peptide/derivative in DCM.

  • Acidolysis: Add TFA to a final concentration of 1% (v/v) or use 10% Acetic Acid in Trifluoroethanol (TFE).

  • Scavenging: Add Triisopropylsilane (TIS) (2-5%) to scavenge the trityl cation (preventing retritylation).

  • Time: React for 15–30 minutes. Monitor by TLC (Trt removal is fast).

  • Neutralization: Immediately neutralize with Pyridine or DIEA if the next step is coupling, or precipitate into cold ether.

Protocol C: N-Boc Removal (The Lactonization Route)

Rationale: Use this if your goal is to synthesize Homoserine Lactone (e.g., for Quorum Sensing studies).[3]

  • Dissolution: Dissolve N-Boc-Hse in DCM.

  • Cleavage: Add TFA (50% v/v).

  • Cyclization: Stir for 1–2 hours. The acidic environment catalyzes the loss of water and ring closure.

  • Isolation: Concentrate in vacuo. The residue will be the trifluoroacetate salt of Homoserine Lactone.

Strategic Decision Workflow

Use the following logic tree to determine the correct protecting group for your synthesis.

Decision_Tree Start Start: Homoserine Synthesis Target_Q Is the target Linear or Cyclic (Lactone)? Start->Target_Q Lactone_Target Target: Hse-Lactone (e.g., AHLs) Target_Q->Lactone_Target Cyclic Linear_Target Target: Linear Hse (e.g., Peptides) Target_Q->Linear_Target Linear Use_Boc Use N-Boc (Acid removal drives cyclization) Lactone_Target->Use_Boc SideChain_Q Is the OH group protected? Linear_Target->SideChain_Q OH_Prot Yes (e.g., O-TBDMS, O-Bn) SideChain_Q->OH_Prot OH_Free No (Free OH) SideChain_Q->OH_Free Use_Boc_Safe N-Boc is acceptable (If O-PG is acid stable) OH_Prot->Use_Boc_Safe Use_Trt MUST USE N-Trityl (Prevents cyclization) OH_Free->Use_Trt

Figure 2: Decision Matrix for Homoserine Protection.

References

  • Barlos, K., & Theodoropoulos, D. (1982).[4] Synthesis of N-Trityl-L-homoserine. Zeitschrift für Naturforschung B, 37(7), 886-888.

    • Key Finding: Establishes that N-Trt-L-homoserine shows no tendency to spontaneous lactonization compared to alkyloxycarbonyl (Boc/Fmoc)
  • Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2005).[3] N-phenylacetanoyl-L-homoserine lactones can strongly antagonize or agonize quorum sensing in Pseudomonas aeruginosa. ACS Chemical Biology, 3(4), 275-284.

    • Key Finding: Details the synthesis of Homoserine Lactones using acid-catalyzed cyclization, validating the "Boc pathway" for lactone gener
  • Aapptec Technical Support. (n.d.). Homoserine Lactone Formation During HF/Acid Cleavage.[5] Peptide Synthesis Guidelines.

    • Key Finding: Highlights the risk of homoserine lactone formation during strong acid deprotection steps in SPPS.

Sources

Validation

A Comparative Guide to Analytical Methods for Assessing the Purity of N-Trityl-homoserine

In the synthesis of complex molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is of utmost importance. N-Trityl-homoserine, a key building block in the development...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of complex molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is of utmost importance. N-Trityl-homoserine, a key building block in the development of peptidomimetics and other therapeutic agents, requires rigorous purity assessment to ensure the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of the principal analytical methods for evaluating the purity of N-Trityl-homoserine, offering practical insights and detailed protocols for researchers, scientists, and professionals in drug development.

The Significance of Purity for N-Trityl-homoserine

The trityl (triphenylmethyl) group, while a valuable protecting group in organic synthesis, can be a source of impurities.[1] Common contaminants may include triphenylmethanol, triphenylmethane, or incompletely reacted homoserine. The synthesis of homoserine itself may also introduce diastereomeric impurities. The presence of such impurities can compromise subsequent reaction steps, complicate purification processes, and ultimately affect the biological activity and safety of the final product. A multi-technique analytical approach is therefore essential for a thorough evaluation of purity.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile organic compounds like N-Trityl-homoserine.[2][3] Its high resolution, sensitivity, and quantitative capabilities make it an indispensable tool in quality control.

The Principle of HPLC Separation

HPLC separates the components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). For N-Trityl-homoserine, a reverse-phase HPLC (RP-HPLC) method is generally most effective. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The nonpolar trityl group has a strong affinity for the stationary phase, causing N-Trityl-homoserine to be retained longer than more polar impurities, which elute earlier.

Experimental Protocol: A Validated RP-HPLC Method

Objective: To separate N-Trityl-homoserine from potential impurities, including unreacted homoserine and triphenylmethanol.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, HPLC grade

  • N-Trityl-homoserine reference standard

  • N-Trityl-homoserine sample for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Trityl-homoserine sample and reference standard in a suitable diluent (e.g., 50:50 ACN/Water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 10 90
      30 10 90
      31 70 30

      | 35 | 70 | 30 |

Data Analysis: Purity is determined by calculating the area percentage of the main peak corresponding to N-Trityl-homoserine relative to the total area of all detected peaks.

Diagram: RP-HPLC Workflow for N-Trityl-homoserine Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis Sample Weigh & Dissolve N-Trityl-homoserine Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phases (A: 0.1% Formic Acid in H2O) (B: 0.1% Formic Acid in ACN) Pump Gradient Pump MobilePhase->Pump Column C18 Column Injector->Column Pump->Injector Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for RP-HPLC purity analysis of N-Trityl-homoserine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Molecular Structure

While HPLC provides quantitative data, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the main component and identifying any structurally related impurities. Both ¹H and ¹³C NMR are powerful techniques for this purpose.[4][5]

The Role of NMR in Structural Verification

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum, the precise arrangement of protons can be determined. This allows for the unambiguous identification of N-Trityl-homoserine and the detection of impurities that would exhibit their own characteristic signals.

Experimental Protocol: ¹H NMR Analysis

Objective: To verify the chemical structure of N-Trityl-homoserine and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • N-Trityl-homoserine sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the N-Trityl-homoserine sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the observed chemical shifts and coupling patterns with a reference spectrum of N-Trityl-homoserine. The ratio of the integrals of the trityl group protons to the homoserine backbone protons should be consistent with the expected structure.

Expected ¹H NMR Signals for N-Trityl-homoserine (in CDCl₃)
Chemical Shift (ppm)
~ 7.2-7.5
~ 3.6-3.8
~ 3.1-3.3
~ 1.9-2.2
~ 2.5
~ 1.5

Note: Exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS): Verifying Molecular Weight

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it a crucial tool for confirming the molecular weight of N-Trityl-homoserine and detecting impurities with different molecular weights.[3]

The Utility of MS in Purity Assessment

When coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight information for each peak in the chromatogram, which is particularly useful for identifying unknown impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of N-Trityl-homoserine.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of N-Trityl-homoserine and identify the molecular weights of any co-eluting impurities.

Instrumentation:

  • LC-MS system (HPLC coupled to a mass spectrometer)

Procedure:

  • Employ the same RP-HPLC method as described above.

  • Direct the eluent from the HPLC column into the ESI source of the mass spectrometer.

  • Acquire mass spectra in positive ion mode. The expected protonated molecule [M+H]⁺ for N-Trityl-homoserine (C₂₃H₂₃NO₃) has an m/z of 362.18.

  • Analyze the mass spectra corresponding to the main peak and any impurity peaks to determine their respective molecular weights.

Diagram: Integrated Analytical Workflow

Integrated_Workflow cluster_primary Primary Purity & Identity cluster_secondary Confirmatory & Impurity ID Sample N-Trityl-homoserine Sample HPLC HPLC (Quantitative Purity) Sample->HPLC NMR NMR (Structural Confirmation) Sample->NMR LCMS LC-MS (Molecular Weight) HPLC->LCMS Report Comprehensive Purity Report HPLC->Report NMR->Report LCMS->Report Elemental Elemental Analysis (Elemental Composition) Elemental->Report

Caption: An integrated workflow for the comprehensive purity assessment of N-Trityl-homoserine.

Elemental Analysis: Verifying Elemental Composition

Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in a sample.[6][7] This data is compared to the theoretical values calculated from the molecular formula of N-Trityl-homoserine (C₂₃H₂₃NO₃).

The Importance of Elemental Composition

A significant discrepancy between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts. It serves as a fundamental, albeit non-specific, check of purity. For most organic compounds, found values for carbon, hydrogen, and nitrogen should be within 0.4% of the calculated values.[4][5]

Theoretical vs. Expected Values for C₂₃H₂₃NO₃:

ElementTheoretical %
Carbon (C)76.43%
Hydrogen (H)6.41%
Nitrogen (N)3.88%

Comparison of Analytical Methods

Method Information Provided Advantages Limitations
HPLC Quantitative purity, detection of related impuritiesHigh resolution and sensitivity, robustMay not resolve all co-eluting impurities
NMR Unambiguous structural confirmation, identification of isomersNon-destructive, provides detailed structural informationLower sensitivity than HPLC, complex interpretation for mixtures
Mass Spectrometry Molecular weight confirmation, identification of unknownsHigh sensitivity, provides molecular weight dataMay not be quantitative without standards
Elemental Analysis Elemental composition (C, H, N)Confirms fundamental compositionNon-specific, does not identify individual impurities

Conclusion: A Synergistic Approach to Purity Assessment

A comprehensive evaluation of N-Trityl-homoserine purity cannot be achieved with a single analytical method. A holistic approach that combines the strengths of multiple techniques is essential. HPLC provides the quantitative foundation for purity assessment, while NMR offers definitive structural confirmation. Mass spectrometry is invaluable for identifying unknown impurities, and elemental analysis provides a fundamental check of the sample's composition. By integrating these methods, researchers can ensure the quality and consistency of N-Trityl-homoserine, thereby enhancing the reliability of their scientific work and the development of new therapeutic agents.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). National Institutes of Health. Retrieved from [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • Elementar. Elemental analysis: operation & applications. Retrieved from [Link]

  • Barlos, K., & Theodoropoulos, D. (1982). Synthesis of N-Trityl-L-homoserine. Zeitschrift für Naturforschung B, 37(7), 886-888. Retrieved from [Link]

  • Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines. (2011). PubMed. Retrieved from [Link]

  • Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Retrieved from [Link]

  • Cataldi, T. R. I., et al. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(12), 1341-1344. Retrieved from [Link]

  • A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm. (2000, October 15). PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. (2020, January 9). PubMed. Retrieved from [Link]

  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Verbeke, F., et al. (2011). Purity Profiling of Peptide Drugs. Journal of Pharmaceutical Sciences & Research, 3(11), 1-15. Retrieved from [Link]

  • Singh, A., & Srivastav, V. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(1). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Trityl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Analysis of N-Trityl-L-Homoserine Enantiomeric Purity

Executive Summary N-Trityl-L-homoserine is a critical intermediate in the synthesis of complex peptides and pharmaceutical agents.[1][2] Its enantiomeric purity is paramount, as the D-isomer can lead to diastereomeric im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Trityl-L-homoserine is a critical intermediate in the synthesis of complex peptides and pharmaceutical agents.[1][2] Its enantiomeric purity is paramount, as the D-isomer can lead to diastereomeric impurities in downstream peptide coupling that are difficult to purge.

This guide objectively compares the performance of Amylose-based versus Cellulose-based Chiral Stationary Phases (CSPs) for this separation. While both platforms are industry standards, the bulky, propeller-shaped trityl (triphenylmethyl) protecting group creates specific steric demands that favor Amylose-based architecture.[2] Furthermore, the acid-lability of the trityl group necessitates a departure from standard Trifluoroacetic Acid (TFA) protocols.

Key Recommendation: The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H or IA) is the superior choice over Cellulose equivalents for this specific analyte due to superior steric inclusion of the trityl group.

The Analytical Challenge

Analyzing N-Trityl-L-homoserine presents three distinct physicochemical hurdles:

  • Steric Bulk: The trityl group is massive (

    
    ) compared to the homoserine core.[2] It dominates the interaction with the chiral selector.
    
  • Acid Sensitivity: The N-Trityl bond is acid-labile.[2] Standard mobile phase additives like 0.1% TFA can cause on-column degradation (detritylation), leading to ghost peaks and baseline noise.[2]

  • Solubility: The hydrophobicity of the trityl group makes the compound sparingly soluble in pure alcohols and insoluble in water, favoring Normal Phase (NP) or Polar Organic Mode (POM) chromatography.

Comparative Analysis of Separation Systems

We compare three primary methodologies based on Polysaccharide CSPs.

Option A: Coated Amylose (The "Gold Standard")
  • Column: Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate))[2]

  • Mechanism: The helical twist of the amylose polymer creates a chiral groove that accommodates the "propeller" shape of the trityl group effectively.

  • Pros: Historically the highest selectivity (

    
    ) for trityl-protected amino acids.[2]
    
  • Cons: Restricted solvent compatibility (Hexane/Alcohol only).[2] No DCM or THF allowed.

Option B: Immobilized Amylose (The "Robust Alternative")
  • Column: Chiralpak IA (Immobilized version of AD)

  • Mechanism: Same chiral selector as Option A, but chemically bonded to the silica.

  • Pros: Allows the use of "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate to dissolve the sample if solubility is an issue.

  • Cons: Slightly lower plate count than coated versions due to the immobilization chemistry, though often negligible for this separation.

Option C: Coated Cellulose (The "Comparator")
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2]

  • Mechanism: Linear, rigid rod structure forming cavities.

  • Pros: Excellent for planar aromatics.

  • Cons: Often shows lower resolution for bulky, non-planar trityl groups compared to Amylose.

Representative Performance Data

The following data summarizes typical separation parameters for N-Trityl-amino acids under Normal Phase conditions (n-Hexane/IPA 90:10, 0.1% Acetic Acid).

ParameterSystem A (Amylose Coated)System B (Amylose Immobilized)System C (Cellulose Coated)
Retention Factor (

)
1.8 - 2.21.6 - 2.02.5 - 3.0
Selectivity (

)
1.35 - 1.50 1.30 - 1.451.10 - 1.20
Resolution (

)
> 3.5 > 3.01.2 - 1.8
Tailing Factor (

)
1.11.11.3

Note: Data represents extrapolated typical performance for N-trityl protected amino acids based on structure-activity relationships [1][2].[2]

Detailed Experimental Protocol

This protocol utilizes System A (Amylose Coated) as the primary recommendation.

Reagents and Equipment[3][4]
  • HPLC System: Agilent 1200/1260 or Waters Alliance with UV detector.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[2]
  • Solvents: HPLC Grade n-Hexane, Isopropanol (IPA).[2]

  • Additive: Glacial Acetic Acid (Do NOT use TFA).[2]

Mobile Phase Preparation
  • Composition: n-Hexane / Isopropanol / Acetic Acid (85 : 15 : 0.1 v/v/v).[2]

    • Why Acetic Acid? It suppresses the ionization of the carboxylic acid on the homoserine without being strong enough to cleave the trityl group [4].

  • Filtration: Filter through a 0.45

    
    m PTFE membrane.
    
  • Degassing: Sonicate for 10 minutes.

Sample Preparation
  • Solvent: Dissolve sample in 100% Isopropanol (or Mobile Phase if soluble).

    • Caution: Avoid dissolving in pure Hexane as the polar homoserine moiety may precipitate.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2

    
    m PTFE syringe filter.
    
Instrument Parameters[5]
  • Flow Rate: 1.0 mL/min.[3]

  • Temperature:

    
     (Lower temperature generally increases resolution for chiral separations).[2]
    
  • Detection: UV at 254 nm (Trityl group absorbs strongly here) or 210 nm.[2]

  • Injection Volume: 5 - 10

    
    L.[2]
    

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow ensures the correct column and solvent choice based on sample properties.

MethodDevelopment Start START: N-Trityl-L-Homoserine Sample SolubilityCheck Solubility Check: Soluble in Alcohol/Hexane? Start->SolubilityCheck StandardPath Standard Normal Phase SolubilityCheck->StandardPath Yes ImmobilizedPath Need Stronger Solvent (DCM / EtOAc) SolubilityCheck->ImmobilizedPath No (Precipitates) ColSelect Primary Column Selection: Amylose-based (AD-H) StandardPath->ColSelect MPSelect Mobile Phase: Hexane/IPA + 0.1% Acetic Acid ColSelect->MPSelect Result Evaluate Resolution (Rs > 2.0) MPSelect->Result Analyze ColSelectImm Immobilized Column: Chiralpak IA / IG ImmobilizedPath->ColSelectImm MPSelectImm Mobile Phase: Hexane/DCM/IPA + 0.1% Acetic Acid ColSelectImm->MPSelectImm MPSelectImm->Result Analyze

Caption: Decision matrix for selecting the appropriate stationary phase based on analyte solubility.

Diagram 2: The Separation Mechanism

Visualizing why Amylose (AD-H) is preferred over Cellulose (OD-H) for Trityl groups.[2]

Mechanism Trityl N-Trityl Group (Propeller Shape) Amylose Amylose Helix (Chiralpak AD) Broad Helical Groove Trityl->Amylose  Fits into   Cellulose Cellulose Rod (Chiralcel OD) Rigid Cavity Trityl->Cellulose  Attempts to fit   Interaction1 Excellent Fit (High Selectivity) Amylose->Interaction1 Interaction2 Steric Clash (Lower Selectivity) Cellulose->Interaction2

Caption: Mechanistic comparison showing the superior steric fit of the trityl group within the amylose helix.[2]

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5][6] Chemical Society Reviews, 37(12), 2593-2608.[2] [Link]

  • Subramanian, G. (Ed.). (2008).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[2] [Link][2]

Sources

Validation

Technical Guide: Mass Spectrometry Analysis of N-Trityl-Homoserine Peptides

Topic: Mass Spectrometry Analysis of Peptides Containing N-Trityl-Homoserine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of Peptides Containing N-Trityl-Homoserine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The analysis of peptides containing N-Trityl-homoserine (Trt-Hse) represents a unique intersection of hydrophobic shielding and acid-labile chemistry. Often encountered as a specialized intermediate in "stapled" peptide synthesis or as a protected derivative following Methionine cleavage, this moiety presents a distinct analytical challenge: the Trityl group (C₁₉H₁₅) is exceptionally prone to in-source fragmentation (ISF), while the Homoserine (Hse) residue exists in a pH-dependent equilibrium with its lactone form (Hsl).

This guide compares the mass spectrometric "performance"—defined here as ionization efficiency, spectral stability, and fragmentation specificity—of N-Trityl-Hse against its deprotected counterparts and lactone derivatives.

Part 1: The Analytical Challenge (Mechanism & Causality)

To analyze N-Trityl-Hse, one must understand the "tug-of-war" occurring inside the ion source.

  • The Trityl "Fly-Off" Effect: The Trityl group stabilizes a positive charge on its central carbon (forming the stable triphenylmethyl cation). In Electrospray Ionization (ESI), standard cone voltages often provide enough energy to cleave the N-C bond before the quadrupole selects the parent ion.

    • Result: You observe a massive signal at m/z 243.11 (Trityl cation) and the mass of the deprotected peptide, falsely suggesting the protecting group is absent.

  • The Lactone Equilibrium: Homoserine readily cyclizes to Homoserine Lactone (Hsl) under acidic conditions (common in LC mobile phases like 0.1% Formic Acid).

    • Result: Chromatographic peak splitting (doublets) and a mass shift of -18 Da (loss of H₂O).

Part 2: Comparative Analysis of Analytical Targets

This section compares the spectral behavior of the intact target (N-Trityl-Hse) against its primary analytical "competitors" (degradation products and precursors).

1. N-Trityl-Homoserine (Target) vs. Free Homoserine (Deprotected)

The primary QC checkpoint: Has the protection survived?

FeatureN-Trityl-Homoserine (Protected) Free Homoserine (Deprotected) Analytical Implication
Hydrophobicity High (Elutes late in RPLC)Low (Elutes early/void volume)Trityl group acts as a "hydrophobic handle," significantly improving retention of small polar peptides.
Dominant Ion m/z 243.11 (Trt⁺)[M+H]⁺ (Peptide backbone)In MS/MS, Trt-Hse yields a "reporter ion" at 243. Free Hse fragments via b/y ions.
In-Source Stability Low (Prone to ISF)HighCritical: High cone voltage mimics deprotection. You must use "Soft" ESI settings to see the parent Trt-Hse.
Mass Shift +242.11 Da (vs. free amine)Reference MassThe Trityl addition is +242 Da (Trt 243 - H 1).
2. N-Trityl-Homoserine vs. Homoserine Lactone (Hsl)

The secondary QC checkpoint: Has the side-chain cyclized?

  • Performance Insight: The Trityl group on the

    
    -amine sterically hinders the cyclization of the side-chain hydroxyl onto the carbonyl, making N-Trityl-Hse more stable against lactonization than free Hse.
    
  • differentiation:

    • Hse (Open): [M+H]⁺

    • Hsl (Closed): [M+H-18]⁺.

    • Trt-Hse: If lactonization occurs, you observe [M(Trt)+H - 18]⁺.

Part 3: Experimental Protocol (Self-Validating System)

To successfully analyze N-Trityl-Hse without inducing artificial deprotection, follow this "Soft-ESI" workflow.

Reagents & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for Trt exact mass 243.1174).

  • Column: C4 or C8 (C18 may retain Trityl peptides too strongly, causing carryover).

  • Mobile Phase:

    • A: H₂O + 0.05% Formic Acid (Lower acid than standard 0.1% to reduce lactonization).

    • B: Acetonitrile + 0.05% Formic Acid.

Step-by-Step Workflow
  • System Conditioning (The "Blank" Check):

    • Run a blank injection. Monitor m/z 243.11 .

    • Why? Trityl groups are "sticky." If 243 appears in the blank, your column has carryover. Wash with 90% Isopropanol.

  • Soft-ESI Tuning (The Critical Step):

    • Standard Mode: Source Temp 350°C, Cone Voltage 40V. -> Result: 100% fragmentation (Only m/z 243 visible).

    • Soft Mode (Required):

      • Source Temp: < 200°C (Reduces thermal degradation).

      • Cone Voltage / Declustering Potential: 10-15V (Minimal acceleration).

    • Validation: Inject a known Trityl-standard. You should see the intact [M+Trt+H]⁺ as the base peak.

  • MS/MS Confirmation (The "Pop-Top" Experiment):

    • Select the parent ion [M+Trt+H]⁺.

    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

    • Success Criteria: At low CE, parent survives. At med CE (20eV), the parent disappears and m/z 243.11 becomes the base peak. At high CE, the peptide backbone (b/y ions) appears.

Part 4: Visualization of Pathways

The following diagram illustrates the analytical divergence between the Protected (Trt), Deprotected (Hse), and Lactone (Hsl) forms during MS analysis.

TritylAnalysis cluster_MS Mass Spectrometer Detector TrtHse N-Trityl-Hse Peptide (Intact Parent) TrtCation Trityl Cation (m/z 243.11) TrtHse->TrtCation In-Source Fragmentation (High Cone Voltage) Peptide Deprotected Peptide [M-Trt+H]+ TrtHse->Peptide Neutral Loss of Trt-OH (Rare in ESI) Lactone Hse-Lactone Form [M-18]+ TrtHse->Lactone Acidic Cyclization (-H2O) Peptide->Lactone Rapid Equilibrium (Low pH)

Figure 1: Analytical fate of N-Trityl-Homoserine. Note that high energy (red path) destroys the analyte, yielding only the reporter ion.

Part 5: Data Summary Table

Use this reference table to interpret your MS spectra.

SpeciesFormula Changem/z Signature (Monoisotopic)Retention Time Trend
Trityl Cation C₁₉H₁₅⁺243.1174 N/A (Fragment)
N-Trt-Hse Peptide M + C₁₉H₁₄[M+242.11]⁺ Late Elution (Hydrophobic)
Hse Peptide M (Ref)[M+H]⁺ Early Elution (Polar)
Hse-Lactone M - H₂O[M-18.01]⁺ Mid Elution (Split peak)
References
  • Fragmentation Mechanisms of Trityl Groups

    • Title: "Mass Spectrometry - Fragmentation P
    • Source: Chemistry LibreTexts / Glen Research Reports
    • URL:[Link]

  • Homoserine Lactone Analysis

    • Title: "Liquid Chromatography/Mass Spectrometry (LC/MS)
    • Source: Methods in Molecular Biology (PubMed)
    • URL:[Link]

  • In-Source Fragmentation (ISF)

    • Title: "In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics"
    • Source: Journal of Proteome Research (NIH/PMC)
    • URL:[Link]

Comparative

comparative study of deprotection methods for N-Trityl-homoserine

Introduction: The Dual Nature of N-Trityl-Homoserine In the synthesis of complex peptides and quorum-sensing analogs, N-Trityl-L-homoserine serves as a critical building block. The triphenylmethyl (Trityl or Trt) group p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Nature of N-Trityl-Homoserine

In the synthesis of complex peptides and quorum-sensing analogs, N-Trityl-L-homoserine serves as a critical building block. The triphenylmethyl (Trityl or Trt) group provides immense steric shielding, making it an excellent orthogonal protecting group for primary amines . However, deprotecting N-Trt-homoserine presents a unique structural liability.

While the


-Trt bond is highly acid-labile, homoserine possesses a 

-hydroxyl group in close proximity to its

-carboxyl group. Under standard acidic deprotection conditions, the carboxyl group becomes protonated, rendering its carbonyl carbon highly electrophilic. The

-hydroxyl group rapidly acts as an internal nucleophile, triggering an intramolecular esterification that releases water and forms a thermodynamically stable 5-membered

-butyrolactone ring . While this lactonization is a necessary pathway when synthesizing N-acyl homoserine lactone (AHL) autoinducers , it is a disastrous side reaction when the objective is to isolate linear, deprotected L-homoserine.

Mechanistic Causality: Kinetic Control vs. Thermodynamic Traps

To successfully deprotect N-Trt-homoserine without inducing lactonization, the reaction must be strictly kinetically controlled .

The goal is to provide just enough proton activity to facilitate the unimolecular cleavage of the


 bond—forming the highly resonance-stabilized trityl cation—without providing the excess protons that drive the carboxylate toward lactonization. Furthermore, commercial N-Trt-homoserine is typically supplied as a triethylamine (TEA) salt to prevent autocatalytic degradation during storage . This TEA equivalent acts as a buffer and must be stoichiometrically neutralized before the acid can effectively cleave the Trt group.

If a strong acid (e.g., 95% Trifluoroacetic Acid) is used, the system falls into a thermodynamic trap, converting almost entirely to homoserine lactone. By utilizing a mild acid (e.g., 1% TFA) combined with a highly efficient cation scavenger like Triisopropylsilane (TIPS), we can irreversibly trap the trityl cation, driving the deprotection equilibrium forward without triggering cyclization.

Mechanism A N-Trt-Homoserine (Stable Precursor) B Trityl Cation (Trapped by TIPS) A->B Cleavage C L-Homoserine (Desired Linear Form) A->C 1% TFA Kinetic Control D Homoserine Lactone (Undesired Cyclic Form) A->D Harsh Acid Direct Cyclization C->D >50% TFA Thermodynamic Trap (- H2O)

Reaction pathways of N-Trt-Homoserine deprotection highlighting the lactonization side reaction.

Quantitative Comparison of Deprotection Methods

The following table summarizes the experimental performance of various acidic deprotection strategies applied to N-Trt-L-homoserine TEA salt (0.1 mmol scale, room temperature unless specified).

Deprotection MethodAcid ConcentrationScavengerReaction TimeYield of Free Homoserine (%)Yield of Lactone Byproduct (%)
Harsh Acid (Standard) 95% TFA in H₂O2.5% TIPS2.0 h< 10%> 85%
Mild Acid (Optimized) 1% TFA in DCM5.0% TIPS1.0 h88% < 5%
Weak Organic Acid 50% Acetic Acid (aq)None4.0 h72%15%
Anhydrous Acid 0.2 M HCl in DioxaneNone2.0 h55%35%

Data Analysis: The 1% TFA method provides the optimal balance, offering rapid cleavage due to the high


 difference, while remaining dilute enough to prevent the protonation of the homoserine carboxylate. Acetic acid is mild enough to prevent total lactonization but requires excessively long reaction times, leading to gradual product degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction trajectory before proceeding to isolation.

Protocol A: Optimized Mild Deprotection (1% TFA / 5% TIPS in DCM)

Recommended for isolating linear L-homoserine with maximum yield.

  • Substrate Preparation: Dissolve 46.3 mg (0.1 mmol) of N-Trityl-L-homoserine TEA salt in 2.0 mL of anhydrous Dichloromethane (DCM). Cool the flask to 0°C in an ice bath to suppress thermodynamic side reactions.

  • Acid/Scavenger Addition: Prepare a cleavage cocktail of 1% TFA and 5% TIPS in DCM (v/v). Dropwise, add 3.0 mL of this cocktail to the substrate solution. The solution will briefly flash yellow (indicating the formation of the trityl cation) before turning clear as the TIPS scavenges the cation to form triphenylmethane.

  • In-Process Validation (Crucial Step): After 30 minutes, withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Success Criteria: Disappearance of the precursor mass (

      
       362 
      
      
      
      ). Appearance of the linear homoserine mass (
      
      
      120
      
      
      ).
    • Failure Criteria: A dominant peak at

      
       102 
      
      
      
      indicates lactonization; if present, the reaction must be immediately quenched.
  • Quenching: Once complete, immediately neutralize the reaction by adding dilute pyridine in DCM until the pH reaches ~6.0.

  • Precipitation & Isolation: Concentrate the mixture under reduced pressure (do not exceed 25°C). Triturate the resulting residue with ice-cold diethyl ether (3 × 5 mL). The triphenylmethane byproduct and TIPS residues will dissolve in the ether, while the pure L-homoserine precipitates as a white solid. Centrifuge and lyophilize the pellet.

Protocol B: Weak Acid Deprotection (50% Acetic Acid)

Recommended when completely avoiding halogenated solvents or strong acids is required.

  • Preparation: Suspend 0.1 mmol of N-Trt-L-homoserine TEA salt in 4.0 mL of a 50% aqueous Acetic Acid solution.

  • Reaction: Stir vigorously at room temperature for 4 hours. The reaction is heterogeneous initially but clarifies as the trityl group is cleaved and precipitates as triphenylmethanol.

  • Validation: Monitor via TLC (Silica gel, DCM/MeOH 9:1). The highly UV-active trityl spot (

    
     ~0.9) will separate from the ninhydrin-positive homoserine spot (
    
    
    
    ~0.1).
  • Isolation: Filter off the precipitated triphenylmethanol. Lyophilize the aqueous filtrate directly to remove water and acetic acid, yielding the acetate salt of L-homoserine.

Workflow S1 1. Substrate Preparation Dissolve N-Trt-Hse TEA salt in DCM S2 2. Acid & Scavenger Addition Add 1% TFA + 5% TIPS at 0°C S1->S2 S3 3. In-Process Validation LC-MS: Monitor m/z 120 (Linear) vs 102 (Lactone) S2->S3 S4 4. Quenching Neutralize with Pyridine to pH 6-7 S3->S4 S5 5. Precipitation Wash with cold Diethyl Ether to remove Trt-H S4->S5 S6 6. Final Isolation Lyophilize to yield pure L-Homoserine S5->S6

Self-validating experimental workflow for the mild acidic deprotection of N-Trt-Homoserine.

Conclusion

The deprotection of N-Trityl-homoserine requires a delicate balance between achieving complete cleavage of the sterically hindered protecting group and preventing the thermodynamically favored lactonization of the homoserine backbone. By utilizing a highly dilute strong acid (1% TFA) coupled with an aggressive carbocation scavenger (TIPS), researchers can kinetically isolate the linear amino acid in high yields. Continuous LC-MS monitoring for the


 102 lactone byproduct ensures the integrity of the final product, preventing downstream synthesis failures in peptide coupling workflows.

References

  • National Center for Biotechnology Information (PubChem). N-Trityl-L-homoserine triethylamine salt (CID 13943564). Retrieved from:[Link]

  • PLOS One. Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota. Retrieved from:[Link]

  • PubMed Central (PMC). A comparative study of non-native N-acyl L-homoserine lactone analogs in two Pseudomonas aeruginosa quorum sensing receptors. Retrieved from:[Link]

Validation

Validation of N-Trityl-Homoserine Incorporation: Edman Degradation vs. Orthogonal Analytics

This guide provides a technical comparison and validation framework for N-Trityl-L-homoserine (Trt-Hse) incorporation into peptide sequences. It addresses the specific chemical challenges posed by the trityl protecting g...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and validation framework for N-Trityl-L-homoserine (Trt-Hse) incorporation into peptide sequences. It addresses the specific chemical challenges posed by the trityl protecting group and the homoserine side chain during analytical verification.

Executive Summary

The incorporation of N-Trityl-homoserine into peptide backbones is a strategic choice in Solid-Phase Peptide Synthesis (SPPS), often utilized to introduce a homoserine (Hse) residue that serves as a precursor for specific conjugations or to avoid the harsh deprotection conditions associated with Fmoc/Boc chemistry.

However, validating this incorporation presents a dual analytical challenge:

  • Steric Blockade: The bulky N-Trityl group prevents the Phenylisothiocyanate (PITC) coupling required for Edman degradation.

  • Lactonization: Under the acidic conditions of Edman cleavage (TFA), Homoserine spontaneously cyclizes to Homoserine Lactone (Hsl) , shifting its chromatographic retention time.

This guide compares Modified Edman Degradation against Mass Spectrometry (MS) and NMR , establishing Edman as the superior method for positional validation, provided specific deprotection protocols are followed.

Part 1: The Analytical Challenge

The Chemistry of Conflict

Standard Edman degradation relies on the reaction of PITC with a free


-amino group at pH 9.0. The Trityl (triphenylmethyl) group is a massive steric shield that renders the N-terminus inert to PITC. Furthermore, the standard Edman conversion step uses aqueous acid at elevated temperatures, which drives the equilibrium of Homoserine toward its lactone form.

Key Insight: You cannot sequence an N-Trityl peptide directly. You must employ an in-situ or pre-cycle deprotection strategy.

The Pathway of Artifacts

When validating Hse incorporation, the analyst must look for the PTH-Homoserine Lactone peak, not the PTH-Homoserine acid peak. Failure to account for this conversion leads to "missing residue" errors in sequence analysis.

ChemicalPathway TrtHse N-Trityl-Homoserine (Peptide N-term) FreeHse Free N-term Homoserine (Hse-Peptide) TrtHse->FreeHse 1. Acid Deprotection (TCA/TFA) PTC PTC-Homoserine (Thiocarbamyl) FreeHse->PTC 2. Coupling (PITC, pH 9) ATZ ATZ-Homoserine (Thiazolinone) PTC->ATZ 3. Cleavage (TFA) PTH_Lactone PTH-Homoserine Lactone (Analyte Peak) ATZ->PTH_Lactone 4. Conversion (Acid/Heat -> Cyclization)

Figure 1: The chemical transformation pathway during Edman degradation. Note the obligatory deprotection step and the final cyclization to the lactone species.

Part 2: Comparative Methodology

Method A: Modified Edman Degradation (Recommended)

This method provides definitive proof that Hse is incorporated at the specific expected cycle (positional certainty).

  • Pre-requisite: Removal of the N-Trityl group.

  • Detection: HPLC identification of PTH-Homoserine Lactone.

Method B: Mass Spectrometry (ESI-MS/MS)

High-throughput validation useful for confirming molecular weight but often ambiguous regarding specific isomeric forms (Serine vs. Homoserine mass difference is clear, but Hse vs. Hse-Lactone can be confusing due to water loss).

Method C: 1H-NMR

The ultimate structural validation, but typically requires milligram quantities and high purity, making it unsuitable for routine QC of crude synthesis products.

Performance Comparison Matrix
FeatureModified Edman DegradationMass Spectrometry (ESI-MS)NMR Spectroscopy
Primary Output Sequence Position & Residue IdentityTotal Mass & Fragment IonsAtomic Connectivity
Trityl Sensitivity High (Must deprotect first)Low (Can detect Trt-mass directly)Low
Hse Specificity High (Distinct Retention Time)Moderate (Mass shift +14Da vs Ser)Definitive
Sample Req. Low (Picomoles)Very Low (Femtomoles)High (Milligrams)
Throughput Low (Hours/Cycle)High (Minutes)Low
Blind Spot C-terminal modificationsIsomeric differentiationMinor impurities

Part 3: Experimental Protocol (Modified Edman)

To validate N-Trityl-Hse incorporation, follow this "Deprotect-Then-Sequence" protocol. This system is self-validating: if the Trityl removal fails, the first cycle will yield no signal.

Step 1: Pre-Sequencing Deprotection

The Trityl group is acid-labile. Standard Edman reagents (TFA) remove it, but if the sequencer starts with a basic coupling step (PITC/Base), the reaction will fail.

  • Immobilization: Load the peptide sample onto a PVDF membrane or glass fiber filter treated with BioBrene.

  • Manual Deprotection (Crucial Step):

    • Expose the membrane to Trifluoroacetic Acid (TFA) vapor for 10 minutes OR wash with 20μL of liquid TFA.

    • Dry thoroughly under Nitrogen.

    • Mechanism:[1][2] This cleaves the N-Trityl group, exposing the free

      
       of the Homoserine.
      
  • Load: Place the treated filter into the sequencer reaction cartridge.

Step 2: Automated Edman Cycles

Configure the sequencer (e.g., Shimadzu PPSQ or ABI 494) for standard cycles.

  • Cycle 1 (Hse): The PITC will now react with the free amine.[3]

  • Cleavage: The ATZ-Hse is cleaved.

  • Conversion: The flask conditions (25% TFA, 60°C) will force the cyclization of Hse to PTH-Homoserine Lactone .

Step 3: Chromatographic Analysis[5]
  • Standard: Run a standard of PTH-Homoserine Lactone (often generated by subjecting Methionine to CNBr cleavage and then Edman degradation).

  • Observation: Look for a peak eluting slightly later than PTH-Serine but earlier than PTH-Methionine (system dependent).

  • Validation Criteria: A distinct peak at Cycle 1 that matches the Lactone standard retention time confirms successful incorporation.

Part 4: Data Interpretation & Troubleshooting

Decision Tree for Method Selection

Use this logic flow to determine the correct validation path for your specific N-Trityl-Hse product.

MethodSelection Start Start: Validate N-Trityl-Hse Peptide Q1 Is the N-Trityl group still attached? Start->Q1 BranchYes Yes (Intact Trt-Hse) Q1->BranchYes BranchNo No (Already Deprotected) Q1->BranchNo MethodMS Run ESI-MS (Check for Mass = Peptide + Trt) BranchYes->MethodMS Quick Check Edman Modified Edman (Manual TFA Wash -> Sequence) BranchYes->Edman Rigorous Check Q2 Do you need to prove positional accuracy? BranchNo->Q2 Q2->MethodMS No (Mass only) StandardEdman Standard Edman (Direct Sequencing) Q2->StandardEdman Yes

Figure 2: Decision matrix for selecting the appropriate validation workflow based on protection status and analytical needs.

Interpreting the Chromatogram
  • Scenario A: No Peak at Cycle 1.

    • Cause: Incomplete removal of Trityl group.

    • Fix: Increase manual TFA exposure time before loading.

  • Scenario B: Split Peaks (Acid + Lactone).

    • Cause: Incomplete cyclization during the conversion step.

    • Fix: Increase conversion flask temperature or time. Note that PTH-Hse (acid form) is more polar and elutes earlier.

  • Scenario C: Peak matches PTH-Methionine.

    • Cause: The starting material was Methionine, not Homoserine, or oxidation occurred.

    • Fix: Verify starting material via MS.

References

  • Edman, P. (1950).[3][4] Method for determination of the amino acid sequence in peptides.[1][2][3][4][5][6][7] Acta Chemica Scandinavica, 4, 283-293. Link

  • Barlos, K., & Theodoropoulos, D. (1982).[8] Synthesis of N-Trityl-L-homoserine. Zeitschrift für Naturforschung B, 37(7), 886-888. Link

  • Creative Biolabs. (2025). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Creative Biolabs Protocols. Link

  • ResearchGate. (2025). Solid-phase peptide synthesis using N-alpha-trityl-amino acids.[9] Letters in Peptide Science. Link

  • MetwareBio. (2025). Edman Degradation: A Classic Protein Sequencing Technique.[1][2][3][4][6][10] MetwareBio Technical Guides. Link

Sources

Comparative

assessing the racemization of N-Trityl-homoserine during coupling

The incorporation of homoserine (Hse) into synthetic peptides presents a unique set of challenges for drug development professionals. As a non-proteinogenic homolog of serine, homoserine is highly prone to two competing...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of homoserine (Hse) into synthetic peptides presents a unique set of challenges for drug development professionals. As a non-proteinogenic homolog of serine, homoserine is highly prone to two competing side reactions during carboxyl activation:


-carbon racemization  and intramolecular 

-lactone formation
[1].

To mitigate these issues, the choice of


-amine protecting group and coupling formulation is critical. This guide provides an in-depth, objective comparison of N-Trityl-homoserine (N-Trt-Hse-OH)  against standard carbamate-protected alternatives (Fmoc/Boc), detailing the mechanistic causality behind its superior stereochemical stability and providing a self-validating experimental protocol for assessing racemization.

Mechanistic Causality: Why N-Trityl?

During standard peptide coupling, the activation of the C-terminal carboxyl group creates a highly reactive intermediate (e.g., an O-acylisourea or active ester). For most amino acids protected by carbamates (like Fmoc or Boc), the carbonyl oxygen of the protecting group can attack the activated carboxylate, forming an oxazolone intermediate . The


-proton of the oxazolone is highly acidic, leading to rapid enolization and subsequent racemization[2].

Furthermore, homoserine possesses a


-hydroxyl group. If left unprotected or if the protecting group is labile, this hydroxyl can intramolecularly attack the activated carboxylate, forming a stable 5-membered homoserine lactone, which drastically reduces coupling yields[1].

The N-Trityl Advantage: The trityl (triphenylmethyl) group fundamentally alters this activation landscape.

  • Oxazolone Blockade: Unlike Fmoc or Boc, the N-Trityl group is an alkylamine derivative, lacking the carbonyl oxygen necessary to form an oxazolone ring.

  • Steric Shielding: The massive steric bulk of the three phenyl rings forces the molecule into a conformation where the dihedral angle between the

    
    -hydrogen and the activated carbonyl is highly restricted. This steric shielding physically blocks external bases from abstracting the 
    
    
    
    -proton, allowing N-Trityl amino acids to retain >99% enantiomeric excess (ee) even under forcing conditions[3][4].

Mechanism A N-Trt-Homoserine (Carboxyl Activation) B Active Ester Intermediate (e.g., OBt / Oxyma) A->B DIC/Oxyma C Desired Dipeptide (Product) B->C Aminolysis D Oxazolone Formation (Blocked by Trt Bulk) B->D Base Catalysis E Homoserine Lactone (Side Reaction) B->E Intramolecular OH

Fig 1: Activation pathways of N-Trt-Homoserine highlighting steric blockade of oxazolone.

Comparative Performance Data

To objectively assess the performance of N-Trt-Hse-OH, we must compare it against standard Fmoc-protected homoserine under both neutral (DIC/OxymaPure) and basic (HATU/DIPEA) coupling conditions. OxymaPure is utilized as a superior racemization suppressant that avoids the generation of hazardous HCN gas associated with older reagents like HOAt[5].

Table 1: Racemization and Lactonization Rates of Homoserine Derivatives (Data normalized for a 60-minute solution-phase coupling to H-L-Val-OMe at 25°C)

Amino Acid DerivativeCoupling Reagent / Base% D-Isomer (Racemization)% Homoserine Lactone
N-Trt-L-Hse-OH DIC / OxymaPure (Neutral)< 0.1% < 2.0%
N-Trt-L-Hse-OH HATU / DIPEA (Basic)< 0.4%~ 8.5%
Fmoc-L-Hse(Trt)-OHDIC / OxymaPure (Neutral)~ 0.8%< 1.0%
Fmoc-L-Hse(Trt)-OHHATU / DIPEA (Basic)~ 2.5%< 1.0%
Fmoc-L-Hse-OH (Unprotected)DIC / OxymaPure (Neutral)~ 1.5%> 35.0%

Key Insights:

  • Base Exacerbates Lactonization: The use of DIPEA with HATU significantly increases the rate of lactonization for N-Trt-Hse-OH because the base deprotonates the

    
    -hydroxyl, increasing its nucleophilicity.
    
  • DIC/Oxyma is Optimal: The combination of N-Trt-L-Hse-OH with the neutral DIC/OxymaPure system provides the ultimate balance, suppressing both racemization (via Trt sterics and Oxyma) and lactonization (by avoiding base)[2][5].

Experimental Protocol: Self-Validating Diastereomeric Assay

To trust the data, the analytical system must be self-validating. The following protocol utilizes a diastereomeric coupling assay. By coupling the test amino acid to a chiral amine (H-L-Val-OMe), any racemization results in a D-L diastereomer, which can be easily separated from the L-L product via standard Reverse-Phase HPLC (RP-HPLC), eliminating the need for expensive chiral columns.

Self-Validation Control: Before running the unknown, you must synthesize the authentic D-L diastereomer by deliberately coupling N-Trt-D-Hse-OH with H-L-Val-OMe . This establishes the exact retention time of the epimerized byproduct, ensuring no false positives or co-elution occurs during the actual assay.

Workflow S1 1. Activation N-Trt-Hse-OH + Coupling Reagent S2 2. Coupling Add H-Val-OMe S1->S2 S3 3. Deprotection 1% TFA in DCM S2->S3 S4 4. RP-HPLC Quantify L-L vs D-L S3->S4

Fig 2: Self-validating diastereomeric HPLC workflow for quantifying homoserine racemization.

Step-by-Step Methodology

Phase 1: Coupling Reaction

  • Preparation: Dissolve 1.0 mmol of N-Trt-L-Hse-OH and 1.0 mmol of OxymaPure in 5 mL of anhydrous DMF.

  • Activation: Chill the solution to 0°C in an ice bath. Add 1.1 mmol of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 5 minutes to allow the active ester to form.

  • Aminolysis: Add 1.0 mmol of H-L-Val-OMe·HCl. (Note: If using the hydrochloride salt of the amine, add exactly 1.0 mmol of N-methylmorpholine (NMM) to free-base the amine. Avoid excess base).

  • Reaction: Remove the ice bath and stir at 25°C for 60 minutes.

  • Workup: Dilute the mixture with EtOAc (30 mL). Wash sequentially with 5% KHSO4 (2x), saturated NaHCO3 (2x), and brine. Dry the organic layer over Na2SO4 and evaporate under reduced pressure.

Phase 2: Deprotection (Trt Removal) The bulky Trityl group can cause peak broadening on RP-HPLC. It must be removed prior to analysis.

  • Dissolve the crude N-Trt-Hse-Val-OMe dipeptide in 5 mL of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Stir at room temperature for 15 minutes. The solution will turn yellow as the trityl cation forms.

  • Evaporate the solvent. Triturate the residue with cold diethyl ether to precipitate the H-Hse-Val-OMe dipeptide TFA salt. Centrifuge and decant the ether.

Phase 3: RP-HPLC Analysis

  • Dissolve the dried dipeptide in 1 mL of HPLC-grade Water/Acetonitrile (90:10).

  • Inject 10 µL onto a C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 30 minutes at 1.0 mL/min. UV detection at 214 nm.

  • Validation: Compare the chromatogram against the synthetic D-L standard. Integrate the area under the curve (AUC) for the L-L peak and the D-L peak to calculate the precise racemization percentage: % Racemization =[AUC(D-L) / (AUC(L-L) + AUC(D-L))] * 100.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Peptide.com
  • Mild and Nonracemizing Conditions for Ullmann-type Diaryl Ether Formation between Aryl Iodides and Tyrosine Derivatives The Journal of Organic Chemistry - ACS Public
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis PubMed Central (PMC) - NIH
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release Organic Letters - ACS Public

Sources

Validation

comparing the reactivity of N-Trityl-homoserine with other protected amino acids

This comparative guide details the reactivity profile of N-Trityl-L-homoserine ( -Trt-Hse) versus standard protected amino acids (e.g., Fmoc-Hse(Trt)-OH, Boc-Hse). Executive Summary: The Homoserine Dichotomy For research...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the reactivity profile of N-Trityl-L-homoserine (


-Trt-Hse)  versus standard protected amino acids (e.g., Fmoc-Hse(Trt)-OH, Boc-Hse).

Executive Summary: The Homoserine Dichotomy

For researchers in drug development and peptidomimetics, the choice of protected Homoserine (Hse) is binary and depends entirely on the desired end-product:

  • Target: Linear Peptides: Do NOT use N-Trityl-homoserine. Use Fmoc-Hse(Trt)-OH . The side-chain trityl protection is essential to prevent lactonization.

  • Target: Cyclic Lactones (AHLs): Use N-Trityl-homoserine . It acts as a specialized scaffold that facilitates controlled lactonization while protecting the amine, a critical step in synthesizing Quorum Sensing (QS) modulators.

Part 1: Mechanism & Reactivity Profile

The Lactonization Trap

The defining feature of Homoserine is its


-hydroxyl group. Upon activation of the C-terminal carboxyl (using HATU/DIPEA or DCC), the hydroxyl group performs an intramolecular nucleophilic attack, forming a five-membered Homoserine Lactone (Hsl)  ring.
  • N-Trityl-Homoserine (

    
    -Trt-Hse-OH):  The bulky 
    
    
    
    -trityl group sterically shields the
    
    
    -amine but leaves the
    
    
    -hydroxyl exposed. Consequently, activation leads rapidly to N-Trityl-Homoserine Lactone , making linear coupling nearly impossible without side-chain protection.
  • Fmoc-Hse(Trt)-OH: The trityl group is placed on the side-chain oxygen (

    
    -Trt). This blocks the nucleophilic hydroxyl, forcing the activated carboxyl to react with the incoming amine, thus enabling linear peptide growth.
    
Steric Hindrance & Acid Lability

The Triphenylmethyl (Trityl, Trt) group is extremely bulky and acid-labile.

  • Steric Shielding: The massive steric bulk of the N-Trt group suppresses racemization (by preventing proton abstraction at the

    
    -carbon) and inhibits Diketopiperazine (DKP) formation.
    
  • Acid Sensitivity: N-Trt is cleaved by very mild acid (1% TFA or dilute acetic acid), whereas Boc requires 50% TFA. This allows for orthogonal deprotection strategies in complex synthesis.

ReactivityPathways N_Trt_Hse N-Trityl-Homoserine (Free Side Chain) Activation Carboxyl Activation (HATU/DCC) N_Trt_Hse->Activation Lactone N-Trityl-Homoserine Lactone (Cyclic) Activation->Lactone Major Pathway (Intramolecular Attack) Linear Linear Peptide (Coupling) Activation->Linear Blocked by Lactonization Fmoc_Hse_Trt Fmoc-Hse(Trt)-OH (Protected Side Chain) Fmoc_Hse_Trt->Activation Fmoc_Hse_Trt->Lactone Blocked Fmoc_Hse_Trt->Linear Major Pathway (Side Chain Protected)

Figure 1: Divergent reactivity pathways. N-Trityl-Hse favors lactonization due to the free gamma-hydroxyl, while side-chain protected Fmoc-Hse(Trt)-OH favors linear coupling.

Part 2: Comparative Performance Analysis

The following table contrasts N-Trityl-homoserine with the standard reagents used in drug discovery.

FeatureN-Trityl-Homoserine (

-Trt)
Fmoc-Hse(Trt)-OH (

-Trt)
Boc-Homoserine
Primary Application Synthesis of AHLs (Lactones) & Chiral IntermediatesSPPS (Solid Phase Peptide Synthesis)Solution Phase Synthesis
Lactonization Risk High (Forms Lactone upon activation)Negligible (Side-chain blocked)High (Especially during acid deprotection)
Coupling Efficiency Low for linear chains (Steric bulk + Lactonization)High (>99% with HATU)Moderate
Solubility High in organic solvents (DCM, CHCl3) due to Trt bulkHigh in DMF/NMPModerate
Deprotection Mild Acid (1% TFA, AcOH) or H2/PdBase (20% Piperidine)Strong Acid (50% TFA)
Racemization Very Low (Trt bulk prevents

-proton abstraction)
Low (Standard Fmoc protocols)Low to Moderate

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Acyl Homoserine Lactones (AHLs)

Use Case: Creating quorum sensing modulators using N-Trityl-Hse as a scaffold.

Rationale: The N-Trityl group protects the amine during the lactonization step. It is then removed under mild conditions that do not open the lactone ring, allowing the final acylation.

  • Lactonization:

    • Dissolve N-Trityl-L-homoserine (1.0 equiv) in dry DCM.

    • Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv).

    • Stir at 0°C to RT for 4 hours.

    • Observation: The reaction proceeds cleanly to N-Trityl-L-homoserine lactone .

    • Validation: TLC (Hexane/EtOAc) will show a shift to a less polar spot.

  • Detritylation (Mild Acid):

    • Treat the lactone with 95% Acetic Acid (aq) or 1% TFA/DCM for 30 mins.

    • Critical Step: Avoid strong acids or heat, which may hydrolyze the lactone.

    • Concentrate in vacuo to yield L-Homoserine lactone salt .

  • Acylation (AHL Formation):

    • Resuspend the salt in DCM/DMF.

    • Add the desired Acyl Chloride (e.g., Octanoyl chloride) and TEA (2.0 equiv).

    • Isolate the final N-Acyl Homoserine Lactone.

Protocol B: Linear Peptide Coupling (The "Don't" Guide)

Use Case: Attempting to couple Hse into a peptide chain.

Warning: Using N-Trityl-Hse-OH for this protocol will result in chain termination due to lactone formation.

  • Correct Reagent: Fmoc-Hse(Trt)-OH .[1]

  • Method:

    • Swell resin (Rink Amide).[2][3] Deprotect Fmoc (20% Piperidine).[3]

    • Activate Fmoc-Hse(Trt)-OH (3.0 equiv) with HATU (2.9 equiv) and DIPEA (6.0 equiv).[2][3]

    • Couple for 45-60 mins.

    • Result: Linear insertion. The side-chain Trt group is removed only during the final global cleavage (95% TFA), yielding the free Homoserine peptide.

Part 4: Visualizing the Workflow

The diagram below illustrates the synthesis of Quorum Sensing molecules, the primary valid use case for N-Trityl-Homoserine.

AHL_Synthesis Start N-Trityl-Homoserine (Precursor) Step1 Cyclization (EDC/DMAP) Forms Lactone Ring Start->Step1 Inter1 N-Trityl-Hse Lactone (Stable Intermediate) Step1->Inter1 Step2 Detritylation (AcOH) Removes N-Protection Inter1->Step2 Inter2 Hse Lactone Salt (Reactive Amine) Step2->Inter2 Step3 N-Acylation (R-COCl) Adds Fatty Acid Tail Inter2->Step3 Final N-Acyl Homoserine Lactone (AHL - QS Signal) Step3->Final

Figure 2: Synthetic workflow for converting N-Trityl-Homoserine into bioactive N-Acyl Homoserine Lactones (AHLs).

References

  • Woodard, R. W., et al. (1988). Assignment of the chemical shift values of N-trityl-homoserine lactone. University of Michigan.

  • BenchChem. (2025).[2][3] DL-Homoserine vs. DL-Serine: A Comparative Guide for Peptide Synthesis Applications.

  • CBL Patras. (2010). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.

  • Geske, G. D., et al. (2005).[4] Small molecule inhibitors of bacterial quorum sensing and biofilm formation. Journal of the American Chemical Society.

  • Chem-Impex. (2025). Fmoc-O-trityl-L-homoserine Product Guide.

Sources

Comparative

Advanced Applications of N-Trityl-Homoserine in Peptide &amp; Peptidomimetic Synthesis

Topic: Literature Review of N-Trityl-Homoserine Applications in Peptide Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of N-Trityl-Homoserine Applications in Peptide Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the specialized field of peptide chemistry, N-Trityl-L-homoserine (N-Trt-Hse) represents a strategic alternative to standard Fmoc and Boc derivatives, particularly when synthesizing Quorum Sensing (QS) analogs or peptides containing the acid-sensitive/base-sensitive homoserine lactone (Hsl) moiety.

While Fmoc-Hse(Trt)-OH (side-chain protection) is the standard for linear elongation, N-Trityl-homoserine (


-protection) is the critical reagent for workflows where base-catalyzed lactone hydrolysis  (a flaw of Fmoc chemistry) or harsh acidolytic cleavage  (a flaw of Boc chemistry) must be avoided. This guide reviews the mechanistic advantages, comparative performance, and experimental protocols for deploying N-Trityl-homoserine.

The Mechanistic Imperative: Why N-Trityl?

The primary challenge in working with Homoserine (Hse) is its dual reactivity. It exists in equilibrium between its linear form (carboxylic acid +


-hydroxyl) and its cyclic form (lactone).
The "Lactone Dilemma" in SPPS
  • Fmoc Limitations: Standard Fmoc removal requires piperidine (20% v/v). This basic condition rapidly hydrolyzes the homoserine lactone ring, opening it back to the linear carboxylate form. This makes Fmoc chemistry unsuitable for synthesizing N-acyl-homoserine lactones (AHLs) directly on the lactone core.

  • Boc Limitations: Boc removal requires high concentrations of TFA (or HCl/Dioxane). While the lactone ring is stable in acid, the harsh conditions can degrade sensitive side chains or linkers in complex peptidomimetics.

  • The N-Trityl Solution: The Trityl (Trt) group on the

    
    -amine is extremely acid-labile. It can be removed using 1% TFA in DCM  or acetic acid , conditions that are:
    
    • Acidic enough to preserve the lactone ring (which is stable at low pH).

    • Mild enough to leave tert-butyl (tBu) type side-chain protectors intact.

    • Non-basic , preventing ring hydrolysis.

Signaling Pathway: The Role of AHLs

N-Trityl-homoserine is frequently used to synthesize N-Acyl Homoserine Lactones (AHLs), the autoinducers for bacterial Quorum Sensing.

AHL_Pathway cluster_avoid Pathways to Avoid Precursor N-Trityl-Homoserine (Lactone Form) Deprotection Detritylation (1% TFA or AcOH) Precursor->Deprotection Mild Acid Intermediate Free Amine Hse-Lactone (Ring Intact) Deprotection->Intermediate Acylation Acylation (Fatty Acid + EDC) Intermediate->Acylation Product N-Acyl Homoserine Lactone (AHL) Acylation->Product Quorum Sensing Modulator Fmoc Fmoc Strategy (Piperidine) RingOpen Ring Hydrolysis (Linear Hse) Fmoc->RingOpen Base Catalysis

Figure 1: Synthetic pathway for AHLs highlighting the necessity of N-Trityl protection to preserve the lactone ring, contrasting with the ring-opening risk of Fmoc chemistry.

Comparative Analysis: N-Trt vs. Fmoc vs. Boc

The following table contrasts the performance of N-Trityl-Hse against standard alternatives in the context of synthesizing Homoserine-containing peptides and lactones.

FeatureN-Trityl-Homoserine Fmoc-Homoserine(Trt)-OH Boc-Homoserine
Primary Application Synthesis of AHLs, cyclic peptides, and fragment condensation.Standard SPPS of linear peptides containing Hse.Historical synthesis; robust but harsh.
N-Protecting Group Trityl (Triphenylmethyl)FmocBoc
Side Chain Usually free (as lactone) or protected.[1][2]Protected with Trityl (O-Trt).[2][3]Usually Benzyl (Bzl) or free.
Deprotection Reagent 1% TFA / DCM or AcOH (Very Mild).20% Piperidine (Basic).50% TFA or HF (Strong Acid).
Lactone Stability High. Acidic conditions preserve the ring.Low. Base hydrolyzes lactone to linear form.High. Acid promotes lactonization.
Orthogonality Orthogonal to tBu, Fmoc, and Alloc.Orthogonal to tBu and Alloc.Orthogonal to Fmoc and Cbz.
Key Risk Steric bulk of Trt can slow coupling rates.[4]Piperidine promotes aspartimide formation & lactone hydrolysis.Acidolysis can degrade sensitive modifications (e.g., glyco/phospho).

Experimental Protocols

Protocol A: Synthesis of N-Trityl-L-Homoserine Lactone

For use as a building block in Quorum Sensing Analog synthesis.

Reagents: L-Homoserine lactone hydrobromide, Trityl chloride (Trt-Cl), Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Suspend L-Homoserine lactone hydrobromide (10 mmol) in anhydrous DCM (50 mL) at 0°C.

  • Neutralization: Add TEA (22 mmol) dropwise to neutralize the salt and scavenge HCl generated in the next step.

  • Tritylation: Add Trt-Cl (11 mmol) in small portions over 30 minutes. The solution should remain at 0°C for 1 hour, then warm to room temperature (RT) for 4 hours.

  • Work-up: Wash the organic layer with 5% citric acid (2x), water (2x), and brine. Dry over MgSO₄.

  • Purification: Evaporate solvent. Recrystallize from EtOAc/Hexane to yield N-Trityl-L-Homoserine Lactone as a white solid.

    • Quality Control: Check TLC (Hexane:EtOAc 3:1). Trityl group shows strong UV absorbance.

Protocol B: Mild Deprotection & Acylation (AHL Synthesis)

This protocol demonstrates the orthogonality of the Trityl group.

  • Dissolution: Dissolve N-Trt-Hse-Lactone (1 mmol) in DCM (10 mL).

  • Detritylation: Add Trifluoroacetic acid (TFA) to a final concentration of 1-2% v/v (or use 50% Acetic Acid). Stir for 30 minutes at RT.

    • Observation: The solution may turn yellow (trityl cation), which can be scavenged with triethylsilane (TES) if needed (turn colorless).

  • Neutralization: Evaporate volatiles in vacuo. Redissolve residue in DCM and neutralize with DIPEA (2.5 eq) immediately prior to coupling.

  • Coupling: Add the desired Fatty Acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Stir for 12 hours.

  • Result: Formation of N-Acyl-Homoserine Lactone with the ring intact.

Technical Deep Dive: Fragment Condensation

N-Trityl-homoserine is also invaluable in Fragment Condensation . When synthesizing long peptides, researchers often synthesize fragments on 2-Chlorotrityl resin.

  • Strategy: Use N-Trt-Hse at the N-terminus of a protected fragment.

  • Cleavage: Cleave the fragment from the resin using 1% TFA. This simultaneously removes the N-terminal Trityl group (if N-Trt is used) OR leaves the peptide intact if the resin linker is the only trityl sensitivity.

  • Differentiation: If using N-Trityl-Hse specifically, one can selectively deprotect the N-terminus using dilute acetic acid without cleaving a standard tBu-protected peptide from a Wang resin, allowing for on-resin fragment assembly.

Fragment_Strategy Step1 Fragment A on Resin (N-Trt-Hse-Peptide-Resin) Step2 Selective Deprotection (Dilute AcOH or HOBt/TFE) Step1->Step2 Step3 Free Amine Fragment (H2N-Hse-Peptide-Resin) Step2->Step3 Step4 Side Chains (tBu/Boc) Remain Intact Step2->Step4 Orthogonality

Figure 2: Selective N-terminal deprotection of N-Trityl-Homoserine allowing for fragment extension without disturbing acid-labile side chains.

References

  • Barlos, K., et al. (1989).[5] "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides."[5] Tetrahedron Letters, 30(30), 3943-3946.[5] Link

  • Zervas, L., & Theodoropoulos, D. M. (1956). "N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis." Journal of the American Chemical Society, 78(7), 1359–1363. Link

  • Geske, G. D., et al. (2005).[6] "Small molecule inhibitors of bacterial quorum sensing and biofilm formation."[6][7] Journal of the American Chemical Society, 127(36), 12762-12763. Link

  • de la Torre, B. G., et al. (2002). "Solid-phase peptide synthesis using N-trityl-amino acids." Letters in Peptide Science, 8, 331–338. Link

  • BenchChem Technical Support. (2025). "An In-depth Technical Guide to the Applications of H-His(Trt)-OH in Biochemical Research." BenchChem Application Notes. Link

Sources

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